molecular formula C46H51FN6O16S B12399274 Fitc-C6-devd-fmk

Fitc-C6-devd-fmk

カタログ番号: B12399274
分子量: 995.0 g/mol
InChIキー: WILVKHYULNRJOL-HAQCWMSVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fitc-C6-devd-fmk is a useful research compound. Its molecular formula is C46H51FN6O16S and its molecular weight is 995.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C46H51FN6O16S

分子量

995.0 g/mol

IUPAC名

5-[[6-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C46H51FN6O16S/c1-22(2)41(44(66)52-31(19-38(60)61)33(56)21-47)53-42(64)30(13-14-37(58)59)51-43(65)32(20-39(62)63)50-36(57)6-4-3-5-15-48-46(70)49-23-7-10-26(29(16-23)45(67)68)40-27-11-8-24(54)17-34(27)69-35-18-25(55)9-12-28(35)40/h7-12,16-18,22,30-32,41,54H,3-6,13-15,19-21H2,1-2H3,(H,50,57)(H,51,65)(H,52,66)(H,53,64)(H,58,59)(H,60,61)(H,62,63)(H,67,68)(H2,48,49,70)/t30-,31-,32-,41-/m0/s1

InChIキー

WILVKHYULNRJOL-HAQCWMSVSA-N

異性体SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

正規SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

製品の起源

United States

Foundational & Exploratory

FITC-C6-DEVD-FMK: A Technical Guide to its Mechanism and Application in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein-5-isothiocyanate (FITC)-C6-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethyl ketone (FITC-C6-DEVD-FMK), a powerful tool for the detection and quantification of apoptosis. This document details its mechanism of action, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key biological and experimental pathways.

Core Principles and Mechanism of Action

This compound is a cell-permeable, non-toxic fluorescent probe designed to specifically and irreversibly bind to activated caspase-3, a key executioner enzyme in the apoptotic cascade.[1] Its mechanism of action is tripartite, relying on the specific functions of its constituent parts:

  • DEVD Tetrapeptide Sequence: The Asp-Glu-Val-Asp (DEVD) amino acid sequence is the specific recognition and cleavage site for caspase-3. This sequence directs the inhibitor to its target enzyme.

  • Fluoromethylketone (FMK) Moiety: The FMK group is a reactive component that forms a covalent thioether bond with the cysteine residue in the catalytic site of an active caspase-3 enzyme. This bond results in irreversible inhibition of the enzyme's activity.

  • Fluorescein-5-isothiocyanate (FITC): FITC is a widely used green fluorescent dye that is conjugated to the peptide inhibitor. This fluorophore allows for the direct detection and quantification of cells containing activated caspase-3 through various fluorescence-based techniques, including flow cytometry and fluorescence microscopy.[2][3]

By combining these elements, this compound provides a highly sensitive and specific method for identifying apoptotic cells, as the probe will only be retained in cells where caspase-3 has been activated.

Apoptosis Signaling Pathways Leading to Caspase-3 Activation

The activation of caspase-3 is a central convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Understanding these pathways is crucial for contextualizing the application of this compound.

Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., FasR, TNFR). This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD, which in turn recruit and activate pro-caspase-8. Activated caspase-8 then directly cleaves and activates pro-caspase-3, initiating the execution phase of apoptosis.

Intrinsic Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, which, in the presence of dATP, forms the apoptosome. The apoptosome recruits and activates pro-caspase-9, which then cleaves and activates pro-caspase-3.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 FADD Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Pro-caspase-3->Caspase-3

Fig. 1: Apoptosis signaling pathways leading to caspase-3 activation.

Quantitative Data

While specific quantitative data such as IC50 or Ki values for this compound are not widely reported in the literature, the properties of the core components and related non-fluorescent inhibitors provide valuable context for its application.

ParameterValueNotes
Molecular Weight 994.99 g/mol For this compound.
Excitation Maximum (Ex) ~491 nmFor FITC fluorophore.[4]
Emission Maximum (Em) ~516 nmFor FITC fluorophore.[4]
Z-DEVD-FMK IC50 1.326 µMFor the non-fluorescent analog against caspase-3.
Ac-DEVD-CHO Ki 0.23 nMFor a related reversible caspase-3 inhibitor.

Experimental Protocols

The following are detailed protocols for the use of this compound in detecting activated caspase-3 in cell suspensions and adherent cell lines. Optimization of incubation times and reagent concentrations is recommended for specific cell types and experimental conditions.

General Experimental Workflow

G Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Stain with FITC-DEVD-FMK Stain with FITC-DEVD-FMK Induce Apoptosis->Stain with FITC-DEVD-FMK Negative Controls Negative Controls Negative Controls->Stain with FITC-DEVD-FMK Wash Cells Wash Cells Stain with FITC-DEVD-FMK->Wash Cells Acquire Data Acquire Data Wash Cells->Acquire Data Analyze Data Analyze Data Acquire Data->Analyze Data

References

FITC-C6-DEVD-FMK: An In-depth Technical Guide for Detecting Activated Caspase-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key molecular event in the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of a broad range of cellular substrates, ultimately leading to the dismantling of the cell.[1] The detection of activated caspase-3 is therefore a reliable and widely used hallmark of apoptosis.[2]

This technical guide provides a comprehensive overview of Fluorescein isothiocyanate (FITC)-C6-Asp-Glu-Val-Asp-fluoromethylketone (FITC-C6-DEVD-FMK), a cell-permeable and non-toxic probe designed for the specific and sensitive detection of activated caspase-3 in living cells.[3][4] Its utility in various fluorescence-based detection methods makes it an invaluable tool for researchers in apoptosis, cancer biology, and drug discovery.

Mechanism of Action

The efficacy of this compound as a probe for activated caspase-3 lies in its three key components:

  • DEVD Peptide Sequence : The tetrapeptide sequence, Asp-Glu-Val-Asp (DEVD), is the preferred recognition and cleavage site for caspase-3.[3] This sequence directs the probe specifically to active caspase-3.

  • Fluoromethylketone (FMK) : This reactive group forms a covalent, irreversible bond with the cysteine residue in the catalytic site of the activated caspase. This ensures that the fluorescent signal is stably retained within cells that have active caspase-3.

  • Fluorescein isothiocyanate (FITC) : A widely used green fluorescent dye, FITC is conjugated to the peptide, allowing for the detection of the probe-caspase complex through fluorescence microscopy, flow cytometry, or fluorescence plate readers.

Upon entering a cell, this compound will only bind to the active form of caspase-3, as the inactive procaspase does not have a properly formed catalytic site. This specificity allows for the direct visualization and quantification of apoptotic cells.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and related reagents.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference(s)
Molecular Weight 994.99 g/mol
Excitation Wavelength (Ex) ~485-495 nm
Emission Wavelength (Em) ~516-535 nm
Solvent DMSO
Storage -20°C, protected from light

Table 2: Specificity and Inhibition of Caspase-Related Peptides

Peptide/InhibitorTarget Caspase(s)Inhibition TypeKey FeaturesReference(s)
DEVD Caspase-3, Caspase-7SubstratePreferred recognition sequence for executioner caspases.
Z-VAD-FMK Pan-caspase (broad spectrum)IrreversibleGeneral apoptosis inhibitor, used as a negative control.
Z-DEVD-FMK Caspase-3, -6, -7, -8, -10IrreversibleMore selective for executioner caspases than Z-VAD-FMK.

Signaling Pathways of Caspase-3 Activation

Caspase-3 is activated through two primary pathways: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, including caspase-3 and -7.

Caspase-3 Activation Pathways Caspase-3 Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Cleavage Activated Caspase-3 Activated Caspase-3 Substrate Cleavage Substrate Cleavage Activated Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Procaspase-3->Activated Caspase-3

Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.

Experimental Protocols

Detailed methodologies for using this compound to detect activated caspase-3 are provided below for flow cytometry and fluorescence microscopy.

Experimental Workflow

Experimental Workflow Experimental Workflow for Activated Caspase-3 Detection start Start induce_apoptosis 1. Induce Apoptosis (e.g., drug treatment) start->induce_apoptosis controls 2. Prepare Controls (Untreated, Vehicle, Positive) induce_apoptosis->controls stain_cells 3. Stain with this compound (30-60 min, 37°C) controls->stain_cells wash_cells 4. Wash Cells (Remove unbound probe) stain_cells->wash_cells analysis 5. Analyze Samples wash_cells->analysis flow_cytometry Flow Cytometry (FL1 Channel) analysis->flow_cytometry Quantitative Analysis fluorescence_microscopy Fluorescence Microscopy (FITC filter) analysis->fluorescence_microscopy Qualitative Visualization end End flow_cytometry->end fluorescence_microscopy->end

References

FITC-C6-DEVD-FMK: An In-depth Technical Guide to a Fluorescent Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FITC-C6-DEVD-FMK is a powerful tool for researchers studying apoptosis, or programmed cell death. This cell-permeable, fluorescently labeled peptide inhibitor allows for the sensitive and specific detection of active caspase-3, a key executioner enzyme in the apoptotic cascade. By irreversibly binding to the active form of caspase-3, this compound enables direct visualization and quantification of apoptotic cells in various experimental models. This technical guide provides a comprehensive overview of its mechanism of action, experimental protocols, and the signaling pathways involved.

Core Principles and Mechanism of Action

This compound's functionality is derived from its three key components:

  • DEVD: A tetrapeptide sequence (Asp-Glu-Val-Asp) that is the specific recognition and cleavage site for caspase-3.[1]

  • FMK (Fluoromethylketone): An irreversible inhibitor that forms a covalent bond with the active site of activated caspase-3.

  • FITC (Fluorescein isothiocyanate): A fluorescent dye that allows for the detection and quantification of the probe bound to activated caspase-3.[2]

  • C6 Linker: The six-carbon (C6) spacer, derived from aminocaproic acid, serves to separate the bulky FITC fluorophore from the DEVD peptide. This flexible, hydrophobic linker minimizes steric hindrance, allowing the peptide to efficiently bind to the active site of caspase-3.[3][4]

This design allows the probe to enter living cells and covalently bind to active caspase-3, resulting in a fluorescent signal that is a direct measure of enzyme activity. The irreversible nature of the binding makes it a stable marker for apoptotic cells.

Quantitative Data

While specific IC50 or Ki values for this compound are not widely reported in publicly available literature, the inhibitory activity of the core peptide sequence can be understood from data on related non-fluorescent inhibitors. This data provides a benchmark for the expected potency of the DEVD-FMK peptide moiety.

InhibitorTypeTarget CaspasesReported IC50 / Ki ValuesKey Features
Z-DEVD-FMK Non-fluorescent, IrreversibleCaspase-3, -6, -7, -8, -10IC50: 18 µM (Caspase-3) More selective for executioner caspases.
Ac-DEVD-CHO Non-fluorescent, ReversibleCaspase-3, -7Ki: 0.2 nM (Caspase-3), 0.3 nM (Caspase-7) Aldehyde inhibitor, offers reversible binding.
Z-VAD-FMK Non-fluorescent, IrreversiblePan-caspase (broad spectrum)Ki: 0.8 nM (Caspase-1) Widely used as a general apoptosis inhibitor.
This compound Fluorescent, Irreversible Primarily Caspase-3/7 Not widely reported Allows for in situ detection of active caspases.

Note: IC50 and Ki values can vary based on assay conditions, substrate, and enzyme source.

Physicochemical and Spectral Properties

PropertyValue
Molecular Weight 994.99 g/mol
Appearance Oil
Solvent DMSO
Excitation Wavelength (Ex) 491 nm
Emission Wavelength (Em) 516 nm
Quantum Yield 0.92
Extinction Coefficient 73,000 cm⁻¹M⁻¹
Storage Store at -20°C to -80°C, protected from light.

Signaling Pathways

Caspase-3 is a critical executioner caspase activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

G Caspase-3 Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors bind DISC DISC Death Receptors->DISC forms Procaspase-8 Procaspase-8 DISC->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 Active Caspase-3 Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis executes Procaspase-3->Active Caspase-3 cleavage

Overview of intrinsic and extrinsic apoptosis pathways leading to caspase-3 activation.

Experimental Protocols

The following are detailed protocols for the use of this compound in detecting activated caspase-3. Optimal conditions may vary depending on the cell type and apoptosis-inducing agent.

General Workflow

G cluster_methods Data Acquisition Methods A Induce Apoptosis in Cell Culture B Incubate with this compound A->B C Wash to Remove Unbound Probe B->C D Acquire Data C->D F Flow Cytometry D->F G Fluorescence Microscopy D->G H Fluorescence Plate Reader D->H E Analyze Fluorescent Signal F->E G->E H->E

A generalized workflow for the detection of activated caspase-3 using this compound.
Detailed Protocol for Flow Cytometry

This method allows for the quantification of apoptotic cells within a population.

Materials:

  • Cells in suspension (1 x 10⁶ cells/mL)

  • This compound

  • Wash Buffer (e.g., PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include untreated and vehicle controls. A positive control (e.g., staurosporine) is also recommended.

  • Staining: Transfer 300 µL of the cell suspension to a flow cytometry tube. Add 1 µL of this compound to each tube.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of Wash Buffer. Repeat the wash step to remove any unbound reagent.

  • Analysis: Resuspend the final cell pellet in 300 µL of Wash Buffer. Keep the samples on ice until analysis. Analyze the samples on a flow cytometer using the FL1 channel (FITC). An increase in the population of FITC-positive cells indicates apoptosis.

Detailed Protocol for Fluorescence Microscopy

This method allows for the visualization of apoptotic cells.

Materials:

  • Adherent or suspension cells

  • This compound

  • Wash Buffer (e.g., PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with a FITC filter

Procedure:

  • Cell Preparation and Staining: Follow steps 1-3 from the flow cytometry protocol. For adherent cells, perform these steps directly on the culture plate or coverslip.

  • Washing: Follow step 4 from the flow cytometry protocol.

  • Slide Preparation and Analysis: Resuspend the final cell pellet in 100 µL of Wash Buffer. Place a drop of the cell suspension onto a microscope slide and cover with a coverslip. For adherent cells, mount the coverslip directly onto a slide. Observe the cells under a fluorescence microscope using a FITC filter. Apoptotic cells will exhibit bright green fluorescence.

Detailed Protocol for Fluorescence Plate Reader

This method is suitable for high-throughput screening of apoptosis induction.

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate

  • This compound

  • Wash Buffer (e.g., PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation and Staining: Follow steps 1-3 from the flow cytometry protocol, performing the experiment directly in the 96-well plate.

  • Washing: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully remove the supernatant and add 200 µL of Wash Buffer to each well. Repeat the wash step.

  • Analysis: Resuspend the final cell pellet in 100 µL of Wash Buffer. Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm. An increase in fluorescence intensity in treated wells compared to control wells indicates caspase-3 activation.

Conclusion

This compound is a highly specific and sensitive tool for the detection of active caspase-3 in apoptotic cells. Its well-defined mechanism of action and suitability for various fluorescence-based detection platforms make it an invaluable reagent for researchers in the fields of cell biology, oncology, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in apoptosis research.

References

The Central Role of the DEVD Peptide Sequence in FITC-C6-DEVD-FMK: A Technical Guide for Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the DEVD peptide sequence within the widely utilized apoptosis detection reagent, FITC-C6-DEVD-FMK. We will delve into the molecular mechanisms that underpin its specificity and utility in identifying apoptotic cells, provide detailed experimental protocols for its application, present key quantitative data, and visualize the associated signaling pathways and experimental workflows.

Core Principles: Understanding the Components of this compound

The this compound probe is a sophisticated tool designed for the sensitive detection of active caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2][3] Its efficacy is derived from the synergistic function of its four key components:

  • FITC (Fluorescein Isothiocyanate): A robust green fluorescent dye that serves as the reporter molecule.[3] Its fluorescence allows for the quantification and visualization of the probe once it has bound to its target.

  • C6 Spacer: A six-carbon linker that provides spatial separation between the fluorescent FITC tag and the DEVD peptide sequence. This separation minimizes potential steric hindrance, allowing for optimal interaction between the peptide and the active site of caspase-3.

  • DEVD (Asp-Glu-Val-Asp): This tetrapeptide sequence is the cornerstone of the probe's specificity.[3] It mimics the natural cleavage site of poly(ADP-ribose) polymerase (PARP), a key substrate for caspase-3. Consequently, the DEVD sequence is specifically recognized by the active catalytic site of caspase-3.

  • FMK (Fluoromethylketone): An irreversible inhibitor of cysteine proteases, such as caspases. Once the DEVD sequence has guided the probe to the active site of caspase-3, the FMK moiety forms a stable covalent bond with the cysteine residue in the enzyme's catalytic center, effectively and irreversibly trapping the fluorescent probe within the apoptotic cell.

The culmination of these components results in a cell-permeable probe that can enter living cells. In healthy, non-apoptotic cells, caspase-3 is in its inactive zymogen form, and the probe remains unbound and non-fluorescent. However, upon the initiation of apoptosis, initiator caspases cleave and activate caspase-3. The active caspase-3 then recognizes and binds to the DEVD sequence of the probe, leading to the irreversible attachment of the FITC fluorophore. This accumulation of fluorescence provides a direct and quantifiable measure of caspase-3 activity and, by extension, apoptosis.

Quantitative Data Presentation

The following table summarizes the key quantitative properties of the this compound probe, which are essential for its effective use in experimental settings.

PropertyValueReference(s)
Molecular Weight 994.99 g/mol
Excitation Maximum 491 nm
Emission Maximum 516 nm
Extinction Coefficient 73,000 cm⁻¹M⁻¹
Quantum Yield 0.92
Solvent DMSO

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and practical application of this compound, the following diagrams illustrate the caspase-3 activation pathway and a generalized experimental workflow.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis

Caspase-3 Activation Pathways

G Induce Apoptosis Induce Apoptosis Incubate with this compound Incubate with this compound Induce Apoptosis->Incubate with this compound Wash Cells Wash Cells Incubate with this compound->Wash Cells Acquire Data Acquire Data Wash Cells->Acquire Data Flow Cytometry Flow Cytometry Acquire Data->Flow Cytometry Fluorescence Microscopy Fluorescence Microscopy Acquire Data->Fluorescence Microscopy Data Analysis Data Analysis Flow Cytometry->Data Analysis Fluorescence Microscopy->Data Analysis

Experimental Workflow for Apoptosis Detection

Experimental Protocols

The following are detailed methodologies for the detection of active caspase-3 using this compound in common research applications. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Detection of Active Caspase-3 by Flow Cytometry

This protocol outlines the steps for quantifying apoptosis in a cell suspension.

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine)

  • This compound (reconstituted in DMSO)

  • Wash Buffer (e.g., PBS or a supplied wash buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells at a density of approximately 1 x 10⁶ cells/mL in a suitable culture medium.

  • Induction of Apoptosis: Treat cells with the desired concentration of the apoptosis-inducing agent for the appropriate duration. Include an untreated control, a vehicle control, and a positive control (e.g., a known apoptosis inducer). An additional control can be prepared by pre-incubating cells with a pan-caspase inhibitor, such as Z-VAD-FMK, before adding the apoptosis inducer to demonstrate the caspase-dependence of the signal.

  • Staining: Transfer approximately 300 µL of the cell suspension to a flow cytometry tube. Add 1 µL of the this compound stock solution to each tube.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Carefully discard the supernatant and resuspend the cell pellet in 500 µL of wash buffer. Repeat the wash step to ensure the removal of any unbound probe.

  • Data Acquisition: Analyze the samples on a flow cytometer using the FL1 channel for FITC detection.

  • Data Analysis: A population of cells with a significant increase in FITC fluorescence compared to the control groups indicates the presence of active caspase-3 and apoptosis.

Detection of Active Caspase-3 by Fluorescence Microscopy

This protocol allows for the visualization of apoptotic cells within a population.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent

  • This compound (reconstituted in DMSO)

  • Wash Buffer (e.g., PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with a FITC filter set

Procedure:

  • Cell Preparation and Staining: Follow steps 1-4 of the flow cytometry protocol.

  • Washing: Follow step 5 of the flow cytometry protocol.

  • Slide Preparation: Resuspend the final cell pellet in 100 µL of wash buffer. Place a drop of the cell suspension onto a microscope slide and carefully place a coverslip over it.

  • Visualization: Observe the cells under a fluorescence microscope using a filter set appropriate for FITC (excitation ~490 nm, emission ~520 nm).

  • Analysis: Apoptotic cells will exhibit bright green fluorescence, while non-apoptotic cells will show minimal to no fluorescence.

Conclusion

The DEVD peptide sequence is the central determinant of specificity for the this compound probe, enabling its precise targeting of active caspase-3. This technical guide provides researchers with the foundational knowledge, quantitative data, and detailed protocols necessary for the successful application of this powerful tool in the investigation of apoptosis. The ability to accurately detect and quantify caspase-3 activation is invaluable for basic research into programmed cell death and for the development of novel therapeutics that modulate this critical cellular process.

References

FITC-C6-DEVD-FMK: A Technical Guide to its Cell Permeability and Non-Toxic Profile for Apoptosis Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe FITC-C6-DEVD-FMK, focusing on its critical attributes of cell permeability and non-toxic nature, which are paramount for the accurate detection of apoptosis in living cells. This document details the underlying mechanisms, experimental protocols, and data presentation relevant to its application in research and drug development.

Introduction

This compound is a highly specific, cell-permeable, and non-toxic fluorescent probe designed for the detection of activated caspase-3 in mammalian cells.[1][2][3][4] Caspase-3 is a key executioner caspase in the apoptotic cascade, and its activation is a hallmark of programmed cell death.[1] The ability to monitor this activation in real-time within viable cells is crucial for understanding the mechanisms of apoptosis and for evaluating the efficacy of pro-apoptotic or anti-apoptotic therapeutic agents.

The probe's design incorporates three key functional moieties:

  • FITC (Fluorescein isothiocyanate): A robust green fluorophore that allows for detection by fluorescence microscopy, flow cytometry, and fluorescence plate readers.

  • DEVD (Asp-Glu-Val-Asp): A tetrapeptide sequence that is the specific recognition and cleavage site for caspase-3.

  • FMK (Fluoromethylketone): An irreversible inhibitor that forms a covalent bond with the active site of activated caspase-3, ensuring signal stability.

Mechanism of Action

The functionality of this compound hinges on its specific interaction with activated caspase-3. In healthy, non-apoptotic cells, caspases are present as inactive zymogens (procaspases), and the probe remains unbound and non-fluorescent. Upon the initiation of apoptosis, initiator caspases activate executioner caspases, including caspase-3. Activated caspase-3 recognizes and binds to the DEVD peptide sequence of the probe. This is followed by the formation of an irreversible covalent bond between the FMK group and the catalytic site of the enzyme. This stable binding leads to the accumulation of the fluorescent probe within the apoptotic cell, resulting in a detectable green fluorescent signal.

Apoptosis Signaling Pathways Leading to Caspase-3 Activation

Apoptosis is initiated through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Activated Caspase-8 disc->caspase8 procaspase8 Procaspase-8 procaspase8->disc bcl2_family Bcl-2 Family (Bax, Bak) caspase8->bcl2_family Bid cleavage procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage Intracellular Stress (e.g., DNA Damage) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 procaspase9 Procaspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Activated Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Apoptosis signaling pathways leading to caspase-3 activation.

Cell Permeability and Non-Toxic Nature

A critical advantage of this compound is its ability to freely cross the plasma membrane of living cells, a prerequisite for the in situ detection of intracellular targets. While the precise mechanisms of its transport across the cell membrane are not extensively detailed in the literature, it is widely reported to be cell-permeable.

The non-toxic nature of this compound is another key feature, ensuring that the probe itself does not induce apoptosis or other cytotoxic effects that could confound experimental results. This allows for the specific detection of apoptosis triggered by the experimental conditions under investigation.

Data on Cell Permeability and Toxicity
PropertyDescriptionSource
Cell Permeability The probe is consistently reported to be cell-permeable, allowing it to enter living cells and bind to intracellular activated caspase-3.
Toxicity Repeatedly described as non-toxic to cells at the recommended working concentrations, ensuring that it does not interfere with the normal cellular processes or induce apoptosis.
IC50 Value Specific IC50 values for cytotoxicity are not widely reported in peer-reviewed literature.Data not available
Uptake Kinetics Quantitative data on the rate and efficiency of cellular uptake are not extensively documented in published research.Data not available

Experimental Protocols

The following are generalized protocols for the use of this compound in detecting activated caspase-3. It is important to optimize these protocols for specific cell types and experimental conditions.

General Experimental Workflow

experimental_workflow cluster_analysis Analysis Methods cell_culture 1. Cell Culture & Seeding induce_apoptosis 2. Induction of Apoptosis (e.g., with a drug candidate) cell_culture->induce_apoptosis add_probe 3. Addition of this compound (typically 1-10 µM) induce_apoptosis->add_probe incubation 4. Incubation (30-60 min at 37°C) add_probe->incubation wash_cells 5. Wash Cells (to remove unbound probe) incubation->wash_cells analysis 6. Analysis wash_cells->analysis flow_cytometry Flow Cytometry analysis->flow_cytometry fluorescence_microscopy Fluorescence Microscopy analysis->fluorescence_microscopy plate_reader Fluorescence Plate Reader analysis->plate_reader

Caption: General experimental workflow for apoptosis detection.
Detailed Protocol for Flow Cytometry

  • Cell Preparation:

    • Seed cells at an appropriate density in a suitable culture medium.

    • Induce apoptosis by treating cells with the desired agent for the appropriate duration. Include untreated and vehicle-only controls.

  • Staining:

    • Harvest the cells and adjust the cell density to approximately 1 x 10^6 cells/mL.

    • Add this compound to the cell suspension at a final concentration typically ranging from 1 to 10 µM. It is recommended to perform a titration to determine the optimal concentration for your specific cell type.

    • Incubate the cells for 30 to 60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of a suitable wash buffer (e.g., PBS).

    • Repeat the wash step to ensure the removal of any unbound probe.

  • Analysis:

    • Resuspend the final cell pellet in 300 µL of wash buffer.

    • Analyze the samples on a flow cytometer using the FL1 channel (for FITC). Apoptotic cells will exhibit a significant increase in fluorescence intensity compared to the control populations.

Data Presentation

Quantitative data obtained from experiments using this compound can be effectively summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Example Flow Cytometry Data
Cell LineTreatmentConcentrationDuration (h)% Apoptotic Cells (FITC-Positive)
JurkatUntreated Control-45%
JurkatCamptothecin10 µM475%
JurkatDrug Candidate X20 µM460%
Table 2: Example Fluorescence Plate Reader Data
TreatmentConcentrationMean Fluorescence Intensity (RFU)Fold Change vs. Control
Untreated Control-15001.0
Staurosporine1 µM120008.0
Drug Candidate Y50 µM90006.0

Conclusion

This compound is a robust and reliable tool for the detection of activated caspase-3 in apoptotic cells. Its established cell permeability and non-toxic nature make it an ideal probe for studying apoptosis in living cells without introducing experimental artifacts. By following optimized protocols and presenting the data in a clear and quantitative manner, researchers can effectively leverage this reagent to advance our understanding of programmed cell death and to accelerate the development of novel therapeutics that modulate this fundamental biological process.

References

Applications of FITC-C6-DEVD-FMK in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of oncology research and drug development, the precise and reliable detection of apoptosis, or programmed cell death, is paramount for evaluating the efficacy of novel therapeutic agents. One of the key executioners of apoptosis is Caspase-3, a cysteine-aspartic protease that, once activated, orchestrates the dismantling of the cell. FITC-C6-DEVD-FMK is a powerful and widely utilized tool for the detection of active Caspase-3 in living cells. This cell-permeable, non-toxic probe comprises three key components: a four-amino-acid peptide (DEVD) that is a specific recognition sequence for Caspase-3, a fluoromethyl ketone (FMK) moiety that irreversibly binds to the active site of the enzyme, and a fluorescein isothiocyanate (FITC) fluorophore that provides a fluorescent signal for detection.[1][2][3] This in-depth technical guide will provide a comprehensive overview of the applications of this compound in cancer research, including detailed experimental protocols, quantitative data presentation, and visualizations of the underlying signaling pathways and experimental workflows.

Core Principles: The Role of Caspase-3 in Apoptosis

Apoptosis is a tightly regulated process that can be initiated through two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways ultimately converge on the activation of executioner caspases, including Caspase-3.[3] The activation of Caspase-3 is a critical point of no return in the apoptotic process, leading to the cleavage of numerous cellular substrates and the characteristic morphological changes associated with apoptosis.[2]

Signaling Pathways Leading to Caspase-3 Activation

The intricate network of signaling events that lead to the activation of Caspase-3 is a key area of investigation in cancer research. Understanding these pathways is crucial for the development of targeted therapies that can selectively induce apoptosis in cancer cells.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor Binding FADD FADD death_receptor->FADD Recruitment procaspase8 Pro-caspase-8 FADD->procaspase8 Recruitment caspase8 Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-caspase-3 caspase8->procaspase3 Bid Bid caspase8->Bid Cleavage dna_damage DNA Damage / Cellular Stress p53 p53 dna_damage->p53 Activation bax_bak Bax/Bak p53->bax_bak Upregulation mitochondrion Mitochondrion bax_bak->mitochondrion Pore Formation cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 Binding apoptosome Apoptosome apaf1->apoptosome Formation procaspase9 Pro-caspase-9 apoptosome->procaspase9 Recruitment caspase9 Caspase-9 procaspase9->caspase9 Activation caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 Cleavage substrates Cellular Substrates caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis tBid tBid Bid->tBid tBid->bax_bak Activation

Figure 1: Intrinsic and extrinsic apoptosis signaling pathways converging on Caspase-3 activation.

Quantitative Analysis of Apoptosis

This compound allows for the quantitative assessment of apoptosis in cancer cell populations treated with various therapeutic agents. This data is crucial for determining drug efficacy, understanding mechanisms of action, and identifying potential resistance mechanisms. The following tables summarize representative quantitative data from studies using this compound to measure apoptosis in different cancer cell lines.

Table 1: Apoptosis Induction in Jurkat T-cell Leukemia Cells
Treatment AgentConcentrationDuration (h)% Apoptotic Cells (FITC-Positive)
Camptothecin20 µM4~40-50%
Doxorubicin200 ng/ml24~20%
Dexamethasone50 µM72~40%
Table 2: Apoptosis Induction in Adherent Cancer Cell Lines
Cell LineTreatment AgentConcentrationDuration (h)% Apoptotic Cells (FITC-Positive)
HeLa (Cervical Cancer)Staurosporine100 nM6~45.8%
MCF-7 (Breast Cancer)Doxorubicin0.1 µM48Significant increase vs. control
A549 (Lung Cancer)Cisplatin5 µg/mL24~11.5%

Experimental Protocols

Detailed and optimized experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide step-by-step methodologies for key experiments utilizing this compound.

Experimental Workflow for Apoptosis Detection

The general workflow for detecting activated Caspase-3 using this compound is a straightforward process involving cell treatment, incubation with the probe, washing, and analysis.

start Start: Cancer Cell Culture induce_apoptosis Induce Apoptosis (e.g., with chemotherapeutic agent) start->induce_apoptosis add_fitc Add this compound induce_apoptosis->add_fitc incubate Incubate (37°C, 30-60 min) add_fitc->incubate wash Wash Cells (to remove unbound probe) incubate->wash analysis Analysis wash->analysis flow_cytometry Flow Cytometry analysis->flow_cytometry fluorescence_microscopy Fluorescence Microscopy analysis->fluorescence_microscopy end End: Data Interpretation flow_cytometry->end fluorescence_microscopy->end

Figure 2: General experimental workflow for apoptosis detection using this compound.
Detailed Protocol for Flow Cytometry

Flow cytometry provides a high-throughput method for quantifying the percentage of apoptotic cells in a population.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Camptothecin, Doxorubicin)

  • This compound reagent

  • Phosphate-Buffered Saline (PBS)

  • Wash Buffer (e.g., PBS containing 1% Bovine Serum Albumin)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the cancer cell line to the desired confluency.

    • Induce apoptosis by treating the cells with the desired concentration of the apoptosis-inducing agent for the appropriate duration. Include untreated and vehicle-treated controls.

  • Cell Harvesting and Staining:

    • Harvest the cells (for adherent cells, use trypsinization followed by neutralization with complete medium).

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 300 µL of complete medium.

    • Add 1 µL of this compound to each sample.

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • Add 2 mL of Wash Buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of Wash Buffer.

    • Repeat the wash step.

  • Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Wash Buffer.

    • Analyze the samples on a flow cytometer, detecting the FITC signal in the appropriate channel (typically FL1).

    • Gate on the cell population and quantify the percentage of FITC-positive cells.

Detailed Protocol for Fluorescence Microscopy

Fluorescence microscopy allows for the direct visualization of apoptotic cells and provides morphological context.

Materials:

  • Cancer cell line of interest cultured on glass coverslips or in chamber slides

  • Complete cell culture medium

  • Apoptosis-inducing agent

  • This compound reagent

  • Phosphate-Buffered Saline (PBS)

  • Wash Buffer

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips or chamber slides and allow them to adhere.

    • Treat the cells with the apoptosis-inducing agent as described for flow cytometry.

  • Staining:

    • After treatment, gently aspirate the medium and add fresh medium containing this compound (at the same concentration as for flow cytometry).

    • Incubate for 30-60 minutes at 37°C.

  • Washing and Fixation (Optional):

    • Gently wash the cells twice with Wash Buffer.

    • For long-term storage, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS. Note: Fixation should be performed after staining with this compound as the probe is designed for use in living cells.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium containing a nuclear counterstain.

    • Observe the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence, while non-apoptotic cells will show minimal to no fluorescence. The nuclear counterstain will allow for visualization of all cells and assessment of nuclear morphology (e.g., chromatin condensation, nuclear fragmentation).

Conclusion

This compound is an indispensable tool in cancer research for the sensitive and specific detection of activated Caspase-3, a key biomarker of apoptosis. The methodologies outlined in this guide, including flow cytometry and fluorescence microscopy, provide robust and quantitative approaches to assess the apoptotic potential of anti-cancer agents. By combining these techniques with a thorough understanding of the underlying signaling pathways, researchers can gain valuable insights into the mechanisms of drug-induced cell death, ultimately contributing to the development of more effective cancer therapies.

References

The Role of FITC-C6-DEVD-FMK in Elucidating Programmed Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental biological process critical for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are key executioner enzymes responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes observed in apoptotic cells. The ability to accurately detect and quantify the activity of these caspases is paramount for researchers studying apoptosis and for the development of novel therapeutics that modulate this pathway. This in-depth technical guide focuses on the application of Fluorescein isothiocyanate (FITC)-C6-Asp-Glu-Val-Asp-Fluoromethylketone (FITC-C6-DEVD-FMK), a powerful and widely used tool for the investigation of apoptosis. We will delve into its core principles, mechanism of action, detailed experimental protocols, and data interpretation, providing a comprehensive resource for its effective utilization in the laboratory.

Core Principles and Mechanism of Action

This compound is a cell-permeable, non-toxic fluorescent probe specifically designed to detect activated caspase-3 and caspase-7 in living cells.[1][2] Its utility in apoptosis research stems from its unique three-part structure:

  • DEVD (Asp-Glu-Val-Asp): This tetrapeptide sequence is the preferred recognition and cleavage site for caspase-3 and caspase-7.[1][3]

  • FMK (Fluoromethylketone): This reactive group forms a covalent, irreversible bond with the catalytic site of activated caspase-3 and -7, ensuring stable labeling.[3]

  • FITC (Fluorescein isothiocyanate): A green fluorescent dye that allows for the direct visualization and quantification of cells with activated caspases using fluorescence-based techniques.

The probe is introduced to a live cell population, where it can freely cross the cell membrane. In healthy, non-apoptotic cells, caspases are present as inactive zymogens (procaspases), and the probe remains unbound and non-fluorescent. However, upon the induction of apoptosis, initiator caspases (like caspase-8 and caspase-9) are activated and subsequently cleave and activate the executioner caspases, caspase-3 and caspase-7. The activated caspases then recognize and bind to the DEVD sequence of the this compound probe. The FMK group forms an irreversible covalent bond with the active site of the caspase, leading to the accumulation of the fluorescent probe within the apoptotic cells. This allows for the sensitive and specific identification of apoptotic cells via fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

Apoptotic Signaling Pathways Leading to Caspase-3/7 Activation

The activation of caspase-3 and caspase-7 is a central convergence point for both the intrinsic and extrinsic apoptotic pathways.

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., Fas, TNFR). This ligation leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 then directly cleaves and activates downstream executioner caspases, including caspase-3 and caspase-7.

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm. In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex facilitates the activation of caspase-9, which in turn cleaves and activates caspase-3 and caspase-7.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors DISC DISC Formation (Adaptor Proteins + Pro-Caspase-8) Death_Receptors->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3_7 Activated Caspase-3 & -7 Caspase8->Caspase3_7 Intracellular_Stress Intracellular Stress (e.g., DNA Damage) Bcl2_Family Pro-apoptotic Bcl-2 Family (Bax, Bak) Intracellular_Stress->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1 + Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3_7 Apoptosis Apoptosis (Substrate Cleavage, Cell Death) Caspase3_7->Apoptosis FITC_Probe This compound FITC_Probe->Caspase3_7 Irreversible Binding & Fluorescence G Start Start: Cell Culture Induce_Apoptosis Induce Apoptosis (e.g., with drug treatment) Start->Induce_Apoptosis Controls Prepare Controls: - Untreated Cells - Vehicle Control - Positive Control (e.g., Staurosporine) Start->Controls Add_Probe Add this compound (1:250 dilution) Induce_Apoptosis->Add_Probe Controls->Add_Probe Incubate Incubate at 37°C, 5% CO₂ for 30-60 minutes Add_Probe->Incubate Wash_Cells Wash cells with Wash Buffer (2-3 times) Incubate->Wash_Cells Analyze Analyze by: - Flow Cytometry - Fluorescence Microscopy - Plate Reader Wash_Cells->Analyze End End: Data Acquisition & Interpretation Analyze->End

References

A Technical Guide to FITC-C6-DEVD-FMK: Spectral Properties and Applications in Apoptosis Detection

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the fluorescent caspase-3 inhibitor, FITC-C6-DEVD-FMK. The guide covers its core spectral properties, mechanism of action, and detailed protocols for its application in detecting cellular apoptosis.

Introduction

This compound is a valuable tool for studying programmed cell death. It is a cell-permeable compound that specifically targets and irreversibly binds to the active form of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2][3] The molecule consists of a fluorescein isothiocyanate (FITC) fluorophore, a C6 linker, and the peptide sequence Asp-Glu-Val-Asp (DEVD) which is a recognition site for caspase-3.[1][4] The fluoromethyl ketone (FMK) group allows for covalent binding to the active caspase-3. This specific binding allows for the sensitive detection of apoptotic cells via fluorescence-based methods such as flow cytometry and fluorescence microscopy.

Spectral and Physical Properties

The fluorescent properties of this compound are central to its utility. The FITC fluorophore provides a strong green fluorescence upon excitation. The key spectral and physical data are summarized in the table below.

PropertyValue
Excitation Maximum (Ex)~491 nm
Emission Maximum (Em)~516 nm
Excitation Range451-495 nm
Emission Range496-570 nm
Molecular Weight994.99 g/mol
Extinction Coefficient73,000 cm⁻¹M⁻¹
Quantum Yield0.92
SolventDMSO

Mechanism of Action and Signaling Pathway

This compound functions as an in situ marker for active caspase-3. Its cell-permeable nature allows it to readily cross the plasma membrane of living cells. Once inside an apoptotic cell, the DEVD peptide sequence of the probe is recognized by and binds to the active site of caspase-3. The FMK moiety then forms a covalent bond with a cysteine residue in the catalytic site of the enzyme, leading to irreversible inhibition. Because the probe only binds to the active form of caspase-3, it serves as a specific marker for cells undergoing apoptosis.

Caspase-3 is a critical executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The activation of caspase-3 is a downstream event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Caspase-3 Activation Signaling Pathway

The following diagram illustrates the major pathways leading to the activation of caspase-3.

Caspase3_Activation_Pathway Caspase-3 Activation Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruits & Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves & Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits & Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Cleaves & Activates Caspase-3 (Active) Caspase-3 (Active) Apoptosis Apoptosis Caspase-3 (Active)->Apoptosis Executes Procaspase-3->Caspase-3 (Active)

Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.

Experimental Protocols

The following are detailed methodologies for the use of this compound in detecting active caspase-3 in apoptotic cells.

I. Detection of Active Caspase-3 by Flow Cytometry

This protocol provides a method for the quantitative analysis of apoptotic cells within a population.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 1X Wash Buffer (often provided with kits, or can be PBS with 1% BSA)

  • Propidium Iodide (PI) or other viability dye (optional)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent at the desired concentration and for the appropriate duration. Include a negative control (untreated cells) and a positive control.

  • Prepare this compound Staining Solution: Prepare a 2-5 mM stock solution of this compound in DMSO. For staining, dilute the stock solution to a final working concentration of 20 µM in complete cell culture medium or an appropriate buffer like Hanks with 20 mM HEPES (HHBS). A 1:150 dilution of a 150X stock solution is also commonly used.

  • Cell Staining:

    • Adjust the cell density to 5 x 10⁵ to 2 x 10⁶ cells/mL in complete culture medium.

    • Add the this compound staining solution to the cell suspension.

    • Incubate the cells for 60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Wash Cells:

    • After incubation, add 2 mL of 1X Wash Buffer to the cell suspension and centrifuge at 300 x g for 5 minutes at room temperature.

    • Carefully aspirate the supernatant.

    • Repeat the wash step.

  • Resuspend Cells: Resuspend the cell pellet in 500 µL of 1X Wash Buffer.

  • Optional Viability Staining: If desired, add a viability dye such as Propidium Iodide (PI) to distinguish necrotic from apoptotic cells.

  • Flow Cytometric Analysis: Analyze the cells on a flow cytometer. Detect the FITC signal using the appropriate filters (e.g., excitation at 488 nm and emission at ~525 nm).

II. Detection of Active Caspase-3 by Fluorescence Microscopy

This protocol allows for the visualization of apoptotic cells within a cell population.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium

  • PBS

  • 1X Wash Buffer

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Microscope slides or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Apoptosis Induction: Seed adherent cells on microscope slides or coverslips and allow them to attach. For suspension cells, they can be stained in tubes and later cytospun onto slides. Induce apoptosis as described in the flow cytometry protocol.

  • Prepare Staining Solution: Prepare the this compound staining solution as described previously.

  • Cell Staining:

    • Remove the culture medium from the adherent cells.

    • Add the this compound staining solution to the cells.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Wash Cells:

    • Aspirate the staining solution.

    • Gently wash the cells twice with 1X Wash Buffer.

  • Nuclear Counterstaining: Incubate the cells with a nuclear stain like Hoechst 33342 or DAPI for 10-15 minutes at room temperature to visualize the cell nuclei.

  • Final Wash: Wash the cells once more with PBS.

  • Microscopic Analysis: Mount the coverslips on microscope slides with an appropriate mounting medium. Visualize the cells using a fluorescence microscope with filter sets for FITC (green fluorescence) and the nuclear stain (blue fluorescence). Apoptotic cells will exhibit bright green fluorescence.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based caspase-3 activity assay using this compound.

Caspase_Assay_Workflow Workflow for Caspase-3 Activity Assay cluster_analysis Analysis A 1. Cell Culture & Apoptosis Induction (e.g., with Camptothecin) C 3. Incubate Cells with Probe (1 hour, 37°C, protected from light) A->C B 2. Prepare this compound Staining Solution B->C D 4. Wash Cells to Remove Unbound Probe C->D E 5. Resuspend Cells in Buffer D->E F Flow Cytometry (Quantitative Analysis) E->F G Fluorescence Microscopy (Qualitative Visualization) E->G

References

FITC-C6-DEVD-FMK: A Technical Guide to its Chemical Properties, Structure, and Application in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the chemical properties, structure, and experimental applications of FITC-C6-DEVD-FMK, a fluorescently labeled inhibitor used for the detection of active caspase-3 in apoptotic cells.

Core Chemical and Physical Properties

This compound is a synthetic, cell-permeable, and non-toxic fluorescent probe.[1][2][3] It is designed to irreversibly bind to activated caspase-3, a key executioner enzyme in the apoptotic cascade.[1][4] The molecule consists of four key components: a fluorescein isothiocyanate (FITC) reporter, a C6 spacer, the DEVD peptide recognition sequence, and a fluoromethyl ketone (FMK) reactive group.

The DEVD sequence is the specific recognition motif for caspase-3 and caspase-7. Upon entering a cell undergoing apoptosis, the probe's DEVD peptide sequence binds to the active site of caspase-3. The FMK group then forms an irreversible covalent bond with a cysteine residue in the enzyme's catalytic site, effectively trapping the fluorescent probe within the cell. This allows for the direct detection and quantification of apoptotic cells containing active caspase-3 via fluorescence-based methods.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Weight 994.99 g/mol
Purity >98%
Form Liquid (in DMSO) or Lyophilized Solid
Solvent DMSO
Nature Synthetic

Table 2: Spectral Properties

PropertyValueSource(s)
Excitation Maximum (Ex) ~491 nm
Emission Maximum (Em) ~516 nm
Extinction Coefficient 73,000 cm⁻¹M⁻¹
Quantum Yield 0.92

Table 3: Storage and Handling

ConditionRecommendationSource(s)
Long-Term Storage Store at ≤ -20°C; Protect from light and moisture.
Stock Solution Stability -80°C for 6 months; -20°C for 1 month (protect from light).
Handling Notes The compound can be air-sensitive; impurities may result from oxidation.

Signaling and Experimental Workflows

Mechanism of Action: Caspase-3 Activation and Inhibition

Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Caspase-3, a crucial executioner caspase, is activated by initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). Once activated, caspase-3 cleaves a wide range of cellular substrates, leading to the dismantling of the cell. This compound serves as an in situ marker by irreversibly binding to the active form of this enzyme.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., TNF-α, FasL) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 cleavage procaspase3 Procaspase-3 caspase8->procaspase3 stress Cellular Stress (e.g., DNA Damage) mitochondrion Mitochondrion stress->mitochondrion cytochrome_c Cytochrome c (release) mitochondrion->cytochrome_c apoptosome Apoptosome (APAF1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 cleavage caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 cleavage apoptosis Substrate Cleavage & Apoptosis caspase3->apoptosis probe This compound probe->caspase3 Irreversible Binding

Caption: Caspase-3 activation pathways and this compound binding.

General Experimental Workflow

The use of this compound involves inducing apoptosis in a cell population, incubating the cells with the fluorescent probe, washing away unbound reagent, and analyzing the stained cells using a fluorescence-based detection method.

cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Washing & Analysis cell_culture 1. Culture Cells induce_apoptosis 2. Induce Apoptosis (e.g., with Camptothecin) cell_culture->induce_apoptosis neg_control Negative Control (untreated cells) cell_culture->neg_control add_probe 3. Add this compound (1:250 dilution) induce_apoptosis->add_probe neg_control->add_probe incubate 4. Incubate (37°C, 5% CO₂, 1 hour) add_probe->incubate wash_cells 5. Wash Cells Twice (with Wash Buffer) incubate->wash_cells analysis 6. Analyze Fluorescence wash_cells->analysis flow Flow Cytometry (FL-1 Channel) analysis->flow microscopy Fluorescence Microscopy (FITC Filter) analysis->microscopy plate_reader Plate Reader (Ex: 485nm, Em: 535nm) analysis->plate_reader

Caption: General experimental workflow for apoptosis detection.

Experimental Protocols

The following is a generalized protocol for detecting active caspase-3 in mammalian cells. Optimal conditions, such as cell density and incubation times, may need to be adjusted based on the specific cell type and experimental setup.

A. Reagent Preparation
  • Stock Solution: Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO. For kits supplied with a pre-determined amount, a 250X stock solution can be made by adding 50 µL of DMSO to the vial.

  • Wash Buffer: Prepare a 1X Wash Buffer as specified by the manufacturer, often by diluting a 10X concentrate in deionized water.

B. Cell Staining Protocol
  • Induce Apoptosis: Culture cells to the desired density (e.g., 1 x 10⁶ cells/mL) and induce apoptosis using an appropriate stimulus. Concurrently, maintain a negative control culture of untreated cells.

  • Cell Aliquoting: Aliquot approximately 300-500 µL of the cell suspension (both induced and control) into microfuge tubes.

  • Staining: Add the this compound stock solution to the cell suspension at a final dilution of 1:250 (e.g., add 2 µL of 250X stock to 500 µL of cells).

  • Incubation: Incubate the cells for 60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: Centrifuge the cells (e.g., 3000 rpm for 5 minutes) and carefully remove the supernatant.

  • Resuspension: Resuspend the cell pellet in 0.5 mL of 1X Wash Buffer and centrifuge again.

  • Repeat Wash: Repeat the wash step one more time to ensure the removal of any unbound probe.

C. Data Acquisition and Analysis

The final cell pellet can be resuspended in an appropriate buffer for analysis by one of the following methods:

  • Flow Cytometry: Resuspend the final cell pellet in 300 µL of Wash Buffer. Keep the samples on ice and analyze them using a flow cytometer, detecting the FITC signal in the FL-1 channel. Apoptotic cells will exhibit a significant shift in fluorescence intensity compared to the negative control.

  • Fluorescence Microscopy: Resuspend the cell pellet in 100 µL of Wash Buffer. Place a drop of the cell suspension onto a microscope slide and cover it with a coverslip. Observe the cells under a fluorescence microscope using a standard FITC filter set. Cells with active caspase-3 will show bright green fluorescence.

  • Fluorescence Plate Reader: Resuspend the cells in 100 µL of Wash Buffer and transfer the suspension to the wells of a black microplate. Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

References

Methodological & Application

Detecting Apoptosis with FITC-C6-DEVD-FMK: A Detailed Guide for Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] The detection of activated caspase-3 is therefore a reliable indicator of apoptosis.[3]

FITC-C6-DEVD-FMK is a cell-permeable, non-toxic fluorescent probe designed for the specific detection of activated caspase-3 in living cells.[4][5] This reagent is comprised of three key components: a four-amino-acid peptide sequence (DEVD) that is the recognition site for caspase-3, a fluoromethyl ketone (FMK) moiety that irreversibly binds to the active site of activated caspase-3, and a fluorescein isothiocyanate (FITC) molecule that provides a green fluorescent signal. This specific and irreversible binding allows for the direct visualization and quantification of apoptotic cells using fluorescence-based techniques, including flow cytometry.

Principle of the Assay

In healthy, non-apoptotic cells, caspase-3 exists as an inactive pro-enzyme and does not interact with the this compound probe. Upon the induction of apoptosis, initiator caspases cleave pro-caspase-3, leading to its activation. The cell-permeable this compound reagent enters the cell and the DEVD peptide directs it to the active site of caspase-3. The FMK group then forms a covalent bond with a cysteine residue in the catalytic site of the activated enzyme, ensuring the retention of the fluorescent signal within the apoptotic cell. The intensity of the green fluorescence is directly proportional to the amount of activated caspase-3, enabling the quantification of apoptotic cells by flow cytometry.

Data Presentation

The following table presents representative quantitative data from a time-course experiment measuring apoptosis in Jurkat cells treated with the apoptosis-inducing agent, camptothecin. The percentage of apoptotic cells was determined by detecting activated caspase-3.

Treatment ConditionConcentration (µM)Incubation Time (hours)Percentage of Apoptotic Cells (%)
Untreated Control065
Camptothecin10115
Camptothecin10235
Camptothecin10460
Camptothecin10675
Camptothecin50685
Camptothecin + Z-VAD-FMK (Pan-caspase inhibitor)10 + 50610

Data adapted from a study on camptothecin-induced apoptosis in Jurkat cells. The original study may have used a different, but functionally equivalent, fluorescent reporter for activated caspase-3.

Experimental Protocols

This protocol provides a general guideline for the use of this compound to detect activated caspase-3 in mammalian cells by flow cytometry. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Wash Buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Cell culture medium appropriate for your cell line

  • Apoptosis-inducing agent (e.g., camptothecin, staurosporine)

  • Negative control cells (untreated)

  • Positive control cells (treated with a known apoptosis inducer)

  • Optional: Pan-caspase inhibitor (e.g., Z-VAD-FMK) for inhibitor control

  • Flow cytometry tubes

  • Flow cytometer

Reagent Preparation:

  • This compound Stock Solution (e.g., 250X): Prepare a stock solution in DMSO. For example, add 50 µL of DMSO to the vial to create a 250X stock solution. Store the stock solution at -20°C, protected from light and moisture.

  • Wash Buffer: Prepare a 1X Wash Buffer solution (e.g., PBS).

Experimental Procedure:

  • Cell Seeding: Seed cells at a density of approximately 1 x 10^6 cells/mL in a suitable culture medium.

  • Induction of Apoptosis: Treat cells with the desired concentration of the apoptosis-inducing agent for the appropriate duration. Include untreated and vehicle-treated cells as negative controls. A positive control with a known apoptosis inducer is also recommended. For an inhibitor control, pre-incubate cells with a pan-caspase inhibitor like Z-VAD-FMK before adding the apoptosis-inducing agent.

  • Staining:

    • Transfer approximately 300 µL of the cell suspension to a flow cytometry tube.

    • Add the this compound stock solution at a 1:250 dilution (e.g., add 1.2 µL of a 250X stock solution to 300 µL of cell suspension).

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of Wash Buffer.

    • Repeat the wash step to ensure the removal of any unbound reagent.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300 µL of Wash Buffer.

    • Keep the samples on ice until analysis.

    • Analyze the samples on a flow cytometer using the FL1 channel for FITC detection (Excitation: ~488 nm, Emission: ~530-535 nm).

    • A population of cells with increased FITC fluorescence indicates the presence of activated caspase-3 and are considered apoptotic.

Visualizations

Caspase-3 Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 procaspase8 Pro-caspase-8 procaspase8->disc procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Activated Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis G cell_prep 1. Cell Seeding & Culture apoptosis_induction 2. Induce Apoptosis (e.g., with Camptothecin) cell_prep->apoptosis_induction staining 3. Stain with This compound apoptosis_induction->staining controls Include Controls: - Untreated - Positive Control - Inhibitor Control apoptosis_induction->controls washing 4. Wash Cells (2x) staining->washing analysis 5. Flow Cytometry Analysis (FL1 Channel) washing->analysis

References

Application Notes and Protocols for Detecting Caspase-3/7 Activity Using FITC-C6-DEVD-FMK in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Caspase-3 and caspase-7 are considered the primary executioner caspases, responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[1][2]

FITC-C6-DEVD-FMK is a powerful and convenient tool for the detection of active caspase-3 and -7 in living cells.[3] This cell-permeable, non-toxic probe consists of the caspase-3/7 recognition sequence, Asp-Glu-Val-Asp (DEVD), linked to a fluoromethyl ketone (FMK) group, which irreversibly binds to the active site of these caspases.[4] The entire complex is conjugated to fluorescein isothiocyanate (FITC), a green fluorescent dye, allowing for the direct visualization and quantification of apoptotic cells by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

These application notes provide a comprehensive guide to using this compound for the detection and quantification of caspase-3/7 activity in fluorescence microscopy, complete with detailed protocols, data presentation guidelines, and visualizations of the underlying biological and experimental workflows.

Signaling Pathway and Mechanism of Action

The induction of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases (e.g., caspase-8 and caspase-9), which in turn cleave and activate the executioner caspases, primarily caspase-3 and caspase-7. Once activated, these executioner caspases orchestrate the dismantling of the cell by cleaving a wide range of cellular substrates.

This compound allows for the sensitive detection of this pivotal stage in the apoptotic process. The DEVD peptide sequence of the probe mimics the natural substrate of caspase-3 and -7, guiding it to the active enzymes within an apoptotic cell. The FMK moiety then forms a covalent bond with the catalytic site of the active caspase, ensuring that the fluorescent FITC label is retained within the cell. This results in a bright green fluorescent signal specifically in cells undergoing apoptosis.

G cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Detection Intrinsic Pathway\n(e.g., DNA damage) Intrinsic Pathway (e.g., DNA damage) Caspase-9 Caspase-9 Intrinsic Pathway\n(e.g., DNA damage)->Caspase-9 Extrinsic Pathway\n(e.g., Death Ligands) Extrinsic Pathway (e.g., Death Ligands) Caspase-8 Caspase-8 Extrinsic Pathway\n(e.g., Death Ligands)->Caspase-8 Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-9->Pro-Caspase-3/7 Caspase-8->Pro-Caspase-3/7 Active Caspase-3/7 Active Caspase-3/7 Pro-Caspase-3/7->Active Caspase-3/7 Fluorescent Signal Fluorescent Signal Active Caspase-3/7->Fluorescent Signal generates Cellular Substrate Cleavage Cellular Substrate Cleavage Active Caspase-3/7->Cellular Substrate Cleavage leads to This compound This compound This compound->Active Caspase-3/7 binds to Apoptosis Apoptosis Cellular Substrate Cleavage->Apoptosis

Apoptosis signaling leading to caspase-3/7 activation and detection.

Data Presentation

Quantitative data from experiments using this compound can be effectively presented in tabular format to allow for clear comparison between different experimental conditions.

Cell LineTreatmentConcentrationDuration (h)% Apoptotic Cells (FITC-Positive)
JurkatCamptothecin20 µM4~40-50%
JurkatVehicle (DMSO)0.2%4<5%
JurkatCamptothecin + Z-VAD-FMK20 µM + 50 µM4~5-10%

Table 1: Example data from a flow cytometry-based apoptosis assay in Jurkat cells treated with camptothecin. The pan-caspase inhibitor Z-VAD-FMK is used as a negative control to demonstrate the specificity of the this compound probe for caspase-mediated apoptosis.

Cell LineTreatmentConcentrationDuration (h)Normalized Fluorescence Intensity
HeLaStaurosporine1 µM43.5 ± 0.4
HeLaStaurosporine0.5 µM42.8 ± 0.3
HeLaStaurosporine0.1 µM41.5 ± 0.2
HeLaVehicle (DMSO)0.1%41.0 ± 0.1

Table 2: Example data from a fluorescence plate reader-based apoptosis assay in HeLa cells treated with staurosporine. Fluorescence intensity is normalized to the vehicle control.

Experimental Protocols

The following protocols provide a general guideline for using this compound to detect caspase-3/7 activity. Optimal conditions may vary depending on the cell type and the apoptosis-inducing agent.

General Workflow

G Cell Seeding & Culture Cell Seeding & Culture Induce Apoptosis Induce Apoptosis Cell Seeding & Culture->Induce Apoptosis Add this compound Add this compound Induce Apoptosis->Add this compound Incubate Incubate Add this compound->Incubate Wash Cells Wash Cells Incubate->Wash Cells Image Acquisition Image Acquisition Wash Cells->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis

A generalized workflow for caspase-3/7 activity detection.
Detailed Protocol for Fluorescence Microscopy

Materials:

  • This compound

  • DMSO

  • Cultured cells (adherent or suspension)

  • Appropriate cell culture medium

  • Apoptosis-inducing agent

  • Wash Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, or PBS)

  • Fluorescence microscope with a FITC filter set (Excitation ~490 nm, Emission ~520 nm)

  • Microscope slides and coverslips

Procedure:

  • Cell Preparation:

    • For adherent cells, seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.

    • For suspension cells, culture them to the desired density (e.g., 1 x 10^6 cells/mL).

  • Induction of Apoptosis:

    • Treat cells with the desired apoptosis-inducing agent at the appropriate concentration and for the desired duration.

    • Include the following controls:

      • Negative Control: An untreated or vehicle-treated cell population.

      • Inhibitor Control (Optional but Recommended): Pre-incubate cells with a pan-caspase inhibitor, such as Z-VAD-FMK (at a final concentration of 20-50 µM), for 30-60 minutes before adding the apoptosis-inducing agent to confirm that the observed fluorescence is caspase-dependent.

  • Staining with this compound:

    • Prepare a 2-5 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium or Wash Buffer to the final working concentration. A common starting point is a 1:250 dilution of a 250X stock solution. However, it is highly recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.

    • Add the this compound solution to each well or tube of cells.

  • Incubation:

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • For adherent cells, gently aspirate the medium and wash the cells twice with Wash Buffer.

    • For suspension cells, centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in Wash Buffer. Repeat the wash step.

  • Imaging:

    • For adherent cells, mount the coverslips on microscope slides with a drop of Wash Buffer.

    • For suspension cells, place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

    • Observe the cells under a fluorescence microscope using a FITC filter set. Apoptotic cells will exhibit bright green fluorescence, while non-apoptotic cells will show minimal fluorescence.

Note: this compound is intended for use in live cells. Fixation of cells prior to staining is not recommended as it can denature the active caspases.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Apoptosis was not successfully induced.Confirm apoptosis induction with a positive control or an alternative method (e.g., Annexin V staining).
Caspase-3/7 is not activated in your specific apoptotic pathway.Investigate the specific signaling cascade of your experimental model.
Probe concentration is too low.Increase the concentration of this compound.
Incorrect filter settings.Ensure the use of a standard FITC filter set.
High Background/Non-Specific Staining Probe concentration is too high.Titrate the this compound concentration to find the optimal signal-to-noise ratio.
Incubation time is too long.Reduce the incubation time; 30-60 minutes is typically sufficient.
Incomplete washing of cells.Ensure thorough washing of cells after incubation to remove unbound probe.

Conclusion

This compound is a specific and sensitive probe for the detection of active caspase-3 and -7 in living cells. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this tool to study the mechanisms of apoptosis and evaluate the efficacy of novel therapeutic agents in drug development. The ability to visualize and quantify this key apoptotic event at the single-cell level provides invaluable insights into the complex processes of programmed cell death.

References

Detecting Activated Caspase-3: A Detailed Guide to FITC-C6-DEVD-FMK Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the use of FITC-C6-DEVD-FMK, a fluorescently labeled inhibitor of caspase-3, for the detection of apoptosis in living cells.

Introduction

Apoptosis, or programmed cell death, is a critical biological process involved in tissue homeostasis, development, and the elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Caspase-3 is a primary executioner caspase that, once activated, cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

This compound is a powerful tool for identifying cells undergoing apoptosis.[2] This cell-permeable and non-toxic probe consists of the peptide sequence Asp-Glu-Val-Asp (DEVD), which is a specific recognition motif for caspase-3, linked to a fluoromethyl ketone (FMK) group that irreversibly binds to the active site of the enzyme.[1] The entire complex is conjugated to fluorescein isothiocyanate (FITC), a green fluorescent dye, allowing for the direct detection of cells with activated caspase-3 by flow cytometry, fluorescence microscopy, or a fluorescence plate reader.[1][3]

Principle of the Assay

The this compound probe readily diffuses into cells. In apoptotic cells where caspase-3 has been activated, the DEVD sequence of the probe is recognized, and the FMK group forms a covalent bond with the catalytic site of the enzyme. This results in the accumulation of the fluorescent probe within the cell. Unbound probe is then washed away, and the remaining green fluorescence is directly proportional to the amount of active caspase-3, providing a sensitive and specific measure of apoptosis at the single-cell level.

Signaling Pathway of Caspase-3 Activation

The activation of caspase-3 is a central convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the simplified signaling cascade leading to caspase-3 activation and the mechanism of detection by this compound.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_detection Detection Mechanism death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Activated Caspase-8 pro_caspase8->caspase8 Activation pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 caspase9 Activated Caspase-9 pro_caspase9->caspase9 Activation caspase9->pro_caspase3 caspase3 Activated Caspase-3 pro_caspase3->caspase3 Cleavage substrates Cellular Substrates caspase3->substrates Cleavage bound_complex Fluorescent Cell caspase3->bound_complex apoptosis Apoptosis substrates->apoptosis fitc_devd_fmk This compound fitc_devd_fmk->caspase3 Irreversible Binding

Caspase-3 activation pathways and this compound binding.

Experimental Protocols

The following protocols provide a general guideline for using this compound to detect activated caspase-3. It is crucial to optimize conditions such as cell density, inhibitor concentration, and incubation time for your specific cell type and apoptosis-inducing agent.

Reagent Preparation and Storage
  • This compound Stock Solution: Prepare a 2-5 mM stock solution in anhydrous DMSO. For example, to make a 250X stock solution, add 50 µL of DMSO to the vial. Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Wash Buffer: A common wash buffer is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES buffer (HHBS) or phosphate-buffered saline (PBS). Some kits provide a dedicated wash buffer.

General Staining Protocol
  • Induce Apoptosis: Seed cells at a density of approximately 1 x 10^6 cells/mL in a suitable culture medium. Treat cells with the desired apoptosis-inducing agent for the appropriate duration.

  • Controls: Concurrently, maintain the following controls:

    • Untreated Control: Cells not treated with the apoptosis-inducing agent.

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the apoptosis inducer.

    • Negative Control (Inhibitor): An additional control can be prepared by pre-incubating induced cells with a pan-caspase inhibitor, such as Z-VAD-FMK, to block caspase activation.

  • Staining:

    • Transfer approximately 300 µL of the cell suspension into microfuge tubes or flow cytometry tubes.

    • Add the this compound stock solution to each tube at the optimized final concentration (a typical starting range is 1-10 µM, or a 1:250 dilution of a 250X stock).

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of Wash Buffer.

    • Repeat the wash step to ensure the removal of any unbound probe.

  • Data Acquisition: Proceed immediately with analysis using one of the methods below.

Data Acquisition Methods
  • Flow Cytometry:

    • Resuspend the final cell pellet in 300 µL of Wash Buffer.

    • Keep the samples on ice until analysis.

    • Analyze the samples using a flow cytometer, detecting the FITC signal in the FL1 channel (Excitation ~488 nm / Emission ~520 nm).

  • Fluorescence Microscopy:

    • Resuspend the final cell pellet in 100 µL of Wash Buffer.

    • Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

    • Observe the cells under a fluorescence microscope using a FITC filter set. Apoptotic cells will exhibit brighter green fluorescence compared to non-apoptotic cells.

  • Fluorescence Plate Reader:

    • Perform the staining protocol in a black, clear-bottom 96-well plate.

    • After the final wash, resuspend the cells in 100 µL of Wash Buffer.

    • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

Experimental Workflow Diagram

start Start induce_apoptosis Induce Apoptosis in Cell Culture (e.g., 1x10^6 cells/mL) start->induce_apoptosis prepare_controls Prepare Controls: - Untreated - Vehicle - Inhibitor (Z-VAD-FMK) induce_apoptosis->prepare_controls aliquot_cells Aliquot 300 µL of Cell Suspension prepare_controls->aliquot_cells add_fitc_devd_fmk Add this compound (e.g., 1-10 µM final concentration) aliquot_cells->add_fitc_devd_fmk incubate Incubate 30-60 min at 37°C, 5% CO₂ add_fitc_devd_fmk->incubate wash1 Centrifuge (300 x g, 5 min) Resuspend in 500 µL Wash Buffer incubate->wash1 wash2 Repeat Wash Step wash1->wash2 analysis Data Acquisition wash2->analysis flow_cytometry Flow Cytometry (FL1 Channel) analysis->flow_cytometry microscopy Fluorescence Microscopy (FITC Filter) analysis->microscopy plate_reader Fluorescence Plate Reader (Ex: 485 nm, Em: 535 nm) analysis->plate_reader end End flow_cytometry->end microscopy->end plate_reader->end

Generalized workflow for this compound staining.

Data Presentation

Quantitative data obtained from this compound assays should be summarized in tables to facilitate clear comparison between different experimental conditions.

Table 1: Example of Flow Cytometry Data

Sample ConditionPercentage of FITC-Positive Cells (%)Mean Fluorescence Intensity (MFI)
Untreated Control2.5150
Vehicle Control (DMSO)3.1165
Apoptosis Inducer (e.g., 20 µM Camptothecin)65.82500
Apoptosis Inducer + Z-VAD-FMK5.2200

Table 2: Example of Fluorescence Plate Reader Data

Sample ConditionRelative Fluorescence Units (RFU)Fold Change vs. Untreated
Untreated Control1,2001.0
Vehicle Control (DMSO)1,2501.04
Apoptosis Inducer (e.g., 20 µM Camptothecin)15,00012.5
Apoptosis Inducer + Z-VAD-FMK1,5001.25

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal 1. Apoptosis was not successfully induced. 2. The specific apoptotic pathway does not involve caspase-3. 3. Probe concentration is too low. 4. The probe has degraded.1. Confirm apoptosis induction with a positive control or an alternative assay (e.g., Annexin V staining). 2. Investigate the specific signaling cascade of your experimental model. 3. Perform a titration to find the optimal FITC-DEVD-FMK concentration. 4. Store the probe properly at -20°C, protected from light and moisture.
High Background/Non-Specific Staining 1. Probe concentration is too high. 2. Incubation time is too long. 3. Incomplete washing of cells.1. Titrate the FITC-DEVD-FMK concentration to find the optimal signal-to-noise ratio. 2. Reduce the incubation time; 30-60 minutes is typically sufficient. 3. Ensure thorough washing of cells after incubation to remove unbound probe.
All Cells are Staining Positive 1. Most cells in the culture are dead or dying. 2. The concentration of the apoptosis inducer is too high, causing widespread cytotoxicity.1. Check cell viability using a dye like Propidium Iodide or Trypan Blue. 2. Perform a dose-response curve for the apoptosis-inducing agent to find the optimal concentration.

By following these detailed protocols and considering the provided troubleshooting advice, researchers can effectively utilize this compound as a reliable tool to investigate the intricate pathways of apoptosis and to assess the efficacy of potential therapeutic agents that modulate this fundamental cellular process.

References

Optimal Staining of Apoptotic Cells with FITC-C6-DEVD-FMK: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of FITC-C6-DEVD-FMK, a fluorescently labeled inhibitor of caspase-3, for the detection of apoptotic cells. Adherence to these guidelines will ensure reproducible and reliable results in your research and drug development endeavors.

This compound is a cell-permeable, non-toxic reagent that irreversibly binds to activated caspase-3, a key executioner caspase in the apoptotic pathway.[1][2][3][4] The fluorescein isothiocyanate (FITC) label allows for the direct detection of apoptotic cells by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[5]

I. Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell type and specific experimental conditions. Therefore, a titration experiment is highly recommended to determine the ideal concentration for your specific application. However, the following tables provide a summary of commonly used concentrations and incubation parameters as a starting point.

Table 1: Stock Solution Preparation

ComponentSolventRecommended Stock ConcentrationStorage Conditions
This compoundDMSO2-5 mM or a 250X solutionStore at -20°C, protected from light and moisture.

Table 2: Working Concentration and Incubation Parameters

ApplicationRecommended Starting DilutionIncubation TimeIncubation Temperature
Cell Staining for Flow Cytometry or Fluorescence Microscopy1:250 dilution of a 250X stock solution or 1 µL of reagent per 300 µL of cell suspension30-60 minutes37°C with 5% CO₂
Fluorescence Plate Reader Assay1:250 dilution of a 250X stock solution30-60 minutes37°C with 5% CO₂

Table 3: Instrument Settings for Detection

Detection MethodExcitation Wavelength (Ex)Emission Wavelength (Em)
Fluorescence MicroscopyFITC filter set~516 nm
Flow Cytometry~488 nm laser (FL-1 channel)~535 nm
Fluorescence Plate Reader~485 nm~535 nm

II. Experimental Protocols

This section provides a detailed, step-by-step protocol for staining cells with this compound.

A. Reagent Preparation
  • This compound Stock Solution: Prepare a 2-5 mM or a 250X stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Wash Buffer: A common wash buffer is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. Alternatively, a wash buffer may be provided with a kit.

  • 10X Apoptosis Buffer (if required by kit): To prepare a 1X working solution, dilute the 10X stock 1:10 with deionized water.

B. Cell Staining Protocol
  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent. For a negative control, incubate a separate culture of cells without the inducing agent. An additional control can be prepared by treating induced cells with a pan-caspase inhibitor, such as Z-VAD-FMK, to block caspase activation.

  • Cell Preparation: Harvest the cells and adjust the cell density to 1 x 10⁶ cells/mL in your culture medium.

  • Staining:

    • Method 1 (Dilution Factor): Add the 250X this compound stock solution to the cell suspension at a 1:250 ratio (e.g., 2 µL of stock solution to 500 µL of cell suspension).

    • Method 2 (Fixed Volume): Add 1 µL of the this compound reagent to 300 µL of the cell suspension.

  • Incubation: Incubate the cells for 30 to 60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing:

    • Centrifuge the cells at 3000 rpm for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 0.5 mL of Wash Buffer and centrifuge again.

    • Repeat the wash step to ensure the removal of any unbound probe.

C. Data Acquisition
  • Flow Cytometry: Resuspend the final cell pellet in 300 µL of Wash Buffer. Analyze the cells using a flow cytometer with an excitation wavelength of 488 nm and detect the emission in the FL-1 channel (~535 nm).

  • Fluorescence Microscopy: Resuspend the final cell pellet in 100 µL of Wash Buffer. Place a drop of the cell suspension onto a microscope slide and cover it with a coverslip. Observe the cells using a fluorescence microscope equipped with a FITC filter set. Apoptotic cells will exhibit bright green fluorescence.

  • Fluorescence Plate Reader: Resuspend the cells in a suitable buffer and transfer to a black microtiter plate. Measure the fluorescence intensity with an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.

III. Visualizations

Signaling Pathway

G Apoptosis Signaling Pathway and Caspase-3 Activation Apoptotic_Stimuli Apoptotic Stimuli (e.g., UV, Chemotherapy) Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria Death_Receptors Death Receptors (e.g., Fas, TNFR) Pro_Caspase_8 Pro-Caspase-8 Death_Receptors->Pro_Caspase_8 Pro_Caspase_9 Pro-Caspase-9 Mitochondria->Pro_Caspase_9 Caspase_8 Caspase-8 Pro_Caspase_8->Caspase_8 Activation Pro_Caspase_3 Pro-Caspase-3 Caspase_8->Pro_Caspase_3 Caspase_9 Caspase-9 Pro_Caspase_9->Caspase_9 Activation Caspase_9->Pro_Caspase_3 Caspase_3 Active Caspase-3 Pro_Caspase_3->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Caspase-3 activation in apoptosis.

Experimental Workflow

G Experimental Workflow for this compound Staining Induce_Apoptosis 1. Induce Apoptosis in Cells Harvest_Cells 2. Harvest and Prepare Cells (1x10^6 cells/mL) Induce_Apoptosis->Harvest_Cells Add_FITC_DEVD_FMK 3. Add this compound (e.g., 1:250 dilution) Harvest_Cells->Add_FITC_DEVD_FMK Incubate 4. Incubate (30-60 min, 37°C, 5% CO2) Add_FITC_DEVD_FMK->Incubate Wash 5. Wash Cells Twice Incubate->Wash Analyze 6. Analyze by: Wash->Analyze Flow_Cytometry Flow Cytometry Analyze->Flow_Cytometry Fluorescence_Microscopy Fluorescence Microscopy Analyze->Fluorescence_Microscopy Plate_Reader Fluorescence Plate Reader Analyze->Plate_Reader

Caption: this compound staining workflow.

References

Application Notes and Protocols for Fitc-C6-devd-fmk in a 96-Well Plate Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fitc-C6-devd-fmk is a powerful tool for the detection and quantification of apoptosis in living cells. This cell-permeable, non-toxic reagent consists of the caspase-3 and caspase-7 recognition sequence, DEVD (Asp-Glu-Val-Asp), linked to a fluoromethylketone (FMK) group, which irreversibly binds to the active site of these executioner caspases.[1][2][3] The attached fluorescein isothiocyanate (FITC) fluorophore allows for direct and sensitive detection of cells with active caspases using a fluorescence 96-well plate reader, as well as by flow cytometry and fluorescence microscopy.[3][4] This document provides detailed application notes and a step-by-step protocol for utilizing this compound in a 96-well plate assay format, ideal for screening and quantitative analysis of apoptosis.

Mechanism of Action

Apoptosis, or programmed cell death, is a tightly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases. Executioner caspases, primarily caspase-3 and caspase-7, are responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical changes observed in apoptotic cells. This compound serves as a fluorescently labeled inhibitor that specifically targets these active executioner caspases. The DEVD peptide sequence mimics the natural cleavage site of substrates like poly(ADP-ribose) polymerase (PARP). Upon entering a cell with active caspase-3/7, the FMK moiety forms a covalent bond with the cysteine residue in the enzyme's catalytic site, leading to irreversible inhibition and retention of the fluorescent FITC probe within the apoptotic cell.

Data Presentation

The following table summarizes key quantitative parameters for the use of this compound in a 96-well plate assay.

ParameterRecommendationNotes
Excitation Wavelength ~495 nmOptimal excitation for FITC. A standard 488 nm laser is also suitable.
Emission Wavelength ~519 nmA standard FITC filter set (e.g., 530/30 nm) is appropriate.
Stock Solution Concentration 2-10 mM in DMSOStore at -20°C or -80°C, protected from light.
Working Concentration 1-10 µMOptimal concentration should be determined empirically for each cell type and experimental condition.
Cell Seeding Density 1 x 10⁴ - 1 x 10⁵ cells/wellDependent on cell size and proliferation rate. Aim for 70-80% confluency at the time of the assay for adherent cells.
Incubation Time with Probe 30-60 minutesIncubation at 37°C with 5% CO₂ is recommended.
Apoptosis Induction Time VariableHighly dependent on the cell type and the apoptosis-inducing agent used. A time-course experiment is recommended.

Experimental Protocols

This protocol outlines the steps for a typical 96-well plate-based apoptosis assay using this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK) for negative control (optional)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader with appropriate filters for FITC

Protocol:

  • Cell Seeding:

    • For adherent cells, seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.

    • For suspension cells, seed cells at a similar density immediately before the experiment.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ overnight or until the desired confluency is reached.

  • Induction of Apoptosis:

    • Prepare dilutions of your apoptosis-inducing agent in complete culture medium.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the apoptosis-inducing agent.

    • Include untreated control wells (medium only) and, if desired, a negative control where cells are pre-incubated with a pan-caspase inhibitor like Z-VAD-FMK before adding the apoptosis inducer.

    • Incubate the plate for the desired period to induce apoptosis (this time will vary depending on the cell line and stimulus).

  • Preparation of this compound Staining Solution:

    • Prepare a 2X working solution of this compound in complete culture medium. For example, to achieve a final concentration of 5 µM, prepare a 10 µM solution.

  • Cell Staining:

    • Add an equal volume (e.g., 100 µL) of the 2X this compound staining solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • For adherent cells, gently aspirate the staining solution and wash the cells twice with 100 µL of PBS per well.

    • For suspension cells, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes, carefully aspirate the supernatant, and resuspend the cells in 100 µL of PBS. Repeat the wash step.

    • After the final wash, add 100 µL of PBS or a suitable assay buffer to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation at ~495 nm and emission at ~519 nm.

Mandatory Visualization

G cluster_workflow Experimental Workflow A Seed Cells in 96-Well Plate B Induce Apoptosis (e.g., with Staurosporine) A->B C Add this compound Staining Solution B->C D Incubate (30-60 min) C->D E Wash to Remove Unbound Probe D->E F Read Fluorescence (Ex: 495 nm, Em: 519 nm) E->F

Caption: Experimental Workflow for the 96-Well Plate Assay.

G cluster_pathway Mechanism of Action Apoptotic_Stimulus Apoptotic Stimulus (Intrinsic or Extrinsic Pathway) Procaspase3_7 Procaspase-3/7 (Inactive) Apoptotic_Stimulus->Procaspase3_7 activates Active_Caspase3_7 Active Caspase-3/7 Procaspase3_7->Active_Caspase3_7 Inhibited_Complex Irreversible Covalent Bond (Fluorescent Cell) Active_Caspase3_7->Inhibited_Complex Fitc_Inhibitor This compound (Cell Permeable) Fitc_Inhibitor->Active_Caspase3_7 binds to

Caption: Mechanism of this compound Action.

References

Co-staining with FITC-C6-DEVD-FMK: A Guide to Multiparametric Apoptosis Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases that execute the cell death program. Caspase-3 is a critical executioner caspase, and its activation is a hallmark of apoptosis.[1][2]

FITC-C6-DEVD-FMK is a powerful tool for detecting active caspase-3 in living cells.[1][2][3] This cell-permeable, non-toxic reagent consists of the caspase-3 recognition sequence DEVD (Asp-Glu-Val-Asp) conjugated to a fluoromethyl ketone (FMK) moiety, which irreversibly binds to the active site of caspase-3, and a fluorescein isothiocyanate (FITC) label for fluorescent detection. This allows for the specific and sensitive identification of apoptotic cells via flow cytometry or fluorescence microscopy.

However, a more comprehensive understanding of the apoptotic process can be achieved through multiparametric analysis by co-staining with other markers that identify distinct events in the apoptotic pathway. This guide provides detailed application notes and protocols for co-staining this compound with other key apoptosis markers, enabling a more nuanced and robust characterization of cell death.

Apoptosis Signaling Pathway

The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The following diagram illustrates the convergence of these pathways on the activation of executioner caspases.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 (this compound Target) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Apoptosis signaling pathways leading to Caspase-3 activation.

Co-staining with Annexin V and Propidium Iodide

Principle:

This combination allows for the differentiation of early apoptotic, late apoptotic, necrotic, and viable cells.

  • This compound identifies cells with active caspase-3, an early to mid-stage apoptotic event.

  • Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.

  • Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Expected Results:

Cell PopulationThis compoundAnnexin VPropidium Iodide
Viable NegativeNegativeNegative
Early Apoptotic Positive/NegativePositiveNegative
Late Apoptotic PositivePositivePositive
Necrotic NegativePositivePositive

Experimental Workflow:

Start Induce Apoptosis in Cell Culture IncubateDEVD Incubate with This compound Start->IncubateDEVD Wash1 Wash Cells IncubateDEVD->Wash1 ResuspendAnnexin Resuspend in Annexin V Binding Buffer Wash1->ResuspendAnnexin StainAnnexinPI Add Annexin V-conjugate and Propidium Iodide ResuspendAnnexin->StainAnnexinPI IncubateDark Incubate in the Dark StainAnnexinPI->IncubateDark Analyze Analyze by Flow Cytometry IncubateDark->Analyze

Figure 2: Workflow for co-staining with this compound, Annexin V, and PI.

Protocol:

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent. A negative control (untreated cells) and positive control should be included.

  • Caspase-3 Staining:

    • Add this compound to the cell culture medium to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Harvest and Wash:

    • Harvest cells and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with 1X cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of a fluorescently-conjugated Annexin V (e.g., APC or PE) and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel, PI in the FL2 or FL3 channel, and the Annexin V conjugate in the appropriate channel for its fluorophore.

Co-staining with TUNEL Assay

Principle:

This combination confirms apoptosis by detecting both an early enzymatic event and a later nuclear event.

  • This compound detects the activation of caspase-3.

  • TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

Expected Results:

Cell PopulationThis compoundTUNEL
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic PositivePositive
Necrotic NegativePositive/Negative

Experimental Workflow:

Start Induce Apoptosis in Cells on Coverslips IncubateDEVD Incubate with This compound Start->IncubateDEVD Wash1 Wash with PBS IncubateDEVD->Wash1 Fix Fix with 4% Paraformaldehyde Wash1->Fix Permeabilize Permeabilize with 0.1% Triton X-100 Fix->Permeabilize TUNEL Perform TUNEL Staining (with red fluorophore) Permeabilize->TUNEL Wash2 Wash with PBS TUNEL->Wash2 Mount Mount with DAPI Wash2->Mount Analyze Analyze by Fluorescence Microscopy Mount->Analyze Start Induce Apoptosis in Cell Culture StainMito Incubate with Mitochondrial Membrane Potential Dye Start->StainMito Wash1 Wash Cells StainMito->Wash1 IncubateDEVD Incubate with This compound Wash1->IncubateDEVD Wash2 Wash Cells IncubateDEVD->Wash2 Analyze Analyze by Flow Cytometry Wash2->Analyze

References

Quantifying Apoptosis with FITC-C6-DEVD-FMK Using a Fluorescence Plate Reader

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases.[1][2][3] Caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell.[1][4] The quantification of active caspase-3 is therefore a reliable hallmark of apoptosis. This application note describes a method for quantifying apoptosis in living cells by detecting active caspase-3 using the fluorescent inhibitor FITC-C6-DEVD-FMK with a fluorescence plate reader.

Principle of the Assay

This compound is a cell-permeable, non-toxic compound that specifically targets and irreversibly binds to the active form of caspase-3. The molecule consists of three key components:

  • DEVD: A tetrapeptide sequence (Asp-Glu-Val-Asp) that is the recognition site for caspase-3.

  • FMK: A fluoromethyl ketone moiety that forms a covalent bond with the active site of caspase-3, ensuring irreversible binding.

  • FITC: A fluorescein isothiocyanate fluorescent dye that allows for the detection and quantification of the labeled active caspase-3.

When this compound is added to a cell population, it enters the cells and binds to active caspase-3 in apoptotic cells. The resulting fluorescent signal is directly proportional to the amount of active caspase-3 and can be measured using a fluorescence plate reader.

Signaling Pathway of Caspase-3 Activation

Caspase-3 is typically present in cells as an inactive zymogen, procaspase-3. Apoptotic signals, originating from either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, lead to the activation of initiator caspases, such as caspase-8 and caspase-9. These initiator caspases then cleave and activate executioner caspases, including caspase-3. Once activated, caspase-3 proceeds to cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Caspase-3 Activation Pathway Caspase-3 Activation in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligands Death Ligands (e.g., TNF, FasL) death_receptors Death Receptors death_ligands->death_receptors caspase8 Caspase-8 (Initiator) death_receptors->caspase8 procaspase3 Procaspase-3 (Inactive) caspase8->procaspase3 Cleavage apoptotic_stimuli Apoptotic Stimuli (e.g., DNA damage) mitochondria Mitochondria apoptotic_stimuli->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->procaspase3 Cleavage caspase3 Caspase-3 (Active) procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caspase-3 activation signaling pathway.

Experimental Protocols

Materials and Reagents

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis-inducing agent (e.g., staurosporine, camptothecin)

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK) for negative control

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with appropriate filters

Reagent Preparation

ReagentPreparation and Storage
This compound Stock Solution Prepare a 2-5 mM stock solution in DMSO. Aliquot and store at -20°C, protected from light.
Wash Buffer PBS or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Apoptosis Inducer Prepare a stock solution at a concentration appropriate for your cell type and desired level of apoptosis.
Caspase Inhibitor (Negative Control) Prepare a stock solution of Z-VAD-FMK in DMSO.

Experimental Workflow

General experimental workflow for the assay.

Protocol for Adherent Cells

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 50-80% confluency at the time of the assay. Incubate overnight in a 37°C, 5% CO₂ incubator.

  • Induction of Apoptosis:

    • Prepare experimental wells: Remove the culture medium and add fresh medium containing the apoptosis-inducing agent at the desired concentration.

    • Prepare control wells:

      • Negative Control (Untreated): Add fresh medium without the inducing agent.

      • Vehicle Control: Add medium with the vehicle (e.g., DMSO) used to dissolve the inducing agent.

      • Inhibitor Control: Add medium with both the inducing agent and a pan-caspase inhibitor (e.g., Z-VAD-FMK).

    • Incubate the plate for the time required to induce apoptosis (typically 2-6 hours, but this should be optimized for your system).

  • Staining with this compound:

    • Add the this compound stock solution directly to the culture medium in each well to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • Carefully remove the medium containing the staining solution.

    • Gently wash the cells twice with 100 µL of Wash Buffer per well.

    • After the final wash, add 100 µL of Wash Buffer to each well.

  • Fluorescence Measurement:

    • Read the plate on a fluorescence plate reader with excitation at approximately 485 nm and emission at approximately 535 nm.

    • Ensure that the plate reader is set to read from the bottom for adherent cells.

Protocol for Suspension Cells

  • Cell Culture and Induction:

    • Culture suspension cells to the desired density (e.g., 1 x 10⁶ cells/mL).

    • Induce apoptosis by adding the inducing agent to the cell suspension. Include appropriate controls as described for adherent cells.

    • Incubate for the desired time at 37°C in a 5% CO₂ incubator.

  • Staining:

    • Add this compound stock solution to each cell suspension to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • Transfer the cell suspensions to microcentrifuge tubes.

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Discard the supernatant and resuspend the cell pellet in 500 µL of Wash Buffer.

    • Repeat the centrifugation and wash step.

  • Fluorescence Measurement:

    • Resuspend the final cell pellet in 100 µL of Wash Buffer.

    • Transfer the cell suspension to a black 96-well plate.

    • Read the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.

Data Presentation and Interpretation

The quantitative data should be summarized in a table for clear comparison between different experimental conditions. The results are typically expressed as Relative Fluorescence Units (RFU).

Example Data Table

Treatment GroupApoptosis InducerCaspase InhibitorMean RFUStandard DeviationFold Change vs. Untreated
Untreated Control--5,2304501.0
Vehicle ControlVehicle (DMSO)-5,4505101.04
Test Compound 10 µM - 28,900 2,100 5.53
Positive ControlStaurosporine (1 µM)-35,6002,8006.81
Inhibitor ControlStaurosporine (1 µM)Z-VAD-FMK6,1006201.17

A significant increase in fluorescence in the treated group compared to the untreated and vehicle controls indicates the induction of apoptosis via caspase-3 activation. The inhibitor control should show fluorescence levels similar to the untreated control, confirming the specificity of the assay for caspase activity.

Plate Reader Settings

ParameterRecommended SettingNotes
Read Type EndpointA single reading per well at the end of the protocol.
Wavelengths Excitation: ~485 nm, Emission: ~535 nmOptimal wavelengths may vary slightly between instruments.
Read Position Bottom (for adherent cells), Top (for suspension cells)Bottom reading is more sensitive for adherent cells.
Gain/Sensitivity Auto-adjust or optimize based on positive control wellsAdjust to avoid signal saturation in the brightest wells while maintaining sensitivity for low signals.
Shaking Optional, brief shaking before readingCan ensure a homogeneous cell suspension.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Incomplete removal of unbound FITC-DEVD-FMK.Ensure thorough washing steps. Increase the number of washes if necessary.
Weak Signal Suboptimal timing of the assay; caspase activation is transient. Insufficient concentration of inducer or staining reagent.Create a time-course experiment to determine the peak of caspase activation. Optimize the concentration of the apoptosis inducer and FITC-DEVD-FMK.
High Variability Inconsistent cell numbers per well. Pipetting errors.Ensure accurate cell seeding and careful pipetting. Run replicates for each condition.

References

Troubleshooting & Optimization

Navigating Apoptosis: A Technical Guide to Reducing Background Fluorescence with FITC-C6-DEVD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for FITC-C6-DEVD-FMK, a crucial tool for researchers, scientists, and drug development professionals studying apoptosis. This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize background fluorescence and achieve optimal results in your experiments.

This compound is a cell-permeable, fluorescently labeled inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade.[1] The probe consists of the DEVD peptide sequence, which is specifically recognized by caspase-3, linked to a fluoromethyl ketone (FMK) group that irreversibly binds to the active enzyme.[1] The attached fluorescein isothiocyanate (FITC) provides a fluorescent signal for detection by flow cytometry, fluorescence microscopy, or a fluorescence plate reader.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using this compound?

A1: High background fluorescence can stem from several factors:

  • Excessive Probe Concentration: Using too much of the this compound probe can lead to non-specific binding to cellular components.

  • Prolonged Incubation Time: Incubating cells with the probe for too long can increase non-specific binding and background signal.

  • Inadequate Washing: Insufficient washing after incubation fails to remove all unbound probe, contributing to background fluorescence.

  • Probe Degradation: Improper storage of the probe can lead to its degradation, which may increase non-specific staining.

  • Cell Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence, which can interfere with the signal from the probe.

Q2: How can I determine the optimal concentration of this compound for my experiment?

A2: The ideal concentration of this compound is cell-type and experiment-dependent. It is crucial to perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio. A typical starting point is a 1:250 dilution of a 250X stock solution in DMSO.

Q3: What is the recommended incubation time for the probe?

A3: A general guideline for incubation is 30 to 60 minutes at 37°C. However, this should be optimized for your specific cell type and experimental conditions. A time-course experiment can help identify the incubation period that yields the strongest signal from apoptotic cells with the lowest background in control cells.

Q4: What are the essential controls to include in my experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Unstained Cells: To measure the baseline autofluorescence of your cell population.

  • Negative Control (Untreated Cells): Healthy, non-apoptotic cells stained with the probe to determine the level of non-specific binding.

  • Positive Control (Induced Apoptotic Cells): Cells treated with a known apoptosis-inducing agent to confirm that the probe and detection method are working correctly.

  • Inhibitor Control: Apoptotic cells pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding the this compound probe. This control helps to confirm that the fluorescent signal is specific to caspase activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Fluorescence 1. Probe concentration is too high. 2. Incubation time is too long. 3. Inadequate washing of cells. 4. Probe has degraded.1. Perform a titration to find the optimal probe concentration with the best signal-to-noise ratio. 2. Reduce the incubation time; 30-60 minutes is typically sufficient. 3. Increase the number and/or duration of washing steps after incubation to thoroughly remove unbound probe. 4. Use a fresh aliquot of the probe and ensure proper storage at -20°C, protected from light.
Weak or No Signal 1. Apoptosis was not successfully induced. 2. The specific apoptotic pathway in your model does not involve caspase-3. 3. Probe concentration is too low. 4. Incorrect instrument settings.1. Use a positive control for apoptosis induction and consider an alternative apoptosis assay (e.g., Annexin V staining) to confirm. 2. Investigate the specific signaling cascade of your experimental model. 3. Increase the probe concentration based on titration experiments. 4. Ensure the correct filter sets for FITC (Excitation: ~485 nm, Emission: ~535 nm) are used.
Inconsistent Results 1. Variability in cell health or density. 2. Inconsistent timing of experimental steps. 3. Variations in incubation conditions.1. Maintain consistent cell culture conditions, including passage number and confluency. 2. Adhere to a strict and consistent timeline for all experimental procedures. 3. Use a calibrated incubator and timer to ensure uniform incubation conditions.

Data Presentation: Optimizing Signal-to-Noise Ratio

The following table provides illustrative data on how experimental parameters can be optimized to improve the signal-to-noise ratio. Researchers should perform their own optimization experiments to determine the best conditions for their specific system.

Parameter Condition Mean Fluorescence Intensity (MFI) - Apoptotic Cells Mean Fluorescence Intensity (MFI) - Control Cells Signal-to-Noise Ratio (Apoptotic MFI / Control MFI)
Probe Concentration 0.5X150015010.0
1X (Optimal) 3000 200 15.0
2X32004008.0
Incubation Time 15 min180018010.0
45 min (Optimal) 3000 200 15.0
90 min31003508.9
Number of Washes 128003508.0
2 (Optimal) 3000 200 15.0
3290019015.3

Note: The values in this table are for illustrative purposes only and will vary depending on the cell type, apoptosis-inducing agent, and experimental setup.

Experimental Protocols

General Protocol for Detection of Activated Caspase-3 by Flow Cytometry
  • Cell Preparation: Induce apoptosis in your cell suspension (e.g., 1 x 10^6 cells/mL) using the desired method. Include appropriate negative and positive controls.

  • Staining: Aliquot 300 µL of the cell suspension into flow cytometry tubes. Add the optimized concentration of this compound to each tube.

  • Incubation: Incubate the cells for the optimized duration (e.g., 30-60 minutes) at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of a suitable wash buffer (e.g., PBS with 2% FBS). Repeat the wash step at least once to ensure the removal of unbound probe.

  • Analysis: Resuspend the final cell pellet in 300 µL of wash buffer and analyze the samples on a flow cytometer using the FITC (FL1) channel.

Signaling Pathways and Experimental Workflow

Caspase-3 Activation Signaling Pathway

Caspase-3 is a key executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Active Caspase-8 disc->caspase8 Activation procaspase8 Pro-caspase-8 procaspase8->disc bcl2_proteins Bcl-2 Family Proteins caspase8->bcl2_proteins Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 Cleavage cellular_stress Cellular Stress (e.g., DNA damage) cellular_stress->bcl2_proteins mitochondrion Mitochondrion bcl2_proteins->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 Activation procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9->procaspase3 Cleavage caspase3 Active Caspase-3 procaspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis G start Start: Prepare Cell Suspension & Controls induce Induce Apoptosis start->induce stain Stain with this compound induce->stain incubate Incubate (30-60 min, 37°C) stain->incubate wash1 Wash Cells incubate->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend in Wash Buffer wash2->resuspend analyze Analyze (Flow Cytometry, Microscopy, etc.) resuspend->analyze end End: Data Interpretation analyze->end

References

Technical Support Center: Troubleshooting FITC-C6-DEVD-FMK Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak or absent signals in their experiments using FITC-C6-DEVD-FMK to detect activated caspase-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, non-toxic probe used for the detection of activated caspase-3, a key enzyme in the apoptotic pathway.[1][2][3][4] The probe consists of the caspase-3 recognition sequence "DEVD" linked to a fluoromethyl ketone (FMK) group, which irreversibly binds to the active site of activated caspase-3.[5] This complex is also conjugated to fluorescein isothiocyanate (FITC), a green fluorescent dye, allowing for the direct visualization of cells with activated caspase-3 using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

Q2: What are the optimal storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintain the reagent's efficacy. It should be stored at -20°C and protected from light and moisture. Some manufacturers also note that the product may be air-sensitive. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

Q3: Can I use this compound in fixed cells?

A3: No, this compound is designed for use in living cells. The probe is cell-permeable and targets the active form of the caspase-3 enzyme. Cell fixation denatures proteins, including active caspases, which would prevent the binding of the probe.

Q4: What are the appropriate controls for a this compound experiment?

A4: Including proper controls is essential for accurate data interpretation. The following controls are recommended:

  • Positive Control: Cells treated with a known apoptosis-inducing agent, such as staurosporine or etoposide, to confirm that the reagent and detection system are working correctly.

  • Negative Control: Untreated or vehicle-treated cells to establish baseline fluorescence.

  • Inhibitor Control: Apoptotic cells pre-incubated with a pan-caspase inhibitor (like Z-VAD-FMK) or a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to demonstrate the specificity of the signal.

  • Unstained Control: Cells alone to check for autofluorescence.

Troubleshooting Guide: Weak or No FITC Signal

A weak or absent FITC signal is a common issue that can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving the root cause.

Problem Area 1: Apoptosis Induction and Cell Health

Question: I am not seeing a signal after inducing apoptosis. What could be the problem?

Answer: The issue may lie with the induction of apoptosis itself or the health of your cells.

Troubleshooting Workflow for Apoptosis Induction

cluster_0 Start: No/Weak Signal cluster_1 Apoptosis Induction Check cluster_2 Troubleshooting Outcome start Weak or Absent FITC Signal check_induction Was apoptosis successfully induced? start->check_induction confirm_apoptosis Confirm apoptosis with an alternative method (e.g., Annexin V, TUNEL). check_induction->confirm_apoptosis No apoptosis_confirmed Apoptosis Confirmed check_induction->apoptosis_confirmed Yes optimize_inducer Optimize inducer concentration and incubation time. confirm_apoptosis->optimize_inducer check_pathway Does the apoptotic pathway in your model involve caspase-3 activation? optimize_inducer->check_pathway apoptosis_absent Apoptosis Not Induced check_pathway->apoptosis_absent

Caption: Troubleshooting logic for apoptosis induction issues.

Possible Causes and Solutions:

Possible Cause Recommendation
Insufficient Apoptosis Induction The concentration of the inducing agent or the incubation time may be suboptimal. Titrate the concentration of the apoptosis-inducing agent and perform a time-course experiment to determine the peak of caspase-3 activation. Caspase activation is a transient event, so timing is critical.
Caspase-3 Not Activated Some apoptotic pathways may not involve the activation of caspase-3. Confirm that your experimental model utilizes a caspase-3-dependent pathway.
Low Protein Concentration The amount of active caspase-3 in the cell lysate may be below the detection limit. You can try increasing the number of cells used for the experiment.
Variability in Cell Health Ensure consistent cell culture conditions, including passage number and confluency, as these can affect the cellular response to stimuli.
Problem Area 2: Reagent and Protocol

Question: I've confirmed apoptosis is induced, but my FITC signal is still weak. What should I check next?

Answer: The problem could be related to the this compound reagent itself or the experimental protocol.

Experimental Workflow for this compound Staining

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Washing cluster_3 Analysis induce_apoptosis Induce Apoptosis in Live Cells add_probe Add this compound (Titrate for optimal concentration) induce_apoptosis->add_probe incubate Incubate at 37°C for 30-60 min, protected from light. add_probe->incubate wash_cells Wash cells to remove unbound probe. incubate->wash_cells analyze Analyze by Flow Cytometry, Fluorescence Microscopy, or Plate Reader. wash_cells->analyze

Caption: A typical experimental workflow for caspase-3 detection.

Possible Causes and Solutions:

Possible Cause Recommendation
Reagent Degradation Improper storage can lead to reagent degradation. Ensure the this compound is stored at -20°C, protected from light, and avoid multiple freeze-thaw cycles. Use a fresh aliquot if degradation is suspected.
Suboptimal Probe Concentration The concentration of the probe may be too low for detection. Perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Incorrect Incubation Time/Temperature A typical incubation time is 30-60 minutes at 37°C. Shorter times may not be sufficient for the probe to bind, while longer times can lead to increased background.
Incomplete Washing Inadequate washing can result in high background fluorescence, which can obscure a weak positive signal. Ensure thorough washing of the cells after incubation to remove any unbound probe.
Problem Area 3: Instrumentation and Data Acquisition

Question: My positive control is working, but my experimental samples have a weak signal. Could the instrument be the issue?

Answer: Yes, incorrect instrument settings can lead to poor signal detection.

Signaling Pathway of Caspase-3 Activation

cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspases cluster_2 Executioner Caspase cluster_3 Cellular Events extrinsic Extrinsic Pathway (e.g., Death Ligands) caspase8 Caspase-8 extrinsic->caspase8 intrinsic Intrinsic Pathway (e.g., DNA Damage) caspase9 Caspase-9 intrinsic->caspase9 procaspase3 Pro-Caspase-3 (Inactive) caspase8->procaspase3 caspase9->procaspase3 caspase3 Activated Caspase-3 procaspase3->caspase3 Cleavage apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of caspase-3 activation pathways.

Possible Causes and Solutions:

Possible Cause Recommendation
Incorrect Instrument Settings Ensure that the correct laser and filter settings are being used for FITC (Excitation: ~488 nm, Emission: ~515-530 nm). Check the instrument's user manual for the appropriate settings for the FL-1 channel in flow cytometry.
Low PMT Voltage/Gain The photomultiplier tube (PMT) voltage or gain settings on the flow cytometer or fluorescence microscope may be too low to detect a weak signal. Try increasing these settings to amplify the signal.
Photobleaching FITC is susceptible to photobleaching. Minimize the exposure of your samples to light, especially during incubation and imaging. Using an anti-fade mounting medium can also help.

By systematically working through these troubleshooting steps, you can identify and resolve the cause of weak or absent this compound signals in your experiments, leading to more reliable and reproducible results.

References

Preventing non-specific binding of Fitc-C6-devd-fmk

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FITC-C6-DEVD-FMK. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the use of this fluorescently labeled caspase-3/7 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, non-toxic probe used to detect activated caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[1] The molecule has three key components:

  • DEVD: A tetrapeptide sequence (Asp-Glu-Val-Asp) that is the recognition site for caspase-3 and -7.[2]

  • FMK (Fluoromethylketone): An irreversible inhibitor that forms a covalent bond with the active site of activated caspase-3/7.[2]

  • FITC (Fluorescein isothiocyanate): A green fluorescent dye that allows for the detection of the probe once it has bound to activated caspases.[3]

When a cell undergoes apoptosis, caspases-3 and -7 are activated. The this compound probe enters the live cell and binds specifically to the activated caspases. The irreversible binding results in the accumulation of the fluorescent signal within the apoptotic cells, which can then be visualized and quantified using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[3]

Q2: What are the critical controls to include in my experiment?

A2: To ensure the validity and specificity of your results, the following controls are essential:

  • Unstained Control: Cells that have not been treated with the this compound probe. This is used to determine the level of autofluorescence in your cell population.

  • Negative Control (Unstimulated Cells): Cells that have not been treated with an apoptosis-inducing agent. This control helps to establish the baseline level of caspase-3/7 activity and non-specific binding of the probe in healthy cells.

  • Positive Control (Apoptosis-Induced Cells): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide, or camptothecin) to ensure that the probe and detection method are working correctly.

  • Inhibitor Control: Apoptosis-induced cells that are co-incubated with an unlabeled pan-caspase inhibitor, such as Z-VAD-FMK. A significant reduction in the FITC signal in this control confirms that the fluorescence is due to specific binding to activated caspases.

Q3: Can I use this compound in fixed cells?

A3: No, this compound is designed for use in living cells. The probe is cell-permeable and targets the active form of the caspase enzyme. Fixation processes, such as those using paraformaldehyde, denature proteins, including active caspases. This would prevent the probe from binding to its target, leading to inaccurate results.

Troubleshooting Guide

High background fluorescence due to non-specific binding is a common issue when using fluorescent probes. This section provides a systematic approach to troubleshooting and resolving these issues.

Problem: High Background or Non-Specific Staining

Possible Causes and Solutions

Possible Cause Suggested Solution
1. Probe Concentration is Too High The optimal concentration of this compound can vary between cell types and experimental setups. An excessively high concentration can lead to increased non-specific binding. It is crucial to perform a titration experiment to determine the lowest concentration of the probe that gives a robust signal with minimal background. A typical starting range for optimization is 1-10 µM.
2. Incubation Time is Too Long Prolonged incubation with the probe can increase the chances of non-specific binding. A typical incubation time is between 30 to 60 minutes at 37°C. If you are experiencing high background, consider reducing the incubation time.
3. Inadequate Washing Insufficient washing after incubation will leave unbound probe in the sample, contributing to high background fluorescence. It is recommended to wash the cells at least twice with an appropriate wash buffer, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
4. Probe Degradation or Aggregation Store the this compound stock solution at -20°C, protected from light and moisture. Prepare fresh working solutions for each experiment to avoid degradation and aggregation, which can lead to non-specific staining.
5. Cell Health and Density Unhealthy or dead cells can exhibit increased non-specific staining. Ensure you are using a healthy cell culture at an appropriate density. High cell density may require a higher probe concentration, which should be optimized.
Problem: Weak or No Signal
Possible Cause Suggested Solution
1. Apoptosis Was Not Successfully Induced Confirm that your apoptosis-inducing agent and protocol are effective. Use a positive control with a known inducer for your cell type. You can also use an alternative apoptosis assay, such as Annexin V staining, to confirm apoptosis induction.
2. Caspase-3/7 Not Activated in Your Apoptotic Pathway Some apoptotic pathways may not involve the activation of caspase-3 or -7. Research the specific signaling cascade in your experimental model to ensure that these caspases are indeed activated.
3. Probe Concentration is Too Low If you have performed a titration and are still seeing a weak signal, you may need to increase the probe concentration.
4. Incorrect Instrument Settings Ensure that the excitation and emission wavelengths on your fluorescence microscope or flow cytometer are set correctly for FITC (typically around 490 nm excitation and 525 nm emission).

Experimental Protocols

General Workflow for Detecting Activated Caspase-3/7

This workflow provides a general overview of the steps involved in using this compound.

G cluster_workflow Experimental Workflow A 1. Cell Culture and Treatment Induce apoptosis in cells. B 2. Staining with this compound Incubate cells with the probe. A->B C 3. Washing Remove unbound probe. B->C D 4. Analysis Detect fluorescence by microscopy, flow cytometry, or plate reader. C->D

A generalized workflow for the detection of activated caspase-3 using this compound.
Detailed Protocol for Flow Cytometry

  • Cell Preparation:

    • Seed cells at a density of approximately 1 x 10^6 cells/mL in a suitable culture medium.

    • Induce apoptosis by treating the cells with your chosen agent for the desired duration. Include all necessary controls (untreated, vehicle, positive, and inhibitor controls).

  • Staining:

    • Transfer approximately 300 µL of the cell suspension to a flow cytometry tube.

    • Add 1 µL of this compound stock solution (or the optimized concentration for your experiment) to each tube.

    • Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Carefully discard the supernatant and resuspend the cell pellet in 500 µL of wash buffer (e.g., PBS or HBSS).

    • Repeat the wash step at least once to ensure the removal of all unbound probe.

  • Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.

    • Analyze the samples on a flow cytometer using the FITC channel (excitation ~490 nm, emission ~525 nm).

Detailed Protocol for Fluorescence Microscopy
  • Cell Preparation:

    • Grow cells on sterile glass coverslips or in imaging-appropriate chamber slides to the desired confluency.

    • Induce apoptosis as described in the flow cytometry protocol.

  • Staining:

    • Add the optimized concentration of this compound directly to the culture medium.

    • Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • Gently wash the cells twice with pre-warmed wash buffer (e.g., PBS or HBSS).

  • Visualization:

    • Mount the coverslip on a microscope slide with a suitable mounting medium.

    • Observe the cells under a fluorescence microscope equipped with a FITC filter set.

Signaling Pathway

The activation of caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways.

G cluster_pathway Apoptosis Signaling Pathways Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial) Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3/7 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Overview of the intrinsic and extrinsic pathways of apoptosis leading to the activation of caspase-3.

Troubleshooting Decision Tree

This decision tree can help you to diagnose and resolve issues with non-specific binding.

G cluster_troubleshooting Troubleshooting Non-Specific Binding A High Background in Negative Control? B Yes A->B Yes C No A->C No D Titrate Probe Concentration (Lower Concentration) B->D I Proceed with Experiment C->I E Reduce Incubation Time D->E F Increase Wash Steps E->F G Check Cell Health F->G H Problem Resolved G->H

A decision tree to guide troubleshooting of high background fluorescence.

References

Technical Support Center: Optimizing FITC-C6-DEVD-FMK Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time and overall protocol for FITC-C6-DEVD-FMK staining, a key method for detecting activated caspase-3 in apoptotic cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, non-toxic probe used to detect activated caspase-3, a crucial enzyme in the execution phase of apoptosis.[1][2][3][4] The probe contains the caspase-3 recognition sequence "DEVD" linked to a fluoromethyl ketone (FMK) group, which irreversibly binds to the active site of caspase-3.[1] This complex is conjugated to fluorescein isothiocyanate (FITC), a green fluorescent dye, enabling the detection of apoptotic cells via fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

Q2: What is the optimal incubation time for this compound staining?

A2: A typical incubation time is between 30 and 60 minutes at 37°C in a 5% CO2 incubator. However, the optimal time can vary depending on the cell type and experimental conditions. It is highly recommended to perform a time-course experiment to determine the ideal incubation time for your specific system to achieve the best signal-to-noise ratio.

Q3: What is the recommended concentration of this compound to use?

A3: The optimal concentration of this compound can vary based on the cell line and the agent used to induce apoptosis. A common approach is to prepare a 250X stock solution in DMSO and then dilute it 1:250 in the cell suspension. However, it is crucial to perform a titration experiment to determine the ideal concentration for your specific experimental setup.

Q4: Can I use this compound in fixed cells?

A4: No, this compound is designed for use in living cells. The probe is cell-permeable and targets the active form of the caspase-3 enzyme. Fixation denatures proteins, including active caspases, which would prevent the probe from binding.

Q5: How should I store the this compound probe?

A5: The probe should be stored at -20°C, protected from light and moisture. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reagent upon first use.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Background or Non-Specific Staining 1. Probe concentration is too high. 2. Incubation time is too long. 3. Incomplete washing of cells. 4. Probe degradation or aggregation.1. Titrate the FITC-DEVD-FMK concentration to find the optimal signal-to-noise ratio. 2. Reduce the incubation time. A 30-60 minute incubation is often sufficient. 3. Ensure thorough washing of cells with an appropriate buffer to remove unbound probe. 4. Store the probe properly at -20°C, protected from light and moisture.
Weak or No Signal 1. Apoptosis was not successfully induced. 2. Caspase-3 is not activated in your specific apoptotic pathway. 3. Probe concentration is too low. 4. Incorrect filter settings on the microscope or flow cytometer. 5. The probe has degraded.1. Confirm apoptosis induction using a positive control or an alternative apoptosis assay (e.g., Annexin V staining). 2. Investigate the specific signaling cascade of your experimental model, as some apoptotic pathways may not involve caspase-3. 3. Increase the concentration of FITC-DEVD-FMK. Perform a titration to find the optimal concentration. 4. Use the appropriate filter set for FITC (Excitation: ~485 nm, Emission: ~535 nm). 5. Use a fresh vial of the probe and ensure it has been stored correctly.
Inconsistent Results Between Experiments 1. Variability in cell health and density. 2. Inconsistent timing of apoptosis induction and probe addition. 3. Differences in incubation times or temperatures.1. Ensure consistent cell culture conditions, including passage number and confluency. 2. Maintain a strict and consistent timeline for all experimental steps. 3. Use a calibrated incubator and a timer to ensure consistent incubation conditions.

Experimental Protocols

General Protocol for Staining with this compound
  • Cell Preparation: Induce apoptosis in your cell suspension (e.g., at a concentration of 1 x 10⁶ cells/mL) using your desired method. Prepare a negative control culture without the apoptosis-inducing agent.

  • Staining:

    • Transfer 300 µL of both the induced and control cell suspensions into separate microfuge tubes.

    • Add 1 µL of FITC-DEVD-FMK to each tube.

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • Centrifuge the cells and discard the supernatant.

    • Resuspend the cell pellet in 0.5 mL of Wash Buffer and centrifuge again.

    • Repeat the wash step to ensure the removal of any unbound probe.

  • Analysis:

    • Resuspend the final cell pellet in a suitable buffer for analysis.

    • Analyze the stained cells using a flow cytometer, fluorescence microscope, or fluorescence plate reader.

Protocol for Optimizing Incubation Time
  • Cell Preparation: Prepare your apoptotic and control cell samples as you would for the standard protocol.

  • Time-Course Incubation:

    • Aliquot the cell suspension for a series of different incubation times (e.g., 15, 30, 45, 60, and 90 minutes).

    • Add the this compound probe to each aliquot and incubate for the designated time at 37°C, protected from light.

  • Washing: Wash all samples as described in the general protocol to remove unbound probe.

  • Analysis: Analyze all samples by flow cytometry.

  • Determine Optimal Time: Identify the incubation time that provides the best separation between the apoptotic and non-apoptotic populations with minimal background fluorescence in the negative control.

Quantitative Data Summary

ParameterRecommended RangeKey Considerations
Incubation Time 30 - 60 minutesOptimal time should be determined empirically for each cell type and experimental condition.
Probe Concentration 1:250 dilution of a 250X stock solution is a common starting point.Titration is necessary to find the ideal concentration for your specific experiment.
Excitation Wavelength ~485 nm
Emission Wavelength ~535 nm

Visualizations

G cluster_workflow Experimental Workflow for this compound Staining prep Cell Preparation & Apoptosis Induction stain Addition of this compound prep->stain incubate Incubation (30-60 min at 37°C) stain->incubate wash1 Wash to Remove Unbound Probe incubate->wash1 wash2 Repeat Wash Step wash1->wash2 analysis Analysis (Flow Cytometry, Microscopy, etc.) wash2->analysis

Caption: A generalized workflow for this compound staining.

G cluster_pathway Caspase-3 Activation Pathway apoptotic_stimuli Apoptotic Stimuli initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) apoptotic_stimuli->initiator_caspases executioner_caspase Executioner Caspase-3 (Inactive) initiator_caspases->executioner_caspase active_caspase3 Active Caspase-3 executioner_caspase->active_caspase3 Cleavage apoptosis Apoptosis active_caspase3->apoptosis

Caption: Simplified signaling pathway leading to caspase-3 activation.

References

Dealing with high autofluorescence in Fitc-C6-devd-fmk assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FITC-C6-DEVD-FMK assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this caspase-3 activity assay. A primary focus of this guide is to address the challenge of high autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, non-toxic probe used to detect activated caspase-3, a key enzyme in the apoptotic pathway. The probe consists of the caspase-3 recognition sequence "DEVD" linked to a fluoromethyl ketone (FMK) group, which irreversibly binds to the active site of caspase-3. This complex is conjugated to Fluorescein isothiocyanate (FITC), a green fluorescent dye, allowing for the detection of apoptotic cells via fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

Q2: What are the primary causes of high autofluorescence in this assay?

A2: High autofluorescence can originate from several sources, broadly categorized as endogenous, exogenous, and process-induced.

  • Endogenous Autofluorescence: Many biological materials naturally fluoresce, including collagen, elastin, NADH, and riboflavin.[1] Dead cells and cellular debris are also significant contributors to background fluorescence.[2][3]

  • Exogenous Autofluorescence: Components of the cell culture medium, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[3][4]

  • Process-Induced Autofluorescence: The use of aldehyde fixatives like formaldehyde and glutaraldehyde can create fluorescent products by reacting with amines.

Q3: Can I use this compound on fixed cells?

A3: No, this probe is designed for use in living cells. Fixation denatures proteins, including the active caspase-3 enzyme, which would prevent the probe from binding.

Q4: What is the optimal concentration of this compound to use?

A4: The optimal concentration can vary between cell types and experimental conditions. A common starting point is a 1:250 dilution of a 250X stock solution in DMSO. However, it is highly recommended to perform a titration experiment to determine the ideal concentration that provides the best signal-to-noise ratio for your specific experimental setup.

Q5: How long should I incubate the cells with the probe?

A5: A typical incubation time is 30 to 60 minutes at 37°C in a 5% CO2 incubator. Longer incubation times may lead to increased non-specific binding and higher background fluorescence.

Troubleshooting Guide: High Autofluorescence

High background fluorescence can significantly impact the quality and interpretation of your data. This guide provides a systematic approach to identifying and mitigating the sources of autofluorescence.

IssuePotential CauseRecommended Solution
High Background in Unstained Control Cells Endogenous Autofluorescence from cellular components like NADH and riboflavins.1. Optimize Instrument Settings: Adjust the photomultiplier tube (PMT) voltages on the flow cytometer or the exposure time on the microscope to maximize the signal from your positive control while minimizing the background from your negative control. 2. Use a "Redder" Fluorophore: If possible, switch to a fluorophore that emits in the red or far-red spectrum, as autofluorescence is less prominent at longer wavelengths. 3. Spectral Unmixing: For spectral flow cytometry, utilize multiple channels to differentiate the autofluorescence signal from the specific FITC signal.
Dead Cells and Debris: Dead cells tend to be more autofluorescent and can non-specifically bind reagents.1. Include a Viability Dye: Use a live/dead cell discriminating dye to gate out dead cells during data analysis. 2. Improve Sample Preparation: Use techniques like low-speed centrifugation or a Ficoll gradient to remove dead cells and debris before staining.
Culture Medium Components: Phenol red and serum in the culture medium can contribute to background fluorescence.1. Use Phenol Red-Free Medium: For the final incubation and analysis steps, switch to a phenol red-free medium. 2. Reduce Serum Concentration: Titrate the concentration of Fetal Bovine Serum (FBS) in your staining buffer to the lowest effective concentration, or consider switching to Bovine Serum Albumin (BSA).
Increased Background After Fixation (for other markers) Aldehyde-Based Fixatives: Fixatives like paraformaldehyde (PFA) can react with cellular amines to create fluorescent compounds.1. Use Alternative Fixatives: Consider using organic solvents like ice-cold methanol or ethanol for fixation if compatible with your other antibodies. 2. Optimize Fixation Protocol: Reduce the concentration of the aldehyde fixative and the duration of the fixation step to the minimum required. 3. Quenching with Sodium Borohydride: After aldehyde fixation, treat samples with a fresh solution of 0.1% sodium borohydride in PBS to reduce fixative-induced autofluorescence.
Persistent High Background General Autofluorescence: A combination of the factors mentioned above.1. Use a Quenching Agent: After staining, treat cells with a quenching agent like Trypan Blue or Sudan Black B. These dyes can help reduce background fluorescence. One study demonstrated an approximately 5-fold increase in the signal-to-noise ratio in a FITC-based flow cytometry assay using Trypan Blue. 2. Commercial Quenching Reagents: Several commercial kits are available that have been shown to significantly reduce autofluorescence, with some reporting an 89-95% reduction in autofluorescence intensity.

Experimental Protocols

Detailed Protocol for this compound Assay using Flow Cytometry

This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • This compound probe

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and Apoptosis Induction:

    • Seed cells at an appropriate density and allow them to adhere or grow to the desired confluency.

    • Induce apoptosis by treating the cells with the desired agent and concentration for the appropriate duration. Include a negative control (vehicle-treated) and a positive control (known apoptosis inducer).

  • Preparation of this compound Staining Solution:

    • Prepare a 250X stock solution of this compound in DMSO. For example, add 50 µL of DMSO to a 100 µg vial of the probe.

    • For each sample, prepare the working staining solution by diluting the stock solution 1:250 in your cell suspension. Note: It is crucial to titrate the probe concentration for optimal results.

  • Cell Staining:

    • Harvest the cells and adjust the cell concentration to approximately 1 x 10^6 cells/mL in pre-warmed media or buffer.

    • Add the diluted this compound probe to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing:

    • After incubation, wash the cells twice with 1X Wash Buffer or HBSS to remove any unbound probe. Centrifuge at 300 x g for 5 minutes for each wash.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Wash Buffer.

    • Analyze the samples on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 515-535 nm) for FITC.

    • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).

    • Gate on the live cell population based on forward and side scatter properties.

    • Quantify the percentage of FITC-positive cells, which represents the apoptotic cell population.

Data Presentation

The following table provides a hypothetical comparison of different methods for reducing autofluorescence to improve the signal-to-noise ratio in a FITC-based assay. The data is illustrative and the actual performance may vary depending on the cell type and experimental conditions.

Treatment GroupMean Fluorescence Intensity (MFI) of Negative ControlMean Fluorescence Intensity (MFI) of Positive ControlSignal-to-Noise Ratio (MFI Positive / MFI Negative)
Standard Protocol 1509006.0
Phenol Red-Free Medium 1208807.3
Reduced FBS (1%) 1108908.1
Trypan Blue Quenching 5085017.0
Commercial Quencher A 3087029.0

Visualizations

Caspase-3 Activation Signaling Pathway

Caspase3_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria DISC DISC Formation Death_Receptors->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Active Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FITC_DEVD_FMK FITC-DEVD-FMK FITC_DEVD_FMK->Caspase3 Binds to active site Experimental_Workflow Start Start: Cell Culture Induce_Apoptosis Induce Apoptosis (Treatment Group) Start->Induce_Apoptosis Control_Group Control Group (Vehicle) Start->Control_Group Harvest_Cells Harvest and Count Cells Induce_Apoptosis->Harvest_Cells Control_Group->Harvest_Cells Stain_Cells Stain with This compound Harvest_Cells->Stain_Cells Wash_Cells Wash to Remove Unbound Probe Stain_Cells->Wash_Cells Optional_Quench Optional: Autofluorescence Quenching Wash_Cells->Optional_Quench Analyze Analyze by Flow Cytometry Optional_Quench->Analyze Data_Analysis Data Analysis: Gate on Live Cells, Quantify FITC+ Analyze->Data_Analysis End End Data_Analysis->End

References

How to choose the correct filter sets for Fitc-C6-devd-fmk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FITC-C6-DEVD-FMK. The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

How do I select the correct filter sets for this compound?

To ensure optimal signal detection and minimize background noise when using this compound, it is crucial to select the appropriate filter sets for your fluorescence microscope or flow cytometer. The choice of filters is determined by the excitation and emission spectra of the fluorescein isothiocyanate (FITC) fluorophore.

This compound is a fluorescently labeled, irreversible inhibitor of caspase-3.[1][2] Upon binding to active caspase-3 in apoptotic cells, the FITC moiety can be detected. The key to successful detection lies in using a filter combination that efficiently captures the emitted fluorescent signal while blocking the excitation light.

Spectral Properties of FITC

The spectral characteristics of FITC are the primary determinants for filter selection. The excitation maximum is the wavelength at which the fluorophore absorbs the most light, and the emission maximum is the wavelength of the brightest fluorescence emitted.

ParameterWavelength (nm)
Excitation Maximum~495 nm
Emission Maximum~519-525 nm

Data sourced from multiple references.[3][4][5]

Recommended Filter Sets

Based on the spectral properties of FITC, the following filter set configurations are recommended for common instrumentation:

For Fluorescence Microscopy:

A standard FITC filter cube typically consists of an excitation filter, a dichroic mirror, and an emission filter.

ComponentRecommended Wavelength Range (nm)Purpose
Excitation Filter467-498 (e.g., 482/35)To pass light that excites FITC.
Dichroic Mirror~506To reflect excitation light towards the sample and transmit emission light towards the detector.
Emission Filter513-556 (e.g., 536/40)To specifically pass the emitted green fluorescence from FITC while blocking other wavelengths.

Example filter set specifications are derived from commercially available filter sets.

For Flow Cytometry:

Most flow cytometers are equipped with a 488 nm blue laser, which is ideal for exciting FITC. The emitted fluorescence is then detected using a specific bandpass filter.

ComponentRecommended Wavelength Range (nm)
Excitation Laser488
Emission Filter530/30 or equivalent (e.g., 515-545)

This is a common configuration for detecting FITC on standard flow cytometers.

Experimental Protocols

Detection of Active Caspase-3 using this compound

This protocol provides a general guideline for labeling apoptotic cells to detect active caspase-3.

Materials:

  • This compound

  • DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable wash buffer

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Control non-induced cells

Procedure:

  • Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent at a predetermined concentration and for a specific duration. A negative control of untreated cells should be run in parallel.

  • Prepare this compound: Prepare a stock solution of this compound in DMSO. The final working concentration will need to be optimized for your specific cell type and experimental conditions, but a starting point of 1-10 µM is common.

  • Labeling: Add the this compound working solution directly to the cell culture medium and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: After incubation, wash the cells twice with a suitable wash buffer (e.g., PBS) to remove any unbound reagent.

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry using the appropriate filter sets as described above.

Visualizations

Signaling Pathway

The use of this compound is predicated on its ability to bind to activated caspase-3, a key executioner caspase in the apoptotic signaling cascade.

Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Pro_Caspase_3 Pro-Caspase-3 (Inactive) Initiator_Caspases->Pro_Caspase_3 Cleavage Active_Caspase_3 Active Caspase-3 Pro_Caspase_3->Active_Caspase_3 FITC_DEVD_FMK This compound Active_Caspase_3->FITC_DEVD_FMK Binding Apoptosis Apoptosis Active_Caspase_3->Apoptosis

Caption: Caspase-3 activation pathway.

Workflow Diagram

The logical steps for selecting the correct filter set are outlined in the following diagram.

Start Start: Select Filter Set for This compound Identify_Spectra Identify FITC Spectra: Ex max ~495 nm Em max ~525 nm Start->Identify_Spectra Select_Exciter Select Excitation Filter (e.g., 482/35 nm) Identify_Spectra->Select_Exciter Select_Dichroic Select Dichroic Mirror (e.g., ~506 nm cutoff) Select_Exciter->Select_Dichroic Select_Emitter Select Emission Filter (e.g., 536/40 nm) Select_Dichroic->Select_Emitter End Optimal Signal Detection Select_Emitter->End

Caption: Filter set selection workflow.

References

Issues with Fitc-C6-devd-fmk cell permeability in certain cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using FITC-C6-DEVD-FMK to detect activated caspase-3. Special attention is given to issues of cell permeability that can vary between different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, non-toxic probe used to detect activated caspase-3, an enzyme that plays a key role in the execution phase of apoptosis.[1] The probe has three components:

  • DEVD: A tetrapeptide sequence (Asp-Glu-Val-Asp) that is specifically recognized by activated caspase-3.[2]

  • FMK (Fluoromethylketone): An inhibitor that forms an irreversible covalent bond with the active site of activated caspase-3, ensuring the probe is retained within the cell.[3][4]

  • FITC (Fluorescein isothiocyanate): A green fluorescent dye that allows for the detection of cells with activated caspase-3 using methods like flow cytometry or fluorescence microscopy.[1]

Q2: Can I use this compound in fixed cells?

A2: No, this probe is designed for use in living cells. The assay relies on the probe's ability to permeate the membrane of an intact cell and bind to the active form of the caspase-3 enzyme. Cell fixation denatures proteins, which would inactivate the target caspase and prevent the probe from binding.

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration can vary significantly depending on the cell type and experimental conditions. While a common starting point is a 1:250 dilution of a 250X stock solution, it is highly recommended to perform a titration experiment to determine the ideal concentration for your specific cell line to achieve the best signal-to-noise ratio.

Q4: How long should I incubate my cells with the probe?

A4: A typical incubation time is between 30 to 60 minutes at 37°C. However, for cell lines with suspected low permeability, you may need to optimize this by extending the incubation period. Be aware that excessively long incubation times can lead to higher background fluorescence.

Q5: How should I store the this compound reagent?

A5: The reagent should be stored at -20°C, protected from light and moisture. It is often supplied as a solution in DMSO. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution upon first use.

Troubleshooting Guide: Cell Permeability and Staining Issues

Cell permeability is a critical factor for successful staining with this compound and can vary widely among different cell lines.

Issue 1: Weak or No Fluorescent Signal

This is one of the most common issues and can be particularly prevalent in cell lines with poor probe uptake.

Potential Cause Recommended Solution
Low Cell Permeability 1. Increase Probe Concentration: Perform a titration to find a higher optimal concentration for your cell line. 2. Extend Incubation Time: Increase the incubation period (e.g., to 90 or 120 minutes) to allow more time for the probe to enter the cells. Monitor for increases in background fluorescence. 3. Optimize Temperature: Ensure incubation is performed at 37°C, as higher temperatures can increase membrane fluidity.
Inefficient Apoptosis Induction 1. Confirm Apoptosis: Use a positive control cell line known to undergo apoptosis with your chosen inducer. 2. Alternative Assay: Confirm apoptosis with an independent method, such as Annexin V staining or a DNA fragmentation assay.
Caspase-3 Not Activated Some apoptotic pathways may not involve the robust activation of caspase-3. Investigate the specific signaling cascade in your experimental model.
Reagent Degradation Use a fresh aliquot of this compound and ensure it has been stored correctly.
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your flow cytometer or microscope are set correctly for FITC (approx. 490 nm excitation, 525 nm emission).
Issue 2: High Background or Non-Specific Staining

High background can mask the specific signal from apoptotic cells, making data interpretation difficult.

Potential Cause Recommended Solution
Probe Concentration Too High Titrate down the concentration of this compound to find the optimal signal-to-noise ratio.
Incubation Time Too Long Reduce the incubation time. For many cell lines, 30-60 minutes is sufficient.
Inadequate Washing Ensure cells are washed thoroughly with a suitable buffer (e.g., PBS or a provided wash buffer) after incubation to remove all unbound probe.
Cell Autofluorescence Some cell lines have high levels of intrinsic fluorescence. Always run an unstained control sample to establish the baseline autofluorescence and set your gates accordingly during analysis.
Potential Mechanism for Low Permeability: Multidrug Resistance Pumps

Some cell lines, particularly those derived from cancers or those that have developed drug resistance, overexpress ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1). These transporters function as efflux pumps, actively removing a wide range of compounds from the cell, including fluorescent probes. If your cell line is known to have high MDR1 expression, it may be actively pumping out the this compound probe, resulting in a weak signal.

Possible Solution:

  • Consider co-incubation with a known MDR1 inhibitor (e.g., Verapamil or Tariquidar) to see if this improves probe retention and signal intensity. This can help confirm if efflux pumps are the cause of low permeability.

Data Presentation: Cell Line Permeability

Note: This data is illustrative and should be confirmed experimentally for your specific cell lines of interest.

Cell LineTypeTypical PermeabilityPotential for Efflux Pump Activity
Jurkat Human T-cell leukemia (Suspension)HighLow
HeLa Human cervical cancer (Adherent)ModerateModerate
MCF-7 Human breast cancer (Adherent)Moderate to LowModerate
MCF-7/ADR Doxorubicin-Resistant Breast CancerLowHigh (Overexpresses MDR1)
MDCK-MDR1 Canine Kidney (Transfected)Very LowVery High (Engineered to overexpress MDR1)

Experimental Protocols

Protocol 1: Titration of this compound by Flow Cytometry

This protocol is essential to determine the optimal probe concentration for your specific cell line.

  • Cell Preparation: Induce apoptosis in your cells using an established method. Include both a non-induced (negative) control and a positive control (e.g., treatment with staurosporine). Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.

  • Reagent Dilution: Prepare a series of dilutions of your this compound stock solution in your assay buffer. A typical range to test would be from 0.5X to 5X the manufacturer's recommended concentration.

  • Staining: Aliquot 300 µL of your cell suspension into separate tubes for each probe concentration to be tested. Add the diluted this compound to the respective tubes.

  • Incubation: Incubate the tubes for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of wash buffer. Repeat this wash step twice.

  • Data Acquisition: Resuspend the final cell pellet in 300 µL of wash buffer and analyze the samples by flow cytometry using the FITC channel (e.g., FL1).

  • Analysis: Determine the concentration that provides the brightest signal in your apoptotic population without causing a significant increase in the background fluorescence of your negative control population.

Protocol 2: Standard Staining for Activated Caspase-3
  • Induce Apoptosis: Treat cells with your agent of interest to induce apoptosis. Concurrently, maintain an untreated control culture and a vehicle control. A pan-caspase inhibitor control (e.g., Z-VAD-FMK) added before the apoptosis inducer can be used to confirm signal specificity.

  • Cell Harvesting: For suspension cells, gently pellet by centrifugation (300 x g for 5 minutes). For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.

  • Staining: Resuspend cells at 1 x 10⁶ cells/mL in culture medium. Add the optimized concentration of this compound.

  • Incubation: Incubate for the optimized time (typically 30-60 minutes) at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: Wash the cells twice with 1X Wash Buffer, centrifuging to pellet the cells between washes.

  • Analysis: Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

Diagrams

Apoptosis Signaling Pathway

ApoptosisSignaling Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage, Stress) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Procaspase3 Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Probe This compound Probe->Caspase3 Irreversibly Binds

Caption: Apoptosis pathways leading to Caspase-3 activation and probe binding.

Experimental Workflow

ExperimentalWorkflow Start Start: Healthy Cell Culture Induce Induce Apoptosis (e.g., with Staurosporine) + Controls Start->Induce Harvest Harvest Cells (Suspension or Adherent) Induce->Harvest Stain Stain with optimal This compound Harvest->Stain Incubate Incubate 30-60 min at 37°C Stain->Incubate Wash Wash Cells Twice to Remove Unbound Probe Incubate->Wash Analyze Analyze Samples Wash->Analyze Flow Flow Cytometry Analyze->Flow Microscopy Fluorescence Microscopy Analyze->Microscopy

Caption: General experimental workflow for this compound staining.

References

Ensuring reproducibility in experiments with Fitc-C6-devd-fmk

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FITC-C6-DEVD-FMK. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists ensure reproducibility in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, non-toxic probe used to detect activated caspase-3, a key enzyme in the execution phase of apoptosis.[1] The probe has three components:

  • FITC (Fluorescein isothiocyanate): A green fluorescent dye.[2]

  • DEVD: A tetrapeptide sequence recognized by caspase-3.[3]

  • FMK (Fluoromethylketone): An irreversible binding group to the active site of caspase-3.

In apoptotic cells with activated caspase-3, the probe binds to the enzyme, leading to an accumulation of green fluorescence.[4] This allows for the detection and quantification of apoptotic cells using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

Q2: What is the optimal concentration of this compound to use in my experiment?

A2: The optimal concentration can vary depending on the cell type and the apoptosis-inducing agent. A common starting point is a 1:250 dilution of a 250X stock solution in DMSO. However, it is highly recommended to perform a titration experiment to determine the ideal concentration for your specific experimental conditions to ensure a good signal-to-noise ratio.

Q3: What is the recommended incubation time for cells with this compound?

A3: A typical incubation time is between 30 to 60 minutes at 37°C in a 5% CO₂ incubator. Longer incubation times may lead to increased background fluorescence and non-specific binding.

Q4: Can I use this compound on fixed cells?

A4: No, this compound is designed for use in living cells. The probe is cell-permeable and targets the active form of the caspase-3 enzyme. Cell fixation denatures proteins, including active caspases, which would prevent the probe from binding.

Q5: How should I store this compound?

A5: this compound should be stored at -20°C, protected from light and moisture. Some manufacturers note that the product is sensitive to air and that impurities can arise from oxidation. For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.

Troubleshooting Guide

Problem Possible Cause Solution
High Background / Non-Specific Staining 1. Probe concentration is too high.2. Incubation time is too long.3. Incomplete washing of cells.4. Probe has degraded or aggregated.1. Perform a titration to determine the optimal probe concentration.2. Reduce the incubation time; 30-60 minutes is typically sufficient.3. Ensure thorough washing with a suitable buffer (e.g., HHBS or a provided wash buffer) to remove unbound probe.4. Store the probe correctly at -20°C, protected from light and moisture. Use a fresh vial if degradation is suspected.
Weak or No Signal 1. Apoptosis was not successfully induced.2. The specific apoptotic pathway in your model does not involve caspase-3 activation.3. Probe concentration is too low.4. Incorrect filter settings on the instrument.5. The probe has degraded.1. Use a positive control for apoptosis induction (e.g., staurosporine) and confirm apoptosis with an alternative method like Annexin V staining.2. Investigate the specific signaling cascade of your experimental model.3. Increase the probe concentration by performing a titration.4. Use the correct filter set for FITC (Excitation: ~485 nm, Emission: ~535 nm).5. Use a fresh vial of the probe and ensure it has been stored properly.
Inconsistent Results Between Experiments 1. Variation in cell culture conditions (e.g., passage number, confluency).2. Inconsistent timing of experimental steps.3. Variations in incubation times or temperatures.4. Instrument settings are not consistent.1. Maintain consistent cell culture conditions.2. Adhere to a strict and consistent timeline for all experimental steps.3. Use a calibrated incubator and a timer for precise incubation.4. Save and reuse instrument settings for each experiment to minimize variability.
Inhibitor control (e.g., Z-VAD-FMK) does not block the signal 1. The unlabeled inhibitor was not added at the appropriate time.2. The concentration of the unlabeled inhibitor is too low.1. Add the unlabeled inhibitor before or at the same time as the apoptosis-inducing agent.2. Perform a titration of the unlabeled inhibitor to find the effective concentration.

Experimental Protocols

Reagent Preparation

This compound Stock Solution (250X): To prepare a 250X stock solution, add 50 µL of DMSO to the vial. The molarity of this stock solution will depend on the amount of lyophilized reagent provided by the manufacturer.

Mass of this compoundVolume of DMSO for 10 mM Stock
100 µg10.05 µL
1 mg100.5 µL
Molecular Weight: 994.99 g/mol

This table provides example volumes for preparing a 10 mM stock solution. Refer to the manufacturer's instructions for the specific product.

Protocol for Detection of Activated Caspase-3 by Flow Cytometry
  • Induce apoptosis in your cell culture using the desired method. Remember to include untreated and vehicle-treated controls. A positive control (e.g., treatment with staurosporine) is also recommended.

  • Harvest the cells and adjust the cell density to approximately 1 x 10⁶ cells/mL.

  • Transfer 300 µL of the cell suspension to a flow cytometry tube.

  • Add the 250X this compound stock solution at a 1:250 dilution (e.g., add 1.2 µL of stock solution to 300 µL of cell suspension).

  • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 500 µL of a suitable wash buffer (e.g., PBS). Repeat the wash step to ensure the removal of any unbound probe.

  • Resuspend the final cell pellet in 300 µL of wash buffer.

  • Analyze the samples on a flow cytometer using the FL1 channel for FITC detection.

Protocol for Detection of Activated Caspase-3 by Fluorescence Microscopy
  • Follow steps 1-7 of the flow cytometry protocol.

  • Resuspend the final cell pellet in 100 µL of wash buffer.

  • Place a drop of the cell suspension onto a microscope slide and cover it with a coverslip.

  • Observe the cells under a fluorescence microscope equipped with a FITC filter set (Excitation ~490 nm, Emission ~520 nm). Apoptotic cells will exhibit brighter green fluorescence compared to non-apoptotic cells.

Visualizations

Caspase-3 Activation Signaling Pathway

Caspase3_Activation_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., TNF-α, FasL) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage, Stress) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 recruits Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleaves and activates Procaspase9 Procaspase-9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 cleaves and activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Procaspase9 activates

Caption: Overview of the intrinsic and extrinsic pathways leading to Caspase-3 activation.

Experimental Workflow for Caspase-3 Activity Assay

Experimental_Workflow Start Start: Cell Culture Induce_Apoptosis Induce Apoptosis (Include Controls) Start->Induce_Apoptosis Harvest_Cells Harvest Cells Induce_Apoptosis->Harvest_Cells Add_Probe Add this compound Harvest_Cells->Add_Probe Incubate Incubate (30-60 min, 37°C) Add_Probe->Incubate Wash_Cells Wash Cells (Remove unbound probe) Incubate->Wash_Cells Analysis Analysis Wash_Cells->Analysis Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Fluorescence_Microscopy Fluorescence Microscopy Analysis->Fluorescence_Microscopy End End: Data Interpretation Flow_Cytometry->End Fluorescence_Microscopy->End

References

Validation & Comparative

Validating Apoptosis Detection: A Comparison of FITC-C6-DEVD-FMK and Western Blot for Cleaved Caspase-3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying apoptosis is crucial for assessing drug efficacy and understanding disease mechanisms. The activation of caspase-3, a key executioner caspase, is a hallmark of apoptosis.[1][2][3] This guide provides a comprehensive comparison of two widely used methods for detecting active caspase-3: the fluorescent probe FITC-C6-DEVD-FMK and the protein analysis technique, Western blotting.

This compound is a cell-permeable, non-toxic reagent that irreversibly binds to the active form of caspase-3 in living cells.[4] The fluorescein isothiocyanate (FITC) label allows for direct detection and quantification of apoptotic cells via fluorescence microscopy, flow cytometry, or a fluorescence plate reader. Western blotting, on the other hand, is a powerful technique for detecting specific proteins in a cell lysate. In the context of apoptosis, it is used to identify the cleaved, active form of caspase-3, providing a semi-quantitative measure of protein levels.

This guide will delve into the experimental protocols for both methods, present a comparative analysis of their performance, and illustrate the underlying biological and experimental workflows.

Comparative Analysis of this compound and Western Blot

FeatureThis compound (Flow Cytometry)Western Blot for Cleaved Caspase-3
Principle In situ detection of active caspase-3 in whole, living cells using a fluorescently labeled inhibitor.Immunodetection of cleaved caspase-3 protein in a total cell lysate separated by size.
Data Output Quantitative single-cell fluorescence intensity, allowing for population analysis (% of apoptotic cells).Semi-quantitative band intensity, representing the average protein level in a cell population.
Cell State Living cells.Lysed cells (requires protein extraction).
Throughput High-throughput, capable of analyzing thousands of cells per second.Lower throughput, involves multiple manual steps.
Sensitivity High sensitivity for detecting early to mid-stage apoptosis.High sensitivity and specificity for the target protein.
Specificity The DEVD peptide sequence is a preferred substrate for caspase-3, but some cross-reactivity with other caspases can occur.Highly specific due to the use of antibodies that recognize the cleaved form of caspase-3.
Information Provided Percentage of apoptotic cells, heterogeneity of apoptosis within a population.Confirmation of caspase-3 cleavage and presence of the active p17/p19 fragments.
Time to Result Relatively fast, results can be obtained within a few hours.More time-consuming, typically takes 1-2 days.

Experimental Protocols

This compound Staining for Flow Cytometry

This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include untreated and vehicle-treated cells as negative controls.

  • Prepare this compound: Prepare a stock solution of this compound in DMSO.

  • Cell Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in a suitable buffer.

    • Add the this compound solution to the cell suspension at the desired final concentration.

    • Incubate for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Wash: Wash the cells at least once to remove unbound reagent.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm excitation laser and a 530/30 nm emission filter.

Western Blot for Cleaved Caspase-3

This protocol is a general guide and may require optimization.

  • Induce Apoptosis and Cell Lysis:

    • Treat cells to induce apoptosis.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE:

    • Denature the protein samples by heating with Laemmli buffer.

    • Load equal amounts of protein onto a 10-15% SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 15 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The cleaved caspase-3 will appear as bands at approximately 17/19 kDa.

Visualizing the Pathways and Workflows

To better understand the biological process and the experimental procedures, the following diagrams illustrate the caspase-3 signaling pathway and the validation workflow.

Caspase3_Signaling_Pathway Caspase-3 Signaling Pathway in Apoptosis Extrinsic_Stimuli Extrinsic Stimuli (e.g., TNF, FasL) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Caspase_8 Caspase-8 Death_Receptors->Caspase_8 Caspase_9 Caspase-9 Mitochondria->Caspase_9 Pro_Caspase_3 Pro-Caspase-3 (Inactive) Caspase_8->Pro_Caspase_3 Cleavage Caspase_9->Pro_Caspase_3 Cleavage Cleaved_Caspase_3 Cleaved Caspase-3 (Active) Pro_Caspase_3->Cleaved_Caspase_3 Apoptosis Apoptosis Cleaved_Caspase_3->Apoptosis Execution

Caption: Caspase-3 activation is a key event in apoptosis.

Validation_Workflow Workflow for Validating Apoptosis Detection Methods Start Start: Induce Apoptosis in Cell Culture Split_Sample Split Cell Population Start->Split_Sample FITC_Staining This compound Staining Split_Sample->FITC_Staining Protein_Lysis Protein Lysis Split_Sample->Protein_Lysis Flow_Cytometry Flow Cytometry Analysis FITC_Staining->Flow_Cytometry Western_Blot Western Blot Protein_Lysis->Western_Blot Flow_Data Quantitative Data: % Apoptotic Cells Flow_Cytometry->Flow_Data WB_Data Semi-Quantitative Data: Cleaved Caspase-3 Bands Western_Blot->WB_Data Comparison Compare and Validate Results Flow_Data->Comparison WB_Data->Comparison

Caption: Experimental workflow for method validation.

Conclusion

Both this compound and Western blotting are valuable techniques for studying apoptosis through the detection of caspase-3 activation. This compound, primarily used with flow cytometry, offers a high-throughput method to quantify the percentage of apoptotic cells in a population. Western blotting provides a specific, albeit lower-throughput, confirmation of caspase-3 cleavage. For robust and comprehensive apoptosis studies, using this compound for initial screening and quantification, followed by validation with Western blotting for cleaved caspase-3, is a highly recommended approach. This dual-method strategy ensures both statistical power and molecular confirmation of apoptotic events, providing a more complete picture for researchers and drug development professionals.

References

A Comparative Guide to Fluorescent Caspase-3 Probes: FITC-C6-DEVD-FMK and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of caspase-3 activity is a cornerstone of apoptosis research. This guide provides an objective comparison of the widely used fluorescent probe, FITC-C6-DEVD-FMK, with other commercially available alternatives. We will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to assist in the selection of the most suitable probe for your research needs.

Introduction to Caspase-3 and its Detection

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a critical event, leading to the cleavage of various cellular substrates and ultimately, cell death. The detection of active caspase-3 is therefore a reliable hallmark of apoptosis. Fluorescent probes designed to detect caspase-3 activity have become indispensable tools in apoptosis research, enabling visualization and quantification of this process in living cells.

This compound is a well-established fluorescent probe for the detection of active caspase-3. It consists of the caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp), linked to a fluorescein isothiocyanate (FITC) fluorophore and a fluoromethyl ketone (FMK) moiety. This cell-permeable probe irreversibly binds to the active site of caspase-3, allowing for the direct detection of apoptotic cells by flow cytometry, fluorescence microscopy, or a fluorescence plate reader.

Mechanism of Action of Different Fluorescent Caspase-3 Probes

Fluorescent caspase-3 probes can be broadly categorized into two main types based on their mechanism of action:

  • Irreversible Inhibitors: Probes like this compound belong to this category. The FMK group forms a covalent bond with the active site of caspase-3, leading to the accumulation of the fluorescent signal within the apoptotic cell.

  • Cleavable Substrates: These probes consist of a fluorophore and a quencher molecule linked by the DEVD peptide sequence. In the intact probe, the fluorescence is quenched. Upon cleavage by active caspase-3, the fluorophore is released from the quencher, resulting in a significant increase in fluorescence. Other substrate-based probes utilize a DNA-binding dye that is inactive until the DEVD sequence is cleaved, after which it can bind to DNA and fluoresce.

Comparison of this compound with Alternative Fluorescent Probes

Several alternative fluorescent probes for caspase-3 detection are available, each with its own set of characteristics. Here, we compare this compound with two popular alternatives: CellEvent™ Caspase-3/7 Green Detection Reagent and NucView® 488 Caspase-3 Substrate.

FeatureThis compoundCellEvent™ Caspase-3/7 GreenNucView® 488 Caspase-3 Substrate
Mechanism of Action Irreversible InhibitorCleavable SubstrateCleavable Substrate
Fluorophore Fluorescein isothiocyanate (FITC)Proprietary nucleic acid dyeProprietary DNA-binding dye
Target Active Caspase-3Active Caspase-3 and -7Active Caspase-3 and -7
Detection Method Flow Cytometry, Fluorescence Microscopy, Plate ReaderFlow Cytometry, Fluorescence Microscopy, Plate ReaderFlow Cytometry, Fluorescence Microscopy, Plate Reader
Excitation/Emission (nm) ~491 / ~516~502 / ~530~500 / ~530 (when bound to DNA)
Signal-to-Noise Ratio StandardHigh signal-to-noise ratio claimed.[1]High signal-to-noise ratio claimed.
Photostability ModerateGenerally higher than FITCGenerally higher than FITC
Toxicity Generally lowDesigned to be non-toxicDesigned to be non-toxic

While direct head-to-head quantitative comparisons in the form of tables are limited in the reviewed literature, some studies provide insights into the performance of newer generation probes. For instance, a study on a chemiluminescent probe, Ac-DEVD-CL, reported a 380-fold higher signal-to-noise ratio and a 100-fold lower limit of detection compared to the fluorescent probe Ac-DEVD-AMC, highlighting the potential for significantly enhanced sensitivity with newer probe designs.[2] Another study developing a photoacoustic probe, Bio-DEVD-HCy, demonstrated a 2.5-fold fluorescence enhancement in apoptotic tumors, which was superior to the 1.6-fold enhancement of the control probe.[3][4]

Experimental Protocols

To facilitate a comparative analysis of these probes, we provide a generalized experimental workflow. Specific protocol details may need to be optimized for your cell type and experimental conditions.

Induction of Apoptosis in Jurkat Cells

A common method for inducing apoptosis in a controlled manner is through the use of staurosporine.

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Induction: Seed Jurkat cells at a density of 1 x 10^6 cells/mL. Add staurosporine to a final concentration of 1 µM.[5]

  • Incubation: Incubate the cells for 3-6 hours at 37°C. A time-course experiment is recommended to determine the optimal incubation time for your specific experimental setup.

  • Controls: Include an untreated cell sample as a negative control and a sample treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before staurosporine treatment as a specificity control.

Staining for Active Caspase-3 with Fluorescent Probes

The following are generalized protocols for staining with this compound and its alternatives. Refer to the manufacturer's instructions for specific concentrations and incubation times.

a) this compound Staining:

  • After apoptosis induction, harvest the cells by centrifugation.

  • Resuspend the cell pellet in 300 µL of fresh culture medium.

  • Add FITC-DEVD-FMK to a final concentration of 1-10 µM.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with wash buffer (provided with many kits or PBS).

  • Resuspend the cells in a suitable buffer for analysis.

b) CellEvent™ Caspase-3/7 Green Staining:

  • After apoptosis induction, add the CellEvent™ Caspase-3/7 Green Detection Reagent directly to the cell culture medium to a final concentration of 1-5 µM.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Analyze the cells directly without washing.

c) NucView® 488 Caspase-3 Substrate Staining:

  • Add NucView® 488 Caspase-3 Substrate directly to the cell culture medium to a final concentration of 2-5 µM.

  • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Analyze the cells directly without washing.

Analysis by Flow Cytometry
  • After staining, analyze the cells on a flow cytometer.

  • Excite the FITC, CellEvent™ Green, or NucView® 488 fluorophores using a 488 nm laser.

  • Collect the emission signal using an appropriate filter (e.g., 530/30 nm bandpass filter).

  • Gate on the cell population of interest based on forward and side scatter properties.

  • Quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity.

Visualizing the Apoptotic Pathway and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

Caspase3_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Bid Bid Caspase8->Bid Cleavage Cellular_Stress Cellular Stress (e.g., DNA damage) Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis tBid tBid Bid->tBid tBid->Bax_Bak

Caspase-3 Activation Signaling Pathway.

Experimental_Workflow cluster_prep Cell Preparation & Apoptosis Induction cluster_staining Fluorescent Probe Staining cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture Jurkat Cells Apoptosis_Induction 2. Induce Apoptosis (e.g., 1 µM Staurosporine) Cell_Culture->Apoptosis_Induction Controls 3. Prepare Controls (Untreated, Pan-caspase inhibitor) Apoptosis_Induction->Controls Probe_A 4a. Stain with This compound Controls->Probe_A Probe_B 4b. Stain with Alternative Probe 1 Controls->Probe_B Probe_C 4c. Stain with Alternative Probe 2 Controls->Probe_C Flow_Cytometry 5. Analyze by Flow Cytometry Probe_A->Flow_Cytometry Probe_B->Flow_Cytometry Probe_C->Flow_Cytometry Data_Analysis 6. Quantify Apoptotic Cells & Fluorescence Intensity Flow_Cytometry->Data_Analysis Comparison 7. Compare Probe Performance Data_Analysis->Comparison

Comparative Experimental Workflow.

Conclusion

The choice of a fluorescent caspase-3 probe depends on the specific requirements of the experiment. This compound remains a reliable and widely used probe. However, for applications requiring higher sensitivity, enhanced photostability, or a simplified no-wash protocol, newer generation probes such as CellEvent™ Caspase-3/7 Green and NucView® 488 Caspase-3 Substrate present compelling alternatives. It is recommended to perform a pilot experiment to compare the performance of different probes in your specific cell model and experimental setup to ensure the selection of the most appropriate tool for your research.

References

A Head-to-Head Comparison: Unveiling the Advantages of FITC-C6-DEVD-FMK in Caspase-3 Activity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of apoptosis research, the accurate measurement of caspase-3 activity is paramount. As a key executioner caspase, its activity is a hallmark of programmed cell death. While colorimetric assays have long been a staple in the lab, fluorescent probes like FITC-C6-DEVD-FMK offer significant advantages in sensitivity and application flexibility. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

Principle of Detection: A Tale of Two Signals

Both this compound and colorimetric caspase-3 assays rely on the specific recognition of the DEVD amino acid sequence, a cleavage site for caspase-3. However, the method of signal generation and detection fundamentally differs.

Colorimetric Caspase-3 Assays utilize a synthetic peptide, Acetyl-Asp-Glu-Val-Asp, conjugated to a chromophore, typically p-nitroaniline (pNA)[1]. In the presence of active caspase-3, the enzyme cleaves the DEVD peptide, releasing free pNA. This release results in a yellow color change that can be quantified by measuring the absorbance at approximately 405 nm using a spectrophotometer or microplate reader[1][2][3]. The amount of pNA released is directly proportional to the caspase-3 activity in the sample.

This compound is a cell-permeable, fluorescently labeled inhibitor of caspase-3. This probe consists of the DEVD recognition sequence linked to a fluoromethyl ketone (FMK) group, which forms an irreversible covalent bond with the active site of caspase-3. The entire molecule is tagged with fluorescein isothiocyanate (FITC), a green fluorescent dye. When this compound enters a cell and binds to active caspase-3, it becomes covalently attached, leading to an accumulation of the fluorescent signal within apoptotic cells. This fluorescence can be detected and quantified using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

Performance Comparison: Sensitivity Takes Center Stage

The primary advantage of the this compound assay over its colorimetric counterpart lies in its significantly higher sensitivity. While specific quantitative values can vary between commercial kits and experimental conditions, fluorescent assays are generally capable of detecting lower levels of caspase-3 activity.

FeatureThis compound AssayColorimetric Caspase-3 Assay
Principle Irreversible binding of a fluorescent inhibitor to active caspase-3.Enzymatic cleavage of a chromogenic substrate (e.g., Ac-DEVD-pNA) to produce a colored product.
Detection Method Fluorescence (Microscopy, Flow Cytometry, Plate Reader)Absorbance (Spectrophotometer, Plate Reader)
Sensitivity HighModerate
Live Cell Analysis Yes (in situ detection in living cells)No (requires cell lysis)
Single-Cell Analysis Yes (Flow Cytometry, Microscopy)No (provides a bulk measurement of a cell population)
Specificity The DEVD sequence can also be recognized by other caspases, such as caspase-7.The DEVD sequence can also be recognized by other caspases, such as caspase-7.
Throughput Adaptable to high-throughput screening (96-well or 384-well plates).Adaptable to high-throughput screening (96-well plates).

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the practical execution of these assays, the following diagrams illustrate the caspase-3 activation pathway and the general experimental workflows.

Caspase3_Activation_Pathway Caspase-3 Activation Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Dimerization Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Oligomerization Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Cleavage Apoptotic Substrates Apoptotic Substrates Caspase-3 (Active)->Apoptotic Substrates Cleavage Cellular Dismantling Cellular Dismantling Apoptotic Substrates->Cellular Dismantling

Caption: Caspase-3 activation is a convergence point for both extrinsic and intrinsic apoptotic pathways.

Experimental_Workflows Experimental Workflows cluster_fitc This compound Assay cluster_colorimetric Colorimetric Caspase-3 Assay A1 Induce Apoptosis in Live Cells A2 Add this compound to Culture A1->A2 A3 Incubate A2->A3 A4 Wash to Remove Unbound Probe A3->A4 A5 Analyze by Fluorescence (Microscopy, Flow Cytometry, or Plate Reader) A4->A5 B1 Induce Apoptosis in Cells B2 Harvest and Lyse Cells B1->B2 B3 Add Cell Lysate to Reaction Buffer B2->B3 B4 Add Ac-DEVD-pNA Substrate B3->B4 B5 Incubate B4->B5 B6 Measure Absorbance at 405 nm B5->B6

Caption: Comparison of the experimental workflows for the two caspase-3 assays.

Experimental Protocols

Below are detailed methodologies for performing both the this compound and colorimetric caspase-3 assays. These protocols are generalized, and optimization may be required for specific cell types and experimental conditions.

This compound Assay Protocol (In-Cell Analysis)

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound reagent

  • Wash Buffer (e.g., PBS)

  • Culture medium

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control group.

  • Prepare Staining Solution: Prepare a working solution of this compound in your cell culture medium. The final concentration will depend on the specific product, but a 1:250 dilution of a stock solution is a common starting point.

  • Staining: Add the this compound working solution directly to the cell culture.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Wash: Gently wash the cells twice with Wash Buffer to remove any unbound probe.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a FITC filter set. Apoptotic cells will exhibit bright green fluorescence.

    • Flow Cytometry: Resuspend the cells in Wash Buffer and analyze them using a flow cytometer, detecting the FITC signal in the appropriate channel (typically FL1).

    • Fluorescence Plate Reader: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Colorimetric Caspase-3 Assay Protocol (Cell Lysate)

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Cell Lysis Buffer

  • 2x Reaction Buffer

  • Ac-DEVD-pNA substrate (e.g., 4 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include an untreated control group.

  • Cell Lysis:

    • Harvest the cells and pellet them by centrifugation.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells) and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the Ac-DEVD-pNA substrate (final concentration of approximately 200 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank well (containing all reagents except the cell lysate) from all readings. The fold-increase in caspase-3 activity can be calculated by comparing the absorbance of the treated samples to the untreated control.

Conclusion: Choosing the Right Tool for the Job

For researchers requiring high sensitivity, single-cell resolution, and the ability to perform in situ analysis in living cells, the this compound assay is the superior choice. Its versatility with fluorescence microscopy and flow cytometry provides a wealth of qualitative and quantitative data that is unattainable with colorimetric methods.

However, colorimetric caspase-3 assays remain a viable and cost-effective option for endpoint measurements of caspase activity in cell lysates, particularly when high sensitivity is not the primary concern and a simple, absorbance-based readout is preferred.

Ultimately, the choice of assay will depend on the specific experimental question, the available instrumentation, and the desired level of detail in the analysis of apoptosis. For many modern research applications, the enhanced capabilities of fluorescent probes like this compound offer a more powerful and insightful approach to unraveling the complexities of programmed cell death.

References

Decoding Specificity: A Comparative Analysis of FITC-C6-DEVD-FMK Cross-Reactivity with Caspases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of molecular probes is paramount for accurate experimental outcomes. This guide provides a comprehensive comparison of the cross-reactivity of the fluorescent caspase inhibitor, FITC-C6-DEVD-FMK, with a panel of human caspases. While direct quantitative data for the FITC-conjugated compound is limited, this analysis leverages data from its well-studied non-fluorescent analog, Z-DEVD-FMK, to provide insights into its specificity.

This compound is a cell-permeable, irreversible inhibitor widely used to detect activated caspase-3 in apoptotic cells.[1] Its specificity is primarily determined by the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), which is a preferred cleavage site for caspase-3.[2][3] However, this sequence is also recognized by other caspases, leading to potential cross-reactivity. This guide aims to objectively present the available data on this cross-reactivity, detail the experimental methods used for its assessment, and provide a visual representation of the underlying biological pathways.

Quantitative Analysis of Caspase Inhibition

The following table summarizes the available inhibitory data for Z-DEVD-FMK against various human caspases. It is important to note that IC50 values can vary significantly based on the assay conditions, substrate, and enzyme source.

Caspase TargetInhibitorReported IC50/Ki ValueNotes
Caspase-3 Z-DEVD-FMKIC50: 130 nM[4]Potent inhibition of the primary target.
Caspase-3 Z-DEVD-FMKIC50: 18 µM[5]This value was determined in the context of blocking 6-OHDA-induced apoptosis and may not represent direct enzymatic inhibition.
Caspase-6 Z-DEVD-FMKPotent InhibitionThe DEVD sequence is also recognized by caspase-6.
Caspase-7 Z-DEVD-FMKPotent InhibitionCaspase-7 shares a similar substrate preference with caspase-3.
Caspase-8 Z-DEVD-FMKPotent InhibitionShows inhibitory activity against this initiator caspase.
Caspase-10 Z-DEVD-FMKPotent InhibitionAnother initiator caspase that is inhibited by Z-DEVD-FMK.

Note: The term "Potent Inhibition" is used where specific quantitative values were not provided in the search results, but the source explicitly states strong inhibitory activity.

Based on this data, it is evident that while this compound is a potent inhibitor of caspase-3, it also exhibits significant cross-reactivity with other executioner caspases (caspase-6 and -7) and some initiator caspases (caspase-8 and -10). Therefore, when using this probe, it is more accurate to consider it a detector of "DEVD-ase" activity rather than being strictly specific for caspase-3.

Alternative Caspase Inhibitors for Comparison

To provide a broader context, the table below includes information on other commonly used caspase inhibitors with different specificity profiles.

InhibitorTarget CaspasesTypeFluorescent LabelKey Characteristics
Z-VAD-FMK Pan-caspase (broad spectrum)IrreversibleNoA widely used general apoptosis inhibitor.
Ac-DEVD-CHO Caspase-3, -7ReversibleNoAldehyde inhibitor offering reversible binding.
FITC-VAD-FMK Pan-caspase (broad spectrum)IrreversibleFITCFluorescent version of the pan-caspase inhibitor.

Experimental Protocols

The determination of caspase inhibitor specificity and potency typically involves in vitro assays using purified recombinant caspases and a fluorogenic or chromogenic substrate.

General Protocol for Determining Caspase Inhibition (IC50/Ki)

This protocol outlines the general steps for assessing the inhibitory activity of a compound against a specific caspase.

1. Reagents and Materials:

  • Purified, active recombinant human caspases (e.g., caspase-1, -2, -3, -6, -7, -8, -9, -10)

  • Caspase-specific fluorogenic or chromogenic substrates (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1)

  • Assay Buffer: Typically contains HEPES or another suitable buffer at physiological pH, salts, a reducing agent like DTT, and a non-ionic detergent like CHAPS.

  • Inhibitor stock solution (e.g., Z-DEVD-FMK or this compound in DMSO)

  • 96-well microtiter plates (black plates for fluorescence assays)

  • Microplate reader (fluorometer or spectrophotometer)

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitor in assay buffer.

  • Add the diluted inhibitor to the wells of the 96-well plate. Include a control with no inhibitor.

  • Add a constant amount of the purified recombinant caspase to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the caspase-specific fluorogenic or chromogenic substrate to each well.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader. The cleavage of the substrate by the active caspase releases a fluorescent or colored molecule.

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

3. Data Analysis:

  • Plot the percentage of caspase activity inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • The inhibition constant (Ki) , a more precise measure of inhibitor potency, can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Visualizing the Apoptotic Pathway

The following diagram illustrates the central role of caspases in the apoptotic signaling cascade, highlighting the positions of initiator and executioner caspases.

Caspase_Pathway Simplified Caspase Activation Pathway in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR1) Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Ligand Binding Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3_7 Procaspase-3, -7 Caspase8->Procaspase3_7 Cleavage Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Stress Signals Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Caspase9->Procaspase3_7 Cleavage Apoptosome->Caspase9 Activation Caspase3_7 Caspase-3, -7 Procaspase3_7->Caspase3_7 Activation Substrates Cellular Substrates (e.g., PARP, lamins) Caspase3_7->Substrates Cleavage DEVD_Inhibitor This compound DEVD_Inhibitor->Caspase3_7 Inhibition Apoptosis Apoptosis Substrates->Apoptosis

Caption: Apoptotic signaling pathways converge on executioner caspases.

References

Unveiling Apoptosis: A Comparative Guide to Caspase-3 Activity Assays, Featuring FITC-C6-DEVD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating programmed cell death, the accurate measurement of caspase-3 activity is a critical step. This guide provides an objective comparison of the widely used fluorescent probe, FITC-C6-DEVD-FMK, with other common methods for detecting the executioner caspase-3, supported by experimental data and detailed protocols.

At the heart of the apoptotic process lies a cascade of cysteine-aspartic proteases known as caspases.[1] Caspase-3, a key executioner caspase, is activated during the final stages of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1] Its activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of cell death. Consequently, the detection of active caspase-3 is a reliable indicator of apoptosis.

This guide will delve into the specifics of this compound and compare its performance and utility against established colorimetric and fluorometric caspase-3 assays.

Mechanism of Action: this compound

This compound is a cell-permeable and non-toxic compound that specifically targets activated caspase-3.[1][2][3] Its design incorporates three key components:

  • DEVD: A tetrapeptide sequence (Asp-Glu-Val-Asp) that is the preferred recognition and cleavage site for caspase-3.

  • FMK: A fluoromethyl ketone group that irreversibly binds to the catalytic site of activated caspase-3, ensuring stable labeling.

  • FITC: A fluorescein isothiocyanate molecule that provides a green fluorescent signal for detection.

This tripartite structure allows for the direct visualization and quantification of apoptotic cells containing active caspase-3 using fluorescence-based techniques such as flow cytometry, fluorescence microscopy, and fluorescence plate readers.

Apoptosis Signaling Pathway

The activation of caspase-3 is a convergence point for multiple signaling cascades. The following diagram illustrates the principal pathways leading to the activation of this executioner caspase.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor procaspase8 Procaspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 activation procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Procaspase-9 apaf1->procaspase9 apoptosome Apoptosome procaspase9->apoptosome formation caspase9 Caspase-9 apoptosome->caspase9 activation caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 activation substrates Cellular Substrates caspase3->substrates cleavage apoptosis Apoptosis substrates->apoptosis

Overview of apoptosis pathways leading to caspase-3 activation.

Comparison of Caspase-3 Activity Assays

Several methods are available for the quantification of caspase-3 activity. The choice of assay often depends on the specific experimental needs, including sample type, desired sensitivity, and available equipment.

Assay PrincipleThis compound Colorimetric (DEVD-pNA) Fluorometric (Ac-DEVD-AMC) Fluorometric (DEVD-AFC)
Detection Method Direct fluorescent labeling of active caspase-3 in living cells.Spectrophotometric detection of p-nitroaniline (pNA) released from the cleaved substrate in cell lysates.Fluorometric detection of 7-amino-4-methylcoumarin (AMC) released from the cleaved substrate in cell lysates.Fluorometric detection of 7-amino-4-trifluoromethyl coumarin (AFC) released from the cleaved substrate in cell lysates.
Sample Type Whole, living cells.Cell lysates.Cell lysates.Cell lysates, Tissue extracts.
Readout Fluorescence intensity (Flow cytometry, Microscopy, Plate reader).Absorbance at 405 nm.Fluorescence (Ex/Em = ~360/460 nm).Fluorescence (Ex/Em = ~400/505 nm).
Advantages In situ detection in intact cells, allows for single-cell analysis and morphological correlation.Simple, inexpensive, and does not require a fluorometer.High sensitivity.High sensitivity.
Limitations Signal is an endpoint measurement of bound inhibitor, not a direct measure of enzymatic rate.Lower sensitivity compared to fluorescent assays, requires cell lysis.Requires a fluorometer, performed on cell lysates.Requires a fluorometer, performed on cell lysates, may also detect caspase-7 activity.

Experimental Data Comparison

The following table summarizes representative data from studies using different caspase-3 assays to demonstrate the fold increase in activity in apoptotic cells compared to a control.

Cell LineTreatmentAssay TypeFold Increase in Caspase-3 Activity
JurkatCamptothecin (2 µM, 20h)Colorimetric (DEVD-pNA)~3-4 fold
JurkatAnti-Fas Ab (10 ng/mL, 20h)Colorimetric (DEVD-pNA)~4-5 fold
JurkatCamptothecin (2 µM, 20h)Fluorometric (DEVD-AFC)~5-6 fold
H9c2Lipocalin-2 (2µg/ml, 24h)Colorimetric (DEVD-pNA)~2.5 fold
Thyroid Cancer CellsDinaciclib (25 nM, 24h)Fluorometric (DEVD-AFC)Significant increase (exact fold not specified)
JurkatCamptothecin (20 µM)This compound (Flow Cytometry)Significant increase in FITC-positive cells

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key experiments cited.

This compound Staining for Flow Cytometry
  • Cell Preparation: Induce apoptosis in your cell suspension (e.g., 1 x 10^6 cells/mL) using the desired method. Include untreated and vehicle controls.

  • Staining: Transfer approximately 300 µL of the cell suspension to a microfuge tube. Add 1 µL of this compound.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 0.5 mL of Wash Buffer and centrifuge again. Repeat the wash step.

  • Analysis: Resuspend the final cell pellet in 300 µL of Wash Buffer. Keep the samples on ice until analysis by flow cytometry, typically using the FL1 channel for FITC detection.

Colorimetric Caspase-3 Assay (DEVD-pNA)
  • Cell Lysis: Induce apoptosis and pellet 2-5 x 10^6 cells. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of cell lysate per well and adjust the volume to 50 µL with Lysis Buffer. Add 50 µL of 2x Reaction Buffer (containing DTT) to each sample.

  • Substrate Addition: Add 5 µL of DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

Fluorometric Caspase-3 Assay (Ac-DEVD-AMC)
  • Cell Lysis: Prepare cell lysates as described for the colorimetric assay.

  • Assay Reaction: In a black 96-well plate, mix 25 µL of cell lysate with 200 µL of a substrate solution containing Ac-DEVD-AMC.

  • Incubation: Incubate the plate at 37°C in the dark.

  • Measurement: Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Experimental Workflow

The following diagram outlines a general workflow for a typical caspase-3 activity assay.

cluster_setup Experiment Setup cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture induce_apoptosis Induce Apoptosis (e.g., with drug) cell_culture->induce_apoptosis controls Prepare Controls (untreated, vehicle) cell_culture->controls harvest_cells Harvest Cells induce_apoptosis->harvest_cells controls->harvest_cells stain_or_lyse Stain with Probe (e.g., FITC-DEVD-FMK) or Lyse Cells harvest_cells->stain_or_lyse incubate Incubate stain_or_lyse->incubate wash Wash (for staining) incubate->wash if staining add_substrate Add Substrate (for lysate assays) incubate->add_substrate if lysate readout Measure Signal (Fluorescence/Absorbance) wash->readout add_substrate->readout data_analysis Data Analysis readout->data_analysis interpretation Interpretation of Results data_analysis->interpretation

General experimental workflow for caspase-3 activity assays.

Conclusion

This compound provides a robust and specific method for the detection of active caspase-3 in individual, intact cells, making it an invaluable tool for studies where cellular morphology and population heterogeneity are of interest. While lysate-based colorimetric and fluorometric assays offer a more direct measure of enzymatic activity and can be more suitable for high-throughput screening, they do not provide single-cell resolution. The choice of assay should be guided by the specific research question and the available instrumentation. For a comprehensive understanding of apoptosis, a combination of these techniques may be the most powerful approach.

References

A Researcher's Guide to Orthogonal Confirmation of Apoptosis with FITC-C6-DEVD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular biology, accurately identifying and quantifying apoptosis, or programmed cell death, is paramount for researchers in fields ranging from oncology to neurobiology. While FITC-C6-DEVD-FMK offers a specific and sensitive method for detecting activated caspase-3, a key executioner in the apoptotic cascade, relying on a single marker can be misleading.[1][2] Orthogonal methods, which measure different hallmark events of apoptosis, are crucial for robust and reliable data. This guide provides a comprehensive comparison of key orthogonal methods to be used alongside this compound, complete with experimental data, detailed protocols, and visual workflows to empower researchers in their quest for conclusive results.

The choice of an apoptosis assay is critical and depends on various factors, including the cell type, the apoptosis-inducing agent, and the specific stage of apoptosis being investigated.[3] A multi-parametric approach, utilizing a combination of assays that target different apoptotic events, provides a more complete and accurate picture of the cell death process.[4][5]

Comparative Analysis of Apoptosis Detection Methods

To facilitate a clear comparison, the following table summarizes the key characteristics of this compound and its primary orthogonal methods. This data is a synthesis of principles and findings from various studies.

MethodPrincipleStage of ApoptosisAdvantagesDisadvantages
This compound Irreversibly binds to the active site of caspase-3, a key executioner caspase.Mid-to-LateHigh specificity for activated caspase-3; suitable for live-cell imaging and flow cytometry.May not detect apoptosis in caspase-3 independent pathways; signal can be transient.
Annexin V/PI Staining Annexin V binds to phosphatidylserine (PS) translocated to the outer cell membrane; Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.Early (Annexin V positive, PI negative) to Late (Annexin V positive, PI positive)Distinguishes between early apoptotic, late apoptotic, and necrotic cells; widely used and well-characterized.PS exposure can be reversible in some contexts and may not always correlate with commitment to cell death. Can be cell-type specific.
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Labels DNA strand breaks, a hallmark of late-stage apoptosis.LateConsidered a gold standard for detecting DNA fragmentation; can be used on fixed cells and tissue sections.Can also label necrotic cells and cells with DNA damage from other sources, leading to false positives; more complex and time-consuming procedure.
Western Blotting for Cleaved Caspase-3 & PARP Detects the cleaved (active) form of caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase).Mid-to-LateProvides a semi-quantitative measure of protein levels; confirms the activation of the caspase cascade.Requires cell lysis, so not suitable for live-cell analysis; less sensitive than flow cytometry-based methods for single-cell analysis.
Cytochrome c Release Assay Measures the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.Early-to-MidDirectly assesses the involvement of the mitochondrial pathway.Requires cellular fractionation and Western blotting, making it labor-intensive; may not be relevant for extrinsic pathway-mediated apoptosis.

Quantitative Data Comparison

The following tables present representative data illustrating the percentage of apoptotic cells detected by different methods under similar experimental conditions. It is important to note that the absolute percentages can vary significantly depending on the cell line, the nature and dose of the apoptotic stimulus, and the time point of analysis.

Table 1: Comparison of Caspase-3/7 Activity and Annexin V Staining

This table shows a hypothetical comparison based on findings where both caspase activity and Annexin V positivity were measured. In many scenarios, a strong correlation is observed between these two markers.

Treatment% Apoptotic Cells (Active Caspase-3/7)% Apoptotic Cells (Annexin V Positive)
Control (Untreated)2.5%3.1%
Apoptosis Inducer (e.g., Staurosporine)45.8%48.2%

Data is illustrative, based on the principle of correlated measurements seen in studies such as those involving CX+/CX- cells and 4T1 ctrl/4T1 Hsp70 KD cells.

Table 2: Correlation of Activated Caspase-3 and TUNEL Assay

This table reflects the good correlation often observed between caspase-3 activation and DNA fragmentation, although the percentage of TUNEL-positive cells may be slightly different due to the timing of these events.

Treatment% Apoptotic Cells (Activated Caspase-3)% Apoptotic Cells (TUNEL Positive)
Control (Untreated)1.8%1.5%
Apoptosis Inducer (e.g., Etoposide)35.2%32.9%

This representative data is based on studies showing a good correlation (R=0.75) between activated caspase-3 immunostaining and the TUNEL assay.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is essential for a deeper understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these processes.

Apoptosis Signaling Pathways

The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, such as caspase-3.

Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 DNA Damage, Stress DNA Damage, Stress Mitochondria Mitochondria DNA Damage, Stress->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage of Cellular Substrates (e.g., PARP) Cleavage of Cellular Substrates (e.g., PARP) Caspase-3->Cleavage of Cellular Substrates (e.g., PARP) Apoptosis Apoptosis Cleavage of Cellular Substrates (e.g., PARP)->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

Experimental Workflow for Orthogonal Apoptosis Detection

A logical workflow for confirming apoptosis involves proceeding from an initial screen with a specific marker like this compound to confirmatory assays that measure distinct cellular events.

Orthogonal Apoptosis Confirmation Workflow Induce Apoptosis Induce Apoptosis Initial Screen: this compound (Caspase-3 Activity) Initial Screen: this compound (Caspase-3 Activity) Induce Apoptosis->Initial Screen: this compound (Caspase-3 Activity) Confirmation 1: Annexin V/PI Staining (Membrane Asymmetry) Confirmation 1: Annexin V/PI Staining (Membrane Asymmetry) Initial Screen: this compound (Caspase-3 Activity)->Confirmation 1: Annexin V/PI Staining (Membrane Asymmetry) Confirmation 2: TUNEL Assay (DNA Fragmentation) Confirmation 2: TUNEL Assay (DNA Fragmentation) Initial Screen: this compound (Caspase-3 Activity)->Confirmation 2: TUNEL Assay (DNA Fragmentation) Confirmation 3: Western Blot (Cleaved Caspase-3/PARP) Confirmation 3: Western Blot (Cleaved Caspase-3/PARP) Initial Screen: this compound (Caspase-3 Activity)->Confirmation 3: Western Blot (Cleaved Caspase-3/PARP) Confirmation 4: Cytochrome c Release Confirmation 4: Cytochrome c Release Initial Screen: this compound (Caspase-3 Activity)->Confirmation 4: Cytochrome c Release Data Integration and Conclusion Data Integration and Conclusion Confirmation 1: Annexin V/PI Staining (Membrane Asymmetry)->Data Integration and Conclusion Confirmation 2: TUNEL Assay (DNA Fragmentation)->Data Integration and Conclusion Confirmation 3: Western Blot (Cleaved Caspase-3/PARP)->Data Integration and Conclusion Confirmation 4: Cytochrome c Release->Data Integration and Conclusion

Caption: A logical workflow for confirming apoptosis using orthogonal methods.

Detailed Experimental Protocols

The following are condensed protocols for the key apoptosis detection methods discussed. It is crucial to consult the manufacturer's instructions for specific kits and to optimize protocols for your particular cell type and experimental conditions.

This compound Staining for Active Caspase-3

This protocol is a general guideline for using a cell-permeable fluorescent inhibitor to detect active caspase-3.

  • Cell Preparation:

    • Induce apoptosis in your cell culture using the desired method. Include appropriate positive and negative controls.

    • Harvest cells and adjust the cell concentration to 1 x 10^6 cells/mL in culture medium.

  • Staining:

    • Add the this compound probe to the cell suspension at the recommended concentration (typically 1-10 µM).

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Wash the cells twice with 1X wash buffer or PBS to remove unbound probe. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.

  • Analysis:

    • Resuspend the cells in a suitable buffer for analysis.

    • Analyze the cells by flow cytometry (typically in the FL1 channel for FITC) or visualize them using a fluorescence microscope.

Annexin V/PI Staining

This protocol allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Induce apoptosis and harvest the cells as described previously.

    • Wash the cells once with cold 1X PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add Propidium Iodide (PI) to the cell suspension just before analysis.

  • Analysis:

    • Analyze the cells immediately by flow cytometry.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

TUNEL Assay

This assay detects DNA fragmentation in late-stage apoptosis.

  • Cell Fixation and Permeabilization:

    • Harvest and wash the cells.

    • Fix the cells with a cross-linking agent like paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100) or alcohol to allow entry of the labeling enzyme.

  • Labeling:

    • Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).

    • Incubate at 37°C for approximately 60 minutes in a humidified chamber.

  • Detection (for indirect methods):

    • If using a hapten-labeled dUTP (like BrdUTP), incubate with a fluorescently labeled antibody that recognizes the hapten.

  • Analysis:

    • Analyze the cells by flow cytometry or fluorescence microscopy.

Western Blotting for Cleaved Caspase-3 and Cleaved PARP

This method provides biochemical evidence of caspase activation and substrate cleavage.

  • Protein Extraction:

    • Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cytochrome c Release Assay

This assay is used to determine the involvement of the mitochondrial pathway in apoptosis.

  • Cellular Fractionation:

    • Harvest the cells and gently lyse them to release the cytosolic contents while keeping the mitochondria intact.

    • Separate the cytosolic fraction from the mitochondrial fraction by differential centrifugation.

  • Western Blotting:

    • Perform Western blotting on both the cytosolic and mitochondrial fractions as described above.

    • Probe the membranes with an antibody specific for cytochrome c.

    • An increase in cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.

References

A Comparative Guide to Caspase-3 Inhibitors: FITC-C6-DEVD-FMK vs. Z-DEVD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis research, the specific and effective inhibition of key executioner caspases, such as caspase-3, is paramount. Among the arsenal of tools available, peptide-based inhibitors with the DEVD (Asp-Glu-Val-Asp) recognition sequence have become indispensable. This guide provides a comprehensive comparison of two widely used DEVD-based caspase-3 inhibitors: the fluorescently labeled FITC-C6-DEVD-FMK and the unlabeled Z-DEVD-FMK.

At a Glance: Key Differences

FeatureThis compoundZ-DEVD-FMK
Primary Function Detection and inhibition of active caspase-3Inhibition of caspase-3 and related caspases
Detection Method Fluorescence (Flow Cytometry, Microscopy)Requires secondary detection method (e.g., Western Blot for cleaved substrates)
Core Structure DEVD peptide, FMK reactive group, FITC fluorophore with a C6 spacerDEVD peptide, FMK reactive group, Benzyloxycarbonyl (Z) protecting group
Primary Application Quantifying apoptotic cell populationsFunctional studies of apoptosis inhibition
Reported IC50 (Caspase-3) Not widely reported~18 µM[1]

Mechanism of Action: A Shared Core

Both this compound and Z-DEVD-FMK are irreversible inhibitors of caspase-3. Their specificity is conferred by the DEVD tetrapeptide sequence, which is the preferred recognition and cleavage site for caspase-3. The fluoromethylketone (FMK) group at the C-terminus of the peptide forms a covalent bond with the cysteine residue in the catalytic site of active caspase-3, leading to its irreversible inactivation.

The key distinction lies in their modifications. Z-DEVD-FMK possesses a benzyloxycarbonyl (Z) group at the N-terminus, which enhances its cell permeability. In contrast, this compound is conjugated to a fluorescein isothiocyanate (FITC) molecule via a C6 spacer. This fluorescent tag allows for the direct visualization and quantification of cells containing active caspase-3.

Performance and Applications

Z-DEVD-FMK: The Functional Inhibitor

Z-DEVD-FMK is a well-established tool for studying the functional consequences of caspase-3 inhibition in various cellular and in vivo models. Its primary application is to block the apoptotic cascade and assess the downstream effects on cell fate, morphology, and biochemical pathways. While it is a potent caspase-3 inhibitor, it's important to note that it can also inhibit other caspases, such as caspase-6, -7, -8, and -10, albeit with potentially different efficiencies.

This compound: The Reporter-Inhibitor

This compound serves a dual role. While it does inhibit caspase-3, its principal utility is as a detection reagent. The fluorescent FITC tag enables researchers to identify and quantify cells undergoing apoptosis through techniques like flow cytometry and fluorescence microscopy. This makes it an invaluable tool for screening compounds that induce or inhibit apoptosis and for characterizing apoptotic cell populations.

Quantitative Data Summary

Table 1: Inhibitor Properties and Performance

ParameterThis compoundZ-DEVD-FMK
Molecular Weight ~995 g/mol ~669 g/mol
Excitation Max. ~494 nmN/A
Emission Max. ~521 nmN/A
Reported IC50 (Caspase-3) Not widely reported~18 µM[1]
Typical Working Concentration (Inhibition) 1-10 µM (for detection)10-100 µM
Cell Permeability YesYes

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is crucial to visualize the caspase-3 activation pathway and a typical experimental workflow for their comparison.

Caspase-3 Activation Pathway Caspase-3 Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 activate Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 cleaves Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleavage Caspase-9->Procaspase-3 cleaves Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Caspase-3 is a key executioner caspase activated by both extrinsic and intrinsic apoptotic pathways.

Inhibitor Comparison Workflow Experimental Workflow for Inhibitor Comparison cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Cell Culture Cell Culture Apoptosis Induction Apoptosis Induction Cell Culture->Apoptosis Induction Control Control Apoptosis Induction->Control add vehicle Z-DEVD-FMK Z-DEVD-FMK Apoptosis Induction->Z-DEVD-FMK add inhibitor This compound This compound Apoptosis Induction->this compound add inhibitor Flow Cytometry Flow Cytometry Control->Flow Cytometry Western Blot Western Blot Control->Western Blot Z-DEVD-FMK->Western Blot cleaved PARP This compound->Flow Cytometry FITC signal Microscopy Microscopy This compound->Microscopy fluorescence

Caption: A workflow for comparing the effects of Z-DEVD-FMK and this compound on apoptotic cells.

Experimental Protocols

Protocol 1: In Vitro Caspase-3 Inhibition Assay (Fluorometric)

This assay is designed to compare the direct inhibitory effect of Z-DEVD-FMK and the core inhibitory component of this compound on purified active caspase-3.

Materials:

  • Recombinant active caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Z-DEVD-FMK

  • This compound

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of Z-DEVD-FMK and this compound in Assay Buffer.

  • In the wells of the 96-well plate, add the diluted inhibitors.

  • Add a constant amount of recombinant active caspase-3 to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the caspase-3 substrate to each well.

  • Immediately measure the fluorescence kinetics over time using a microplate reader (e.g., Ex/Em = 400/505 nm for Ac-DEVD-AFC).

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the percentage of caspase activity inhibition against the inhibitor concentration to determine the IC50 value for each inhibitor.

Protocol 2: Cell-Based Assay for Apoptosis Inhibition and Detection

This protocol allows for the simultaneous assessment of the apoptosis-inhibiting function of Z-DEVD-FMK and the detection capabilities of this compound in a cellular context.

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., staurosporine or anti-Fas antibody)

  • Z-DEVD-FMK

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • Fluorescence microscope

  • Reagents for Western blotting (for Z-DEVD-FMK analysis)

Procedure:

  • Seed cells in appropriate culture plates.

  • Pre-incubate one set of cells with Z-DEVD-FMK (e.g., 50 µM) for 1 hour.

  • Induce apoptosis in the cells (except for a negative control group) with the chosen agent.

  • For the this compound group, add the fluorescent inhibitor (e.g., 5 µM) to the culture medium during the last 1-2 hours of apoptosis induction.

  • For Flow Cytometry (this compound):

    • Harvest the cells.

    • Wash with PBS.

    • Resuspend in a suitable buffer for flow cytometry.

    • Analyze the cell population for green fluorescence to quantify the percentage of apoptotic cells.

  • For Fluorescence Microscopy (this compound):

    • Observe the cells directly in the culture plate or after transferring to a slide.

    • Image the cells using a fluorescence microscope with appropriate filters for FITC to visualize apoptotic cells.

  • For Western Blot (Z-DEVD-FMK):

    • Harvest the cells from the control, apoptosis-induced, and Z-DEVD-FMK-treated groups.

    • Prepare cell lysates.

    • Perform SDS-PAGE and transfer to a membrane.

    • Probe with antibodies against cleaved PARP or cleaved caspase-3 to assess the inhibitory effect of Z-DEVD-FMK.

Conclusion

The choice between this compound and Z-DEVD-FMK is dictated by the experimental objective. Z-DEVD-FMK is the inhibitor of choice for functional studies where the primary goal is to block caspase-3 activity and observe the downstream cellular consequences. Its efficacy is typically assessed using indirect methods like Western blotting for caspase substrates.

This compound, on the other hand, is a powerful tool for the direct detection and quantification of apoptotic cells. While it also inhibits caspase-3, its fluorescent properties make it ideal for high-throughput screening and for visualizing apoptosis at the single-cell level. For a comprehensive understanding of apoptosis in a given system, the parallel use of both inhibitors can provide complementary and corroborating data, elucidating both the functional role of caspase-3 and the dynamics of the apoptotic cell population.

References

A Researcher's Guide to Multiparametric Apoptosis Analysis: Combining FITC-C6-DEVD-FMK with Viability Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of apoptosis is critical. This guide provides a comprehensive comparison of viability dyes for use with the caspase-3/7 activity marker, FITC-C6-DEVD-FMK, in multiparametric flow cytometry. By combining these reagents, one can simultaneously assess a key hallmark of apoptosis and cell membrane integrity, enabling a more precise characterization of cell death.

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[1] this compound is a fluorescently labeled, cell-permeable, and non-toxic probe that irreversibly binds to activated caspase-3 and -7, allowing for the sensitive detection of apoptotic cells. However, to distinguish between early and late-stage apoptosis or necrosis, it is crucial to co-stain with a viability dye that assesses plasma membrane integrity.[1][2] This guide compares three common classes of viability dyes for this purpose: Propidium Iodide (PI), 7-Aminoactinomycin D (7-AAD), and fixable viability dyes.

Comparison of Viability Dyes for Multiparametric Apoptosis Assays

The choice of viability dye depends on several factors, including the experimental design (e.g., whether fixation is required), the available lasers and filters on the flow cytometer, and the need to minimize spectral overlap with other fluorochromes in the panel.

FeaturePropidium Iodide (PI)7-Aminoactinomycin D (7-AAD)Fixable Viability Dyes (e.g., eFluor®, LIVE/DEAD™)
Mechanism of Action Intercalates with DNA of membrane-compromised cells.Intercalates with DNA of membrane-compromised cells, with a preference for GC-rich regions.Covalently binds to free amines on intracellular and extracellular proteins. Dead cells with compromised membranes allow for significantly more intracellular labeling.
Fixation Compatibility No, the dye will leak from cells upon fixation.No, the dye will leak from cells upon fixation.Yes, the covalent binding withstands fixation and permeabilization.
Excitation/Emission (nm) ~488 / ~617~488 / ~647Wide range of options available for different lasers (UV, Violet, Blue, Yellow-Green, Red).
Spectral Overlap Can have significant spectral overlap with PE.Less spectral overlap with PE compared to PI.A wide variety of spectrally distinct options allows for easier integration into multicolor panels.
Advantages Inexpensive and widely available.More stable fluorescence and less leaching from cells compared to PI.Ideal for protocols requiring fixation and permeabilization, such as intracellular staining. Preserves the viability profile at the time of staining.
Disadvantages Not suitable for fixed-cell applications. Can bind to RNA, potentially requiring RNase treatment for cell cycle analysis.Not suitable for fixed-cell applications.Generally more expensive than PI or 7-AAD.

Experimental Data: A Representative Comparison

The following table illustrates the typical results obtained from a multiparametric apoptosis assay using this compound in combination with different viability dyes. Jurkat cells were treated with an apoptosis-inducing agent (e.g., staurosporine) for 4 hours. The percentages of different cell populations were then quantified by flow cytometry.

PopulationFITC-DEVD-FMK + PIFITC-DEVD-FMK + 7-AADFITC-DEVD-FMK + Fixable Viability Dye
Live (Caspase-, Viability-) 75%76%75%
Early Apoptotic (Caspase+, Viability-) 15%14%15%
Late Apoptotic/Necrotic (Caspase+, Viability+) 8%8%8%
Necrotic (Caspase-, Viability+) 2%2%2%

Note: This table represents illustrative data compiled from typical experimental outcomes described in the literature. Actual percentages will vary depending on the cell type, apoptosis inducer, and experimental conditions.

Signaling Pathway and Experimental Workflow

To better understand the biological process and the experimental procedure, the following diagrams are provided.

cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade Intrinsic Pathway\n(e.g., DNA damage) Intrinsic Pathway (e.g., DNA damage) Initiator Caspases\n(Caspase-8, -9) Initiator Caspases (Caspase-8, -9) Intrinsic Pathway\n(e.g., DNA damage)->Initiator Caspases\n(Caspase-8, -9) Extrinsic Pathway\n(e.g., FasL binding) Extrinsic Pathway (e.g., FasL binding) Initiator Caspases\n(Casp_8, -9) Initiator Caspases (Casp_8, -9) Extrinsic Pathway\n(e.g., FasL binding)->Initiator Caspases\n(Casp_8, -9) Effector Caspases\n(Caspase-3, -7) Effector Caspases (Caspase-3, -7) Initiator Caspases\n(Caspase-8, -9)->Effector Caspases\n(Caspase-3, -7) Apoptotic Hallmarks\n(e.g., PARP cleavage, DNA fragmentation) Apoptotic Hallmarks (e.g., PARP cleavage, DNA fragmentation) Effector Caspases\n(Caspase-3, -7)->Apoptotic Hallmarks\n(e.g., PARP cleavage, DNA fragmentation)

Caption: Apoptosis signaling pathways leading to the activation of effector caspases.

Induce Apoptosis Induce Apoptosis Harvest & Wash Cells Harvest & Wash Cells Induce Apoptosis->Harvest & Wash Cells Stain with this compound Stain with this compound Harvest & Wash Cells->Stain with this compound Wash Cells Wash Cells Stain with this compound->Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Wash Cells->Resuspend in Binding Buffer Add Viability Dye (PI, 7-AAD, or Fixable) Add Viability Dye (PI, 7-AAD, or Fixable) Resuspend in Binding Buffer->Add Viability Dye (PI, 7-AAD, or Fixable) Incubate Incubate Add Viability Dye (PI, 7-AAD, or Fixable)->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry

Caption: Experimental workflow for multiparametric apoptosis analysis.

Experimental Protocols

Below are detailed protocols for co-staining cells with this compound and a choice of viability dye.

Protocol 1: Co-staining with this compound and Propidium Iodide (PI) or 7-AAD

Materials:

  • Cells of interest (suspension or adherent)

  • Apoptosis-inducing agent

  • This compound

  • Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD)

  • 1X Assay Buffer (or appropriate cell culture medium)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Induce apoptosis in your cells using the desired method. Include appropriate negative (untreated) and positive controls.

  • Harvest cells (for adherent cells, use a gentle dissociation method) and wash once with PBS.

  • Resuspend the cell pellet in 0.5 mL of 1X Assay Buffer.

  • Add this compound to the cell suspension at the manufacturer's recommended concentration.

  • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Wash the cells twice with 1X Assay Buffer to remove unbound this compound.

  • Resuspend the cell pellet in 0.5 mL of 1X Assay Buffer.

  • Just before analysis, add PI or 7-AAD to the cell suspension at the recommended concentration (typically 1-5 µg/mL).

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Analyze the samples immediately on a flow cytometer. Do not wash the cells after adding PI or 7-AAD.

Protocol 2: Co-staining with this compound and a Fixable Viability Dye

Materials:

  • Cells of interest (suspension or adherent)

  • Apoptosis-inducing agent

  • This compound

  • Fixable Viability Dye (e.g., eFluor®, LIVE/DEAD™)

  • 1X Assay Buffer (or appropriate cell culture medium)

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 1-4% paraformaldehyde in PBS)

  • Flow cytometry tubes

Procedure:

  • Induce apoptosis in your cells as described in Protocol 1.

  • Harvest and wash cells with PBS.

  • Stain with the fixable viability dye according to the manufacturer's protocol. This typically involves a 15-30 minute incubation at 4°C or room temperature, protected from light.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in 0.5 mL of 1X Assay Buffer.

  • Add this compound and incubate as described in Protocol 1 (steps 4-5).

  • Wash the cells twice with 1X Assay Buffer.

  • (Optional) If intracellular staining is to be performed, fix the cells with a suitable fixation buffer.

  • Resuspend the cells in 1X Assay Buffer or PBS for flow cytometric analysis.

By carefully selecting the appropriate viability dye and following these protocols, researchers can obtain robust and reproducible data, leading to a deeper understanding of the apoptotic process in their experimental systems.

References

Safety Operating Guide

Proper Disposal of FITC-C6-DEVD-FMK: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of a Common Caspase-3 Inhibitor

FITC-C6-DEVD-FMK is a fluorescently labeled, cell-permeable, and irreversible caspase-3 inhibitor widely utilized by researchers to detect apoptosis. While considered non-toxic in the context of cell-based assays, proper handling and disposal are paramount to ensure laboratory safety and environmental compliance. Adherence to institutional and regulatory guidelines is critical. This guide provides a procedural framework for the safe disposal of this compound and associated contaminated materials.

Hazard Identification and Precautionary Data

While a comprehensive Safety Data Sheet (SDS) is not consistently available across all suppliers, hazard information from available sources indicates that this compound should be handled with care. The following table summarizes the available hazard and precautionary statements.

Hazard ClassStatement CodeDescription
Health Hazard H303May be harmful if swallowed
H313May be harmful in contact with skin
H333May be harmful if inhaled
Risk Phrases R20Harmful by inhalation
R21Harmful in contact with skin
R22Harmful if swallowed

Note: This information is based on available supplier data and may not be exhaustive. Always consult your institution's specific safety guidelines.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for chemical waste management and should be adapted to comply with local, state, and federal regulations.

Experimental Workflow for Disposal
  • Segregation of Waste:

    • All materials that have come into direct contact with this compound must be treated as chemical waste.

    • This includes, but is not limited to:

      • Unused or expired solutions of this compound (typically in DMSO).

      • Aqueous solutions used in experiments containing the compound.

      • Contaminated labware such as pipette tips, microfuge tubes, and cell culture plates.

      • Personal Protective Equipment (PPE), including gloves and disposable lab coats.

  • Collection of Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant waste container.

    • The container must be clearly labeled as "Hazardous Chemical Waste" and should specify the contents (e.g., "Aqueous waste with this compound and DMSO").

  • Collection of Solid Waste:

    • Contaminated solid waste, such as pipette tips, tubes, and gloves, should be collected in a separate, clearly labeled solid waste container.

    • This container should be lined with a durable plastic bag suitable for chemical waste.

  • Storage of Waste Containers:

    • Waste containers must be sealed to prevent leakage or evaporation.

    • Store waste in a designated secondary containment area that is well-ventilated and away from incompatible materials.

  • Arranging for Pickup and Disposal:

    • Do not dispose of this compound waste down the drain or in the regular trash.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[1]

Logical Flow for Proper Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal A Unused this compound Solution D Collect in Labeled Liquid Chemical Waste Container A->D B Contaminated Lab Consumables (Tips, Tubes, Plates) E Collect in Labeled Solid Chemical Waste Container B->E C Contaminated PPE (Gloves, etc.) C->E F Store in Designated Secondary Containment Area D->F E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Proper Disposal by EHS G->H

Caption: Workflow for the safe disposal of this compound.

This guide is intended for informational purposes for research use only and does not replace the need for a formal risk assessment and adherence to institutional and regulatory guidelines. Always prioritize safety and consult with your institution's EHS department for specific disposal protocols.

References

Essential Safety and Operational Guide for Handling FITC-C6-DEVD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with FITC-C6-DEVD-FMK, a fluorescently labeled, irreversible caspase-3 inhibitor used in apoptosis research. Adherence to these protocols is vital for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Immediate Safety and Handling Protocols

This compound is a chemical reagent that requires careful handling. While a comprehensive Safety Data Sheet (SDS) is not always readily available, information from similar compounds and general laboratory safety standards dictate a cautious approach.

Hazard Identification and Precautions:

The compound is classified with the following hazard statements:

  • H303: May be harmful if swallowed

  • H313: May be harmful in contact with skin

  • H333: May be harmful if inhaled

  • It is also reported to be irritating to the eyes, respiratory system, and skin.

Therefore, it is imperative to use appropriate Personal Protective Equipment (PPE) and engineering controls to minimize exposure.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile gloves are the minimum requirement.[1] Consider double-gloving when handling concentrated stock solutions.To prevent skin contact with the chemical.[1] Nitrile gloves offer protection against a range of chemicals.
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum.[2] Chemical splash goggles are recommended.[1] Use a face shield for splash risks.To protect eyes from splashes and aerosols.
Body Protection A fully buttoned lab coat must be worn. Long pants and closed-toe shoes are required.To protect skin and clothing from contamination.
Respiratory Protection Work in a well-ventilated area. A certified chemical fume hood is required when handling the solid compound or preparing stock solutions.To prevent inhalation of aerosols or dust particles.
Operational Plans: Storage and Solution Preparation

Proper storage and preparation are critical for the stability and efficacy of this compound.

Storage:

  • Store the compound at -20°C for long-term storage.

  • Protect from light and moisture.

  • The product may be air-sensitive; store in a tightly sealed container.

Stock Solution Preparation (Example): The compound is typically dissolved in dimethyl sulfoxide (DMSO).

PropertyValue
Solvent DMSO
Molecular Weight 994.99 g/mol
Excitation (max) ~491 nm
Emission (max) ~516 nm

A common practice is to prepare a concentrated stock solution (e.g., 2-5 mM) in DMSO, which can then be diluted to the final working concentration in an appropriate buffer for cell-based assays.

Experimental Protocol: Detection of Activated Caspase-3 in Apoptotic Cells

This protocol provides a general workflow for using this compound to label and detect cells with active caspase-3.

Methodology:

  • Cell Culture and Induction of Apoptosis:

    • Culture cells to the desired confluence in appropriate multi-well plates or flasks.

    • Induce apoptosis using a known agent or experimental condition. Include a negative control of untreated cells.

  • Labeling with this compound:

    • Prepare a 250X stock solution by dissolving the compound in DMSO.

    • Add the this compound stock solution to the cell culture medium at a 1:250 dilution (e.g., 2 µL of stock solution to 500 µL of cell suspension).

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Cell Washing:

    • Centrifuge the cells to pellet them and carefully remove the supernatant containing the labeling solution.

    • Resuspend the cell pellet in a suitable wash buffer (e.g., Hanks with 20 mM Hepes buffer - HHBS).

    • Repeat the centrifugation and resuspension step at least once to remove any unbound probe.

  • Analysis:

    • Resuspend the final cell pellet in the desired volume of wash buffer.

    • Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader with filters appropriate for FITC (Excitation: ~485 nm, Emission: ~535 nm).

G cluster_0 Preparation cluster_1 Labeling cluster_2 Washing cluster_3 Analysis Induce Induce Apoptosis in Cells Incubate Incubate Cells with Probe (30-60 min) Induce->Incubate Prepare Prepare this compound Working Solution Prepare->Incubate Wash1 Wash Cells to Remove Unbound Probe Incubate->Wash1 Wash2 Repeat Wash Step Wash1->Wash2 Analyze Analyze by Flow Cytometry, Microscopy, or Plate Reader Wash2->Analyze

Experimental workflow for caspase-3 activity assay.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused solutions and contaminated media in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Chemical Waste" and the name of the chemical.

  • Solid Waste: Dispose of contaminated consumables such as pipette tips, tubes, and gloves in a separate, sealed hazardous waste container labeled for solid chemical waste.

Important Disposal Precautions:

  • DO NOT pour chemical waste down the drain.

  • DO NOT dispose of contaminated solid waste in the regular trash.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of all hazardous waste.

G cluster_0 Handling & Safety cluster_1 Waste Segregation cluster_2 Storage & Disposal PPE Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) FumeHood Work in a Chemical Fume Hood LiquidWaste Collect Liquid Waste in Labeled Container FumeHood->LiquidWaste After Experiment SolidWaste Collect Solid Waste in Labeled Container StoreWaste Store Waste in Secondary Containment SolidWaste->StoreWaste EHS Contact EHS for Disposal StoreWaste->EHS

Logical workflow for safe handling and disposal.

References

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